Titanium hydroxide

Catalog No.
S592549
CAS No.
12651-23-9
M.F
H2TiO3
H4O4Ti
M. Wt
115.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium hydroxide

CAS Number

12651-23-9

Product Name

Titanium hydroxide

IUPAC Name

titanium(4+);tetrahydroxide

Molecular Formula

H2TiO3
H4O4Ti

Molecular Weight

115.9 g/mol

InChI

InChI=1S/4H2O.Ti/h4*1H2;/q;;;;+4/p-4

InChI Key

LLZRNZOLAXHGLL-UHFFFAOYSA-J

SMILES

[OH-].[OH-].[OH-].[OH-].[Ti+4]

Synonyms

titanium hydroxide, titanium hydroxide, Ti(OH)3, titanium hydroxide, Ti(OH)4, titanous hydroxide

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Ti+4]

The exact mass of the compound Titanium hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Light - Titanium - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Titanium Hydroxide vs Titanium Dioxide Properties and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Titanium-based compounds represent a significant category of inorganic materials with substantial pharmaceutical and industrial applications. While titanium dioxide has been extensively characterized and utilized across multiple industries, titanium hydroxide remains less documented in scientific literature, particularly in pharmaceutical contexts. This comprehensive technical guide provides a systematic comparison of these compounds, focusing on their fundamental properties, synthesis methodologies, pharmaceutical applications, and toxicological profiles, specifically tailored for research scientists and drug development professionals.

The chemical identity of these compounds reveals fundamental differences in their structure and properties. Titanium dioxide (TiO₂) is an inorganic compound occurring naturally in three main crystalline polymorphs: rutile, anatase, and brookite [1]. Among these, rutile is the most thermodynamically stable form, while anatase exhibits higher photocatalytic activity [1] [2]. In contrast, this compound typically refers to Ti(OH)₄, a less stable compound that often serves as a precursor to titanium dioxide through various synthesis routes. The compound exists as an amorphous white precipitate with amphoteric properties, capable of acting as both an acid and a base depending on the pH environment [3].

Table 1: Fundamental Properties of this compound and Titanium Dioxide

Property This compound Titanium Dioxide
Chemical formula Ti(OH)₄ TiO₂
Crystal structure Amorphous Rutile, Anatase, Brookite
Molar mass (g/mol) 115.90 79.87
Appearance White precipitate White solid
Water solubility Insoluble Insoluble
Refractive index Not documented 2.55 (anatase), 2.70 (rutile)
Primary use Precursor material Pigment, photocatalyst
Stability Thermally unstable Highly stable

Synthesis Methods and Experimental Protocols

Titanium Dioxide Synthesis Methodologies

The synthesis of titanium dioxide has been extensively optimized for industrial-scale production, primarily through two well-established routes: the sulfate process and chloride process [1]. The sulfate process treats ilmenite ore (FeTiO₃) or titanium slag with sulfuric acid, producing iron sulfate and titanyl sulfate as intermediates, which subsequently undergo hydrolysis to form hydrated titanium dioxide [1]. This method can yield both anatase and rutile polymorphs depending on process conditions but generates significant byproducts requiring environmental management. The chloride process, preferred for higher quality pigment production, involves chlorination of rutile titanium ore at elevated temperatures (≥800°C) to produce titanium tetrachloride (TiCl₄), which is then purified and oxidized at approximately 1500°C to form TiO₂ particles [1]. This route typically produces rutile TiO₂ with superior whiteness and narrower particle size distribution.

For pharmaceutical and specialized applications requiring nano-structured TiO₂, several advanced synthesis methods have been developed:

  • Sol-Gel Method: Titanium alkoxides (commonly titanium isopropoxide or titanium ethoxide) undergo hydrolysis and polycondensation reactions. A typical protocol involves mixing titanium tetrachloride (5 mL) with ethanol (50 mL) with continuous stirring for 30 minutes until a yellow sol forms [3]. Subsequent addition of distilled water (200 mL) under controlled temperature (25-30°C) with continuous stirring for 45 minutes yields a clear, colorless solution. The resulting titanium dioxide nanoparticles are collected by centrifugation, washed repeatedly with distilled water, and dried at 50°C for 30 hours [3].

  • Hydrothermal Synthesis: This method involves crystallizing TiO₂ from aqueous solutions under elevated temperatures (130-250°C) and pressures in sealed reactors (autoclaves), allowing precise control over crystal structure, particle size, and morphology without requiring high-temperature calcination steps.

  • Sonochemical Method: Utilizing ultrasonic irradiation (typically 20 kHz to 1 MHz) to generate cavitation bubbles in precursor solutions, creating localized hot spots with extreme conditions (~5000 K, ~1000 atm) that promote the formation of nano-structured TiO₂ with unique properties [3].

This compound Synthesis Approaches

This compound is typically synthesized through alkaline precipitation methods. A common laboratory-scale protocol involves:

  • Slowly adding ammonium hydroxide (NH₄OH) to a solution of titanium tetrachloride (TiCl₄) or titanium sulfate (TiOSO₄) with constant stirring at room temperature until the pH reaches approximately 8-9.
  • The resulting white precipitate of this compound is formed according to the reaction: TiCl₄ + 4NH₄OH → Ti(OH)₄ + 4NH₄Cl
  • The precipitate is separated by filtration or centrifugation, followed by repeated washing with deionized water to remove chloride ions (verified by silver nitrate test).
  • The product is typically dried at moderate temperatures (60-80°C) to avoid decomposition to TiO₂.

The experimental parameters requiring careful control include: addition rate of alkaline solution (affecting particle size), reaction temperature (influencing crystallinity), aging time of precipitate (affecting phase purity), and drying conditions (determining final composition). Due to its instability, this compound often converts to titanium dioxide during processing, particularly at elevated temperatures, through the decomposition reaction: Ti(OH)₄ → TiO₂ + 2H₂O

Pharmaceutical Applications and Functional Properties

Titanium Dioxide in Pharmaceutical Formulations

Titanium dioxide serves multiple critical functions in pharmaceutical products, primarily as an opacifying agent and colorant in solid dosage forms. Its extremely high refractive index (2.55 for anatase, 2.70 for rutile) enables efficient light scattering, providing optimal opacity for photolabile drugs and creating the characteristic white appearance of many tablets and capsules [2]. According to European Medicines Agency data, over 91,000 medicinal products in the European Economic Area contain titanium dioxide, highlighting its extensive utilization [4].

Beyond its aesthetic functions, TiO₂ serves as a protective barrier against UV light degradation when incorporated into polymer coatings for dosage forms, significantly enhancing drug stability [2]. In recent developments, nano-structured TiO₂ has shown promise in advanced drug delivery systems and photodynamic therapy applications, leveraging its photocatalytic properties for targeted therapeutic effects [2].

Emerging Alternatives to Titanium Dioxide

Growing regulatory concerns and safety issues associated with TiO₂ nanoparticles have accelerated development of alternative excipients:

  • Cellulose-Based Pigments: Seprify AG has developed 100% cellulose-based white pigments inspired by the ultra-white Cyphochilus beetle, achieving comparable opacity through light-scattering microstructures rather than chemical additives [4]. These materials utilize sustainable feedstocks (wood pulp, agrofibers) and offer superior safety profiles without nanoparticle-related concerns.

  • Zinc Oxide and Calcium Carbonate Composites: Qualicaps has introduced TiO₂-free capsules using patented combinations of zinc oxide (ZnO) and calcium carbonate (CaCO₃) as opacifiers, delivering comparable whiteness, opacity, and mechanical performance while maintaining 24-month stability and compliance with major pharmacopeias [4].

  • Xylitol-Magnesium Stearate Systems: Roquette has developed TiO₂-free tablet coating technology combining xylitol (XYLISORB 300) with magnesium starate (MgSt) in a crystallization-based hard-coating method that achieves near-TiO₂ whiteness levels (~1% TiO₂ equivalent) without heavy metals [4].

Table 2: Pharmaceutical Applications and Performance Comparison

Parameter Titanium Dioxide Cellulose-Based ZnO/CaCO₃
Opacity performance Excellent (benchmark) Comparable Slightly lower
Whiteness (L* value) >95 Comparable Comparable
UV protection Excellent Moderate Good
Regulatory status Increasing restrictions Favorable Favorable
Nanoparticle concern Significant issue No nanoparticles Non-nano formulation
Stability 24+ months Under evaluation 24 months validated
Cost effectiveness High Moderate Moderate

Toxicological Profile and Safety Considerations

Titanium Dioxide Toxicity Mechanisms

The toxicological profile of titanium dioxide has garnered significant scientific and regulatory attention, particularly regarding its nanoparticle forms (typically defined as particles <100 nm). The primary mechanism underlying TiO₂ toxicity involves reactive oxygen species (ROS) production, leading to oxidative stress, inflammation, genotoxicity, and potentially carcinogenesis [5]. The extent of cellular damage depends critically on the physical-chemical characteristics of TiO₂ particles, including size, crystal structure, surface charge, and photo-activation potential [5].

Multiple studies utilizing rodent models and human cell cultures have demonstrated concerning toxicological effects:

  • Gastrointestinal Effects: Titanium dioxide exposure has been linked to intestinal inflammation, alterations to gut microbiota composition, and impairment of intestinal barrier function [6]. A 2019 study published in Nanotoxicology reported significant accumulation of titanium in the liver and intestine of E171-fed mice, associated with necroinflammatory foci containing tissue monocytes/macrophages [6].

  • Neurotoxicity: Research indicates that TiO₂ nanoparticles can translocate into the central nervous system, where they may accumulate in brain regions [6]. A 2020 study in Archives of Toxicology found that TiO₂ exposure could cause locomotor dysfunction by elevating the excitement of enteric neurons, potentially affecting brain function via gut-brain communication through the vagal pathway [6].

  • Metabolic Disruption: A 2025 study highlighted by The Guardian indicated that TiO₂ nanoparticles may function as endocrine disruptors by interfering with hormonal response to food and dysregulating blood sugar levels, potentially leading to diabetes and obesity [7]. The research found mice exposed to nanoparticles showed significantly lower levels of gut hormones that signal satiety and regulate glucose, resulting in much higher blood sugar levels compared to controls [7].

  • Genotoxicity and Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies titanium dioxide in Group 2B as "possibly carcinogenic to humans" [6]. Multiple in vitro studies have demonstrated TiO₂'s ability to cause DNA damage and chromosomal abnormalities, particularly in gastrointestinal cells [6].

The following diagram illustrates the primary toxicity mechanisms of titanium dioxide nanoparticles at the cellular level:

G Cellular Toxicity Mechanisms of TiO2 Nanoparticles cluster_primary Primary Mechanisms cluster_secondary Cellular Consequences cluster_disease Potential Health Outcomes TiO2 TiO2 ROS Reactive Oxygen Species (ROS) Production TiO2->ROS Inflammation Inflammatory Response TiO2->Inflammation Genotoxicity Genotoxicity TiO2->Genotoxicity OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation->OxidativeStress GI Gut Inflammation Inflammation->GI DNADamage DNA Damage Genotoxicity->DNADamage Apoptosis Apoptosis/Cell Death OxidativeStress->Apoptosis Metabolic Metabolic Disorders OxidativeStress->Metabolic Neuro Neurotoxicity OxidativeStress->Neuro Mutation Cell Mutation DNADamage->Mutation Cancer Cancer Risk Apoptosis->Cancer Mutation->Cancer

Cellular Toxicity Mechanisms of TiO2 Nanoparticles

This compound Safety Profile

Comprehensive toxicological data on this compound remains limited compared to titanium dioxide, which presents a significant knowledge gap for pharmaceutical applications. Based on its chemical properties, this compound is generally considered to have low systemic toxicity due to its poor solubility and tendency to convert to titanium dioxide under normal environmental conditions. However, as with any particulate material, inhalation exposure to fine particles may cause respiratory irritation. The compound's amphoteric nature requires careful pH control during processing to prevent degradation or formation of reactive species.

Regulatory Landscape and Compliance Considerations

The regulatory environment for titanium dioxide, particularly in pharmaceutical applications, is evolving rapidly based on emerging safety evidence:

  • European Union: The EU banned titanium dioxide as a food additive (E171) in 2022, citing concerns about genotoxicity [6] [7]. For pharmaceutical products, the European Commission has postponed the ban on TiO₂ in medicinal products due to current lack of viable alternatives, but this remains under ongoing review [4].

  • United States: The FDA currently permits titanium dioxide in pharmaceuticals and food products under specific concentration limits, maintaining its status as a GRAS (Generally Recognized As Safe) substance, despite mounting pressure from consumer safety groups [8] [7].

  • Global Regulations: Other regions have taken varied approaches, with some countries following the EU's precautionary principle and others maintaining permissive regulations pending further evidence.

Table 3: Global Regulatory Status of Titanium Dioxide

Region Food Status Pharmaceutical Status Key Concerns
European Union Banned since 2022 Permitted (under review) Genotoxicity, Nanoparticles
United States Permitted (GRAS) Permitted Ongoing safety assessment
France Banned (preceded EU) Permitted with restrictions Intestinal inflammation
Canada Permitted with limits Permitted with limits Nanoparticle exposure
Asia (varies) Generally permitted Generally permitted Varying restrictions

The regulatory timeline for titanium dioxide elimination from pharmaceutical products is extensive, with estimates suggesting 7-12 years for complete portfolio reformulation across the industry [4]. This extended timeframe reflects the complex technical challenges associated with developing alternatives that match TiO₂'s performance characteristics while maintaining drug stability, bioavailability, and manufacturing efficiency.

Conclusion and Research Directions

The comprehensive comparison of this compound and titanium dioxide reveals a complex landscape with significant implications for pharmaceutical development. While titanium dioxide offers exceptional technical performance as a pigment and opacifier, its associated toxicological concerns, particularly in nanoparticle form, have prompted regulatory restrictions and accelerated the search for alternatives. In contrast, This compound serves primarily as a synthetic intermediate with limited direct pharmaceutical application, though its safety profile may present advantages in specific contexts.

The ongoing transition away from titanium dioxide in pharmaceutical products presents both challenges and opportunities for innovation in excipient science. The emergence of bio-inspired alternatives, such as cellulose-based pigments and composite opacifiers, demonstrates promising approaches to achieving the functional properties of TiO₂ without its associated health concerns. Future research directions should prioritize:

  • Comprehensive toxicological profiling of this compound and its derivatives
  • Development of standardized protocols for nanoparticle characterization in pharmaceutical products
  • Long-term stability studies for TiO₂-free formulations across therapeutic categories
  • Exploration of novel materials that leverage structural rather than chemical light management

References

titanium hydroxide solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthesis

Titanium hydroxide (Ti(OH)₄), more accurately described as orthotitanic acid, is an amorphous compound that readily dehydrates to form titanium dioxide (TiO₂) [1] [2].

Primary Synthesis Methods

Method Process Description Key Characteristics
Supercritical Hydrolysis [3] Hydrolysis of titanium tetraisopropoxide (TTIP) in supercritical CO₂. Produces amorphous, spherical nanoparticles (50-200 nm) with high specific surface area.
Alkoxide Precipitation [1] Dropwise addition of titanium tetraisopropoxide to cold ethanol/water mixture. Immediate formation of a white, gelatinous precipitate of orthotitanic acid (H₄TiO₄).
Sol-Gel Method [2] Hydrolysis and polycondensation of titanium alkoxides (e.g., TTIP) in alcohol. Forms a gel; subsequent aging/drying creates TiO₂ nanoparticles.

Stability and Speciation Analysis

This compound stability is highly dependent on the solution environment. In aqueous acidic media, it undergoes complex hydrolysis and polymerization.

Experimental Workflow for Speciation Study

The following diagram outlines a general experimental workflow for studying titanium(IV) speciation in acidic media, which directly influences the stability of its hydrolyzed forms [1].

G Titanium(IV) Speciation Analysis Workflow start Prepare Ti(IV) Solution (Non-complexing acid, e.g., HNO₃) step1 Acidify Solution (pH < 2) start->step1 step2 UV-Vis Spectroscopy (200-400 nm scan) step1->step2 step3 TD-DFT Modeling (Predict excitation energies) step2->step3 step4 Data Comparison (Match experimental vs. predicted spectra) step3->step4 step5 Identify Predominant Species (e.g., [Ti(OH)₂]²⁺, polynuclear clusters) step4->step5

Key Stability Insights:

  • Polynuclear Species: Even in dilute acidic solutions (<0.1 mmol/L Ti(IV)), polynuclear oxo-clusters form as stable precursors to condensed TiO₂, challenging the old view that only simple monomers exist at low pH [1].
  • Complexation in Phosphoric Acid: Ti(IV) forms complexes with phosphate ions in H₃PO₄ solutions. UV-Vis and ³¹P NMR spectroscopy reveal different complex structures depending on acid concentration [1].

Pharmaceutical Application Context

While this compound itself is not prominent in final drug formulations, its derivative titanium dioxide (TiO₂) is an emerging material in drug delivery systems [2].

TiO₂ in Drug Delivery:

  • Function: Used as a sustained and controlled drug release carrier due to its easy surface functionalization, low toxicity, and high drug-loading capacity [2].
  • Synthesis for Drug Delivery: TiO₂ nanoparticles for drug delivery are typically synthesized via the sol-gel or hydrothermal methods to achieve a high surface area and porosity [2].

Research Recommendations

For your drug development work, I suggest focusing on these areas:

  • Focus on Titanium Dioxide: Consider investigating mesoporous TiO₂ as a drug carrier, as its synthesis, functionalization, and drug-loading properties are more widely studied and technically relevant [2].
  • Conduct Empirical Studies: The solubility and stability of this compound are highly condition-specific. You will likely need to conduct targeted experiments using the synthesis and analytical methods (UV-Vis, NMR) described above [1].
  • Explore Alternative Hydroxide Systems: Other inorganic hydroxides, such as Layered Double Hydroxides (LDHs), have well-documented protocols for enhancing drug solubility and bioavailability and may offer a more established path [4].

References

Hydrothermal Decomposition with Sodium Hydroxide

Author: Smolecule Technical Support Team. Date: February 2026

This method uses concentrated NaOH to break down ilmenite structure into a soluble titanate intermediate [1].

  • Objective: To decompose ilmenite into an intermediate sodium titanate for subsequent processing into titanium dioxide [1].
  • Materials:
    • Ilmenite concentrate (e.g., from Bangka, Indonesia, with >30% TiO₂ content) [1]
    • Sodium Hydroxide (NaOH), 10 M concentration [1]
    • Distilled water
    • Hydrochloric acid (HCl) for later leaching steps
    • Teflon-lined autoclave
  • Experimental Protocol:
    • Feedstock Preparation: Ilmenite sand is typically crushed and ground to increase surface area for reaction [1].
    • Hydrothermal Decomposition: The ilmenite is reacted with a 10 M NaOH solution in a Teflon-lined autoclave [1]. The decomposition should be conducted at the solution's boiling point under atmospheric pressure conditions [1].
    • Intermediate Formation: The process decomposes ilmenite to form an intermediate phase of sodium titanate (Na₂TiO₃), which morphologically appears as fine threads [1].
    • Downstream Processing: The sodium titanate intermediate is then leached, washed, and further treated with acid to produce titanium dioxide. The study noted a decrease in impurity elements by up to 60% after this treatment [1].

The workflow below outlines the key steps for this synthesis.

Hydrothermal_Process Start Ilmenite Feedstock (FeTiO₃) Step1 Grinding & Preparation Start->Step1 Step2 Hydrothermal Decomposition with 10M NaOH Step1->Step2 Step3 Formation of Sodium Titanate Intermediate Step2->Step3 Step4 Acid Leaching (with HCl) Step3->Step4 Step5 Precipitation (with NH₄OH) Step4->Step5 Step6 Filtration, Washing, Drying & Calcination Step5->Step6 End TiO₂ Product (Anatase Phase) Step6->End

Workflow for synthesizing TiO₂ from ilmenite via hydrothermal decomposition and precipitation [1].

Potassium Hydroxide Decomposition & Leaching Process

A similar alternative process uses concentrated KOH for decomposition, with EDTA added to chelate iron impurities [2].

  • Objective: To produce nano-sized titanium dioxide (TiO₂) from ilmenite concentrate via a KOH route, using EDTA for high-purity separation of iron [2].
  • Materials:
    • Ilmenite concentrate (FeTiO₃)
    • Potassium Hydroxide (KOH) solution, 70% wt.
    • Hydrochloric acid (HCl) solution for leaching
    • Ethylenediaminetetraacetic acid (EDTA) as a chelating agent
    • Ammonia solution (NH₄OH) for precipitation
  • Experimental Protocol [2]:
    • Decomposition: Ilmenite concentrate is decomposed using 70% wt. KOH solution at 220°C under air at atmospheric pressure.
    • Acid Leaching: The decomposed product is leached using a hydrochloric acid solution.
    • Iron Removal: EDTA is added to the leach solution to chelate and separate iron impurities, forming Fe-EDTA complexes.
    • Precipitation & Calcination: Ammonia solution is used to precipitate the titanium value. The precipitate is then filtered, dried, and calcined to produce anatase TiO₂ nanoparticles.
  • Key Outcomes [2]:
    • Purity: >90%
    • Mean Particle Size: ~70 nm
    • Overall TiO₂ Recovery: ~70%

Comparison of Synthesis Processes

The table below summarizes and compares the two primary hydrometallurgical processes.

Parameter Hydrothermal NaOH Process [1] KOH Decomposition & EDTA Process [2]
Core Reactant 10 M Sodium Hydroxide (NaOH) 70% wt. Potassium Hydroxide (KOH)
Reaction Temp. Boiling point of the solution (atm. pressure) 220 °C
Key Intermediate Sodium Titanate (Na₂TiO₃) Not Specified
Iron Removal Method Washing and leaching (60% impurity reduction) EDTA Chelation
Final Product Titanium Dioxide (TiO₂) Titanium Dioxide (TiO₂) Nanoparticles
Reported Purity Not explicitly stated >90%
Particle Size Not explicitly stated ~70 nm

Key Takeaways for Researchers

  • Ilmenite as a Precursor: Ilmenite requires extensive beneficiation and decomposition before titanium values can be isolated [3] [4] [5].
  • Hydroxide as an Intermediate: Titanium hydroxide is typically a transient phase formed during precipitation before calcination to TiO₂, rather than a final product in these industrial processes.
  • Iron Removal is Critical: Effective separation of iron is a major challenge. The use of chelating agents like EDTA represents an advanced method to achieve high-purity products suitable for pharmaceutical or high-tech applications [2].

References

thermal decomposition of titanium hydroxide to TiO2

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Reaction and Mechanism

The thermal decomposition of titanium hydroxide (Ti(OH)₄) to titanium dioxide (TiO₂) is a fundamental dehydroxylation process.

  • Basic Reaction: The overall reaction is straightforward [1]: Ti(OH)₄ → TiO₂ + 2H₂O
  • Reaction Pathway: The process typically occurs through an acid-base or precipitation reaction followed by thermal treatment. The diagram below illustrates the pathway from common starting materials to the final TiO₂ product.

G A Titanium Salt Solution (e.g., Ti(SO₄)₂, TiCl₄) B Precipitation with Hydroxide (pH control) A->B Acid-Base Reaction C This compound Ti(OH)₄ Precipitate B->C Formation D Thermal Decomposition (Calcination) C->D Heating E Titanium Dioxide TiO₂ D->E Dehydroxylation

Synthesis and Decomposition Methods

The synthesis of the precursor and the conditions of thermal treatment are critical for determining the properties of the final TiO₂ product. The table below compares two methods identified in the search results.

Method Precursor & Key Steps Thermal Treatment & Key Findings

| Centrifugal Thermal Activation (CTA) [2] | Precursor: Hydrated titanium dioxide (TiO₂·nH₂O, akin to this compound). Process: Uses centrifugal force during thermal treatment. | Temperature Range: 140–700°C. Key Findings: Anatase structure formed is imperfect below 650°C and approaches a regular structure >650°C. Samples treated >300°C had high specific surface area and fine pore structure. | | Modified Sol-Gel [3] | Precursor: Titanium tetrachloride (TiCl₄) hydrolyzed with NH₄OH to form Ti(OH)₄ precipitate. Process: Precipitate is washed, dispersed in NaOH, and hydrothermally treated. | Hydrothermal Treatment: Optimal anatase formation at 80°C. Key Finding: Temperatures below 80°C or above 90°C resulted primarily in rutile TiO₂. Subsequent calcination is typically used to crystallize the material. |

Factors Influencing TiO₂ Properties

The characteristics of the final TiO₂ product (polymorph, surface area, particle size) are highly dependent on the processing conditions.

  • Temperature: This is the most critical factor.
    • Polymorph Control: The calcination temperature directly determines the crystal phase. The sol-gel study found that 80°C was optimal for anatase formation, while deviations led to rutile [3]. The CTA study indicated that a well-defined anatase crystal structure requires temperatures above 650°C [2].
    • Surface Area: Higher thermal treatment temperatures generally lead to particle sintering and reduced surface area. The CTA method produced materials with high surface areas even above 300°C [2].
  • pH during Precipitation: The initial pH when precipitating Ti(OH)₄ from a salt solution affects the precipitate's nature and its subsequent decomposition behavior [1].
  • Atmosphere: While not detailed in the results, the atmosphere during calcination (e.g., air, oxygen, inert gas) can influence the formation of oxygen vacancies and the material's defect structure, which is crucial for its electronic properties [4].

Research Gaps and Next Steps

The current search results provide a solid foundation but lack the granular, quantitative protocol details often required for direct replication in a lab setting.

  • To proceed with your research, I suggest you:
    • Consult specialized databases like Scopus or Web of Science for primary research articles that focus specifically on "synthesis," "calcination," and "kinetics" of this compound.
    • Review existing standards or experimental sections of high-quality papers on TiO₂, which often provide precise parameters like heating rates, dwell times, and crucible types.
    • Consider using thermogravimetric analysis (TGA) to characterize the decomposition process in your own experiments, as it is the standard technique for studying mass changes upon heating [5].

References

morphology of titanium hydroxide nanofibers and nanotubes

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Morphological Control

The morphology of TiO₂ nanostructures is primarily dictated by the synthesis method and its specific parameters.

Nanostructure Type Primary Synthesis Method(s) Key Morphological Control Parameters Typical Morphological Outcomes
TiO₂ Nanotubes (TNTs) Electrochemical Anodization [1] [2] [3] Voltage, time, electrolyte composition (e.g., fluoride/chloride concentration, pH, solvent) [2] [3]. Vertically aligned, self-ordered nanotube arrays. Diameter and length controlled by voltage and time, respectively [2].
Hydrothermal/Solvothermal [4] Temperature, pressure, precursor properties, solvent characteristics [4]. Less ordered nanotubes or powder forms [4].
TiO₂ Nanofibers Electrospinning [5] Polymer (e.g., PVP) concentration, applied voltage, calcination temperature and duration [5]. Continuous, non-woven fiber mats. Fiber diameter and crystallinity (e.g., rutile phase) controlled by synthesis and calcination parameters [5].

The following diagram illustrates the standard experimental workflow for fabricating drug-releasing implants based on anodized TiO₂ nanotubes:

G Start Titanium Substrate Step1 Electrochemical Anodization Start->Step1 Step2 Annealing (Crystallization) Step1->Step2 Amorphous to Anatase Step3 Drug Loading Step2->Step3 Load Therapeutic Agent Step4 Polymer Coating (e.g., PLGA) Step3->Step4 Control Release Kinetics Step5 Implant Placement & Stimuli-Responsive Release Step4->Step5 In Vivo Application

Experimental workflow for creating drug-eluting TNT implants.

Detailed Experimental Protocol: TNT Fabrication via Anodization

Here is a detailed methodology for creating TNT-based drug delivery systems, synthesized from the search results [6] [2]:

  • Substrate Preparation: Titanium sheets are cut and etched with Kroll's reagent to remove surface impurities [6].
  • Anodization Setup: A two-electrode electrochemical cell is used with the Ti sheet as the anode and a platinum foil as the cathode, separated by a fixed distance in an electrolyte [1] [6].
  • Anodization Parameters: A DC power supply applies voltage in a fluoride-ion containing electrolyte. For example, using an aqueous solution of potassium fluoride buffered to a specific pH [2].
  • Post-treatment: The as-formed TNTs are amorphous and require annealing in air or oxygen at 300–500 °C with a controlled heating rate to convert them to the crystalline anatase phase, which is crucial for its properties [2].

Drug Delivery Applications and Functionalization

TiO₂ nanotubes are promising platforms for localized drug delivery due to their high surface area and biocompatibility [1] [7].

Functionalization Strategy Active Agent Example Purpose
Direct Loading Antibiotics (e.g., Ciprofloxacin) [6] Prevent post-operative bacterial infections [6] [7].
Growth Factors (e.g., BMP-2) [1] [7] Enhance bone cell growth and osseointegration [1] [7].
Polymer Capping Poly(Lactic-co-Glycolic Acid) (PLGA) [6] Control burst release and provide sustained drug elution [6].
External Triggers UV Light, Ultrasound [1] Enable "on-demand" smart drug release [1].

The diagram below outlines the strategic approach to designing a functionalized TNT implant for enhanced bone therapy:

G Goal Goal: Enhanced Bone Implant Strat1 Strategy: Promote Osteogenesis Goal->Strat1 Strat2 Strategy: Prevent Infection Goal->Strat2 Agent1 Bioactive Agents: • Growth Factors (BMP-2) • Statins • Flavonoids Strat1->Agent1 Agent2 Antimicrobial Agents: • Antibiotics (Ciprofloxacin) • Inorganic Ions/ Nanoparticles Strat2->Agent2 Outcome Outcome: Improved Osseointegration and Reduced Complications Agent1->Outcome Agent2->Outcome

Strategic approach for functionalizing TNT implants to enhance bone therapy.

Key Characterization Techniques

Rigorous characterization is essential to link the synthesis process to the resulting morphology and performance.

  • Microscopy: Scanning Electron Microscopy (SEM) is used to confirm surface morphology, measure nanotube/fiber dimensions, and verify alignment [6] [5].
  • Crystallography: X-ray Diffraction (XRD) and Raman Spectroscopy determine the crystal phase and crystallite size [5].
  • Drug Release Profiling: UV-Visible Spectroscopy monitors the concentration of a released drug in a solution over time to establish release kinetics [6] [5].

Much of the reviewed literature focuses on TiO₂ nanotubes. For a complete picture, you may find further research on titanium hydroxide precursors and their transformation into TiO₂, as well as more detailed studies on electrospinning parameters for nanofiber morphology, to be valuable.

References

phase transition of titanium hydroxide upon calcination

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Concepts of the Phase Transition

Titanium hydroxide is an amorphous precursor that transforms into crystalline TiO₂ upon heating. The material typically passes through several polymorphs [1] [2]:

  • Anatase: A metastable phase, often formed at lower temperatures (e.g., 150-600°C). It is generally preferred for photocatalytic applications [2] [3].
  • Brookite: Another metastable phase that can appear as an intermediate under specific conditions [1].
  • Rutile: The thermodynamically stable phase that forms at higher temperatures (typically above 600°C). The irreversible anatase-to-rutile transition (ART) is a reconstructive transformation that involves breaking and reforming Ti-O bonds [2].

The following diagram illustrates the general experimental workflow for studying this transition, from synthesis to final analysis.

Start Start: Study Phase Transition Synth Synthesis of Precursor Start->Synth Doping Optional: Introduction of Dopants Synth->Doping For modified materials Calcination Calcination (Thermal Treatment) Synth->Calcination For pure materials Doping->Calcination Charac Material Characterization Calcination->Charac PhaseID Phase Identification & Analysis Charac->PhaseID

General workflow for studying the phase transition of titanium-based precursors.

Detailed Experimental Protocols

The synthesis method and specific protocol chosen directly influence the characteristics of the resulting TiO₂ powder.

Sol-Gel Method

A widely used method for preparing high-purity, homogeneous TiO₂ powders [4] [3].

  • Precursor: Titanium (IV) isopropoxide (TTIP) is commonly used [3].
  • Solvent: Absolute ethanol.
  • Procedure:
    • Dissolve TTIP in absolute ethanol.
    • Add distilled water (molar ratio Ti:H₂O = 1:4) under vigorous stirring to form sols.
    • Use nitric acid (HNO₃) to adjust the pH and restrain rapid hydrolysis.
    • Stir for 30 minutes, then age the sol for 24 hours to form a gel.
    • Dry the gel at 120°C for 2 hours to remove water and organics.
    • Calcinate the dried powder at desired temperatures (e.g., 450–750°C) to induce crystallization [3].
Hydrolysis and Precipitation

An alternative route using different titanium sources.

  • Precursors: Titanium sulfate (TiOSO₄) and calcium hydroxide (Ca(OH)₂).
  • Procedure:
    • Directly hydrolyze and precipitate TiOSO₄ with Ca(OH)₂.
    • Wash and dry the resulting precursor.
    • Calcinate the powder to form Ca²⁺-doped TiO₂ [5].
Microwave-Assisted Synthesis

This method can enhance reaction kinetics and reduce energy consumption.

  • Procedure:
    • Follow a sol-gel procedure but use microwave radiation instead of a conventional furnace for heating.
    • This can be combined with dopants like TiC to significantly reduce the activation energy and temperature required for the phase transition [6].

Quantitative Data on Factors Affecting Phase Transition

The temperature and kinetics of the anatase-to-rutile transition (ART) can be controlled by various factors.

Effect of Dopants on Phase Transition

Doping with foreign ions is a primary strategy to stabilize anatase and increase the ART temperature.

Table 1: The effect of various dopants on the anatase-to-rutile transition (ART) and material properties.

Dopant Ionic Radius (Å) Key Finding Effect on ART Temperature Impact on Photocatalysis
Ca²⁺ [5] 1.00 (Ca²⁺) vs. 0.61 (Ti⁴⁺) Inhibits transformation, reduces grain size, increases surface area [5]. Increases Improved performance due to higher surface area and suppressed crystallinity [5].
K⁺ [3] 1.51 (K⁺) vs. 0.61 (Ti⁴⁺) Stabilizes anatase, inhibits rutile nucleation, reduces particle size [3]. Increases High surface area anatase is maintained at higher calcination temperatures [3].
Zirconium Silicate (ZrSiO₄) [2] ~0.72 (Zr⁴⁺) vs. 0.61 (Ti⁴⁺) Stabilizes anatase phase up to 900°C and helps eliminate oxygen vacancies [2]. Increases Expected positive effect due to phase stability and defect control [2].
Effect of Synthesis Method and Precursor

The choice of precursor and synthesis technique also affects the thermal behavior and phase transition.

Table 2: Comparison of TiO₂ properties based on synthesis method and precursor (adapted from [4]).

Synthesis Method TiO₂ Precursor Crystallization Temp. (Anatase) Activation Energy, Eₐ (kJ/mol) Photocatalytic Efficiency (Methyl Orange Degradation)
Sol-Gel (SG) Titanium Butoxide ~450°C 127.1 (Kissinger) ~99% in 180 min
Microwave Sol-Gel (MW) Titanium Butoxide ~450°C 104.3 (Kissinger) ~82% in 180 min
Sol-Gel (SG) Titanium Ethoxide ~450°C 143.5 (Kissinger) Not Specified
Microwave Sol-Gel (MW) Titanium Ethoxide ~450°C 124.2 (Kissinger) Not Specified

Summary for Practical Experimentation

For researchers designing experiments, here are the key practical considerations:

  • Anatase Stabilization: To obtain and stabilize the anatase phase at higher temperatures, use dopants with ionic radii larger than Ti⁴⁺, such as K⁺ [3] or Ca²⁺ [5]. Isovalent dopants like Zr⁴⁺ in zirconium silicate are also very effective [2].
  • Enhancing ART Kinetics: To promote the transition to rutile at a lower temperature, use microwave-enhanced calcination [6] or incorporate specific additives that create oxygen vacancies and reduce the activation energy.
  • Characterization Techniques: Key techniques for monitoring the transition include:
    • X-ray Diffraction (XRD): To identify crystalline phases and calculate phase ratios and crystallite size [5] [3].
    • Thermogravimetric Analysis (TGA): To study mass changes (e.g., dehydroxylation, organics removal) during heating and determine optimal calcination temperatures [4] [7].
    • Surface Area Analysis (BET): To measure specific surface area, which is crucial for photocatalytic activity [3].
    • UV-Vis Spectroscopy: To analyze the optical properties and band gap of the synthesized powder [3].

References

surface charge and properties of titanium hydroxide

Author: Smolecule Technical Support Team. Date: February 2026

Surface Charge and Adsorption Properties

The surface charge of titanium hydroxide is highly dependent on the pH of its environment, which directly influences its ability to adsorb other substances.

Property Condition (pH) Observation/Effect
Surface Charge ~2.5 Positively charged (cationic particles) [1]
> ~3.5 Negatively charged particles [1]
Adsorption of Sr²⁺ ions ~13 (Alkaline) >95% removal from solution [1]
~2.5 (Acidic) <5% removal from solution [1]

The diagram below illustrates how pH affects the surface charge and adsorption behavior of this compound.

pH pH of Environment LowpH Low pH (~2.5) pH->LowpH HighpH High pH (>3.5) pH->HighpH ChargeLow Positively Charged Surface (Cationic) LowpH->ChargeLow ChargeHigh Negatively Charged Surface (Anionic) HighpH->ChargeHigh AdsorbLow Low Adsorption of Positive Ions (e.g., Sr²⁺) (<5%) ChargeLow->AdsorbLow AdsorbHigh High Adsorption of Positive Ions (e.g., Sr²⁺) (>95%) ChargeHigh->AdsorbHigh

Surface Modification and Biocompatibility

Surface properties are critical for biomedical applications. Researchers actively modify titanium surfaces to enhance performance.

  • Natural Passivation: Titanium naturally forms a protective, strongly adhered oxide film when exposed to oxygen, making it resistant to corrosion from bodily fluids. This film is key to its biocompatibility [2].
  • Free Radical Quenching: During inflammatory responses, the body produces hydrogen peroxide (H₂O₂), which can lead to harmful hydroxyl radicals. Titanium surfaces do not sustain hydroxyl radical production, as they quench the chemical reaction (Fenton reaction), likely by trapping and oxidizing superoxide radicals. This behavior may be a significant factor in its excellent biocompatibility [3] [4].
  • Alkali Treatment for Improved Bioactivity: A common surface modification involves treating titanium with potassium hydroxide (KOH), which forms an intermediate layer of potassium titanate. This treated surface demonstrates:
    • Improved corrosion resistance [5].
    • Enhanced ability to induce apatite deposition (a bone-like mineral) when placed in simulated body fluid [5].
    • Significantly higher proliferation and differentiation of Mesenchymal Stem Cells (MSCs) into osteoblasts (bone-forming cells) compared to untreated titanium [5].

The following flowchart summarizes this surface engineering process and its biological effects.

Start Titanium Substrate Step1 Potassium Hydroxide (KOH) Treatment Start->Step1 Step2 Formation of Potassium Titanate Layer Step1->Step2 Effect1 Improved Corrosion Resistance Step2->Effect1 Step3 Biomimetic Apatite Deposition (in Simulated Body Fluid) Step2->Step3 Effect2 Enhanced Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) Step3->Effect2

Synthesis and Characterization

Advanced methods are used to create this compound nanoparticles with specific properties.

  • Synthesis in Supercritical CO₂: A pilot-scale process uses supercritical carbon dioxide (SC-CO₂) to hydrolyze titanium tetra-isopropoxide (TTIP) for producing nanometric, spherical Ti(OH)₄ particles. This method allows control over particle size and distribution by modulating temperature and pressure [6].
  • Characterization Techniques: Key methods for analyzing modified surfaces include:
    • Field Emission Scanning Electron Microscopy (FE-SEM): For visualizing surface morphology [5].
    • Thin-Film X-ray Diffraction (TF-XRD): For confirming the formation of new crystalline phases, like potassium titanate [5].
    • Electrochemical Impedance Spectroscopy (EIS): For evaluating the corrosion resistance of the modified surface layers [5].

Key Takeaways for Research and Development

  • The Isoelectric Point of this compound is around pH 3.5. This is the critical point where the surface charge switches from positive to negative, a vital parameter for designing experiments involving ionic adsorption [1].
  • Surface modifications, such as alkali treatment, are highly effective for enhancing the bioactivity and corrosion resistance of titanium implants, primarily by promoting osseointegration [5].
  • Titanium's inherent ability to quench harmful free radicals contributes to its high biocompatibility and reduced inflammatory response [3].

References

titanium hydroxide in natural minerals and ores

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Titanium Hydroxide

The table below summarizes the core chemical data for this compound.

Property Value
Common Name This compound [1] [2]
CAS Registry Number 12651-23-9 [1] [2]
Molecular Formula H₄O₄Ti [1] [2]
Synonym Titanic Acid [1]
Molecular Weight 115.90 g/mol [2]

Titanium in Natural Ores and Minerals

Titanium is widely distributed in the Earth's crust but is not found in its pure metallic form [3] [4]. Its economic extraction relies on a few key oxide minerals. This compound is not a naturally occurring mineral [5] but is produced synthetically as a precursor to titanium dioxide.

The primary natural sources of titanium are detailed in the table below.

Mineral Chemical Formula TiO₂ Content Key Characteristics & Occurrence
Ilmenite [6] FeTiO₃ 55%-65% [6] Most significant source, accounting for ~90% of production. Black/grey, slightly magnetic. Found in heavy mineral sand deposits [6] [4].
Rutile [3] [6] TiO₂ ~90-100% (High-grade) [6] Rich source of TiO₂. Brownish-red color. Mined from mineral sands; can be upgraded from ilmenite ("synthetic rutile") [3] [6].
Anatase [3] TiO₂ ~90-100% One of the polymorphs of TiO₂, less common than rutile [3].
Brookite [3] TiO₂ ~90-100% A polymorph of TiO₂ [3].
Perovskite [4] CaTiO₃ Varies A less common potential source, found in igneous rocks [4].

Experimental Protocol: Phase Transformation of this compound

Research by Gerasimova et al. (2021) investigated the phase transformation of amorphous this compound into crystalline TiO₂ phases using mechanical activation [5]. The following workflow outlines the core experimental methodology.

Start Start: X-ray Amorphous This compound MA Mechanical Activation (High-energy ball milling) Start->MA Crystallization Crystallization MA->Crystallization Additive Additive Introduction (ZnSO₄·7H₂O, Zn(NO₃)₂·6H₂O, ZnO) Additive->MA Anatase Anatase Crystallization->Anatase Brookite Brookite Crystallization->Brookite Calcination Calcination Anatase->Calcination Brookite->Calcination Rutile Rutile (Final Product) Calcination->Rutile

Experimental workflow for phase transformation of this compound [5]

Detailed Methodology
  • Material Preparation: The process begins with X-ray amorphous this compound. The degree of hydration is a key factor, with a lower degree leading to higher transformation efficiency [5]
  • Mechanical Activation: The hydroxide is subjected to high-energy ball milling in the presence of a modifier additive. The intense mechanical energy induces structural breakdown and polymorphic transformation into non-equilibrium crystalline phases [5]
  • Additives Used: The study used zinc compounds as modifiers, with the following efficiency trend: ZnSO₄·7H₂O > Zn(NO₃)₂·6H₂O > ZnO. The additive influences the physical and chemical transformations during milling [5]
  • Phase Transformation Mechanism: The conversion of excess mechanical energy into thermal energy initiates chemical reactions, leading to the formation of solid titanium-zinc solutions. This accelerates the crystal structure restructuring during the subsequent calcination step [5]
  • Calcination and Final Product: The milled product is calcined (heated), following the transformation pathway: Anatase → Brookite → Rutile. This final rutile product is crucial for industrial applications [5]

Summary

This compound is a synthetically produced compound that acts as a vital precursor in material science. Its transformation into crystalline titanium dioxide phases like anatase and rutile can be controlled through methods such as mechanical activation, providing a pathway to produce high-value functional materials from primary titanium ores like ilmenite and rutile.

References

sol-gel synthesis of titanium hydroxide protocol

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles and Chemical Reactions

The sol-gel transformation for titanium hydroxide synthesis is governed by two principal chemical reactions:

  • Hydrolysis: Titanium alkoxide precursors (commonly titanium isopropoxide, TTIP) react with water. [ \ce{Ti(OR)4 + H2O -> Ti(OR)3(OH) + ROH} ]
  • Polycondensation: The hydrolyzed species link together via condensation, forming Ti-O-Ti bridges and releasing water or alcohol. This creates the metal oxide network [1].
    • Oxolation: (\ce{≡Ti-OH + HO-Ti≡ -> ≡Ti-O-Ti≡ + H2O})
    • Alcoxolation: (\ce{≡Ti-OR + HO-Ti≡ -> ≡Ti-O-Ti≡ + ROH})

The rates of hydrolysis and condensation are critically influenced by pH, water-to-precursor ratio, temperature, and the use of catalysts (acids or bases), allowing precise control over the final material's structure and properties [1] [2].

Detailed Experimental Protocol

Materials and Equipment
  • Precursors: Titanium(IV) isopropoxide (TTIP, ≥97%) or titanium tetrachloride (TiCl₄).
  • Solvents: Isopropyl alcohol, ethanol, or deionized water.
  • Catalysts: Hydrochloric acid (HCl, 37%) or acetic acid (glacial, ≥99.7%) for acid catalysis; ammonium hydroxide (NH₄OH) for base catalysis.
  • Equipment: Magnetic stirrer with hotplate, three-neck round-bottom flask, ice bath, dropping funnel, thermometer, pH meter, centrifuge, and drying oven. All glassware must be meticulously cleaned, preferably with aqua regia (3:1 HCl:HNO₃), to prevent contamination [3].
Step-by-Step Synthesis Procedure
  • Hydrolysis and Sol Formation

    • For TiCl₄ precursor: In an ice bath (0-5°C), slowly add 10 mL of TiCl₄ dropwise into 100 mL of deionized water under vigorous stirring. Caution: This reaction is highly exothermic. A white precipitate of this compound forms instantly [2].
    • For TTIP precursor: Dilute 10 mL of TTIP in 50 mL of anhydrous isopropyl alcohol in a three-neck flask. In a separate container, mix the hydrolysis solution: 100 mL of water and the catalyst (e.g., 3 mL of acetic acid or 1 mL of concentrated HCl). Add the hydrolysis solution dropwise to the TTIP solution at room temperature under constant stirring (500-1200 rpm) for 1-2 hours until a clear or translucent sol forms [3].
  • Peptization (for TiCl₄ route)

    • The this compound precipitate from TiCl₄ hydrolysis is filtered and washed to remove chloride ions. The filter cake is then re-dispersed in 200 mL of deionized water. The pH of the suspension is adjusted to 1.5-2.0 using 1M HCl [2].
    • Heat the acidic suspension at 60-80°C for 1-2 hours with stirring. This peptization step breaks down the aggregates and yields a stable, translucent TiO₂ sol [2].
  • Aging and Gelation

    • Allow the sol to stand at room temperature for 12-24 hours (aging). During this period, condensation reactions proceed, increasing the viscosity and leading to the formation of a wet gel [1].
  • Drying

    • The gel can be dried in two ways:
      • Xerogel: Dry the wet gel in an oven at 80-100°C for 24 hours to remove the liquid phase and obtain a powdered solid.
      • Thin Film: Deposit the sol on a substrate (e.g., glass slide) via dip-coating or spin-coating, followed by heat treatment at low temperatures (<150°C) [1] [2].
Synthesis Workflow

The following diagram illustrates the complete sol-gel synthesis pathway for this compound, showing key steps and parameters that influence the final material properties.

G Start Start Synthesis Precursor Precursor Selection Start->Precursor TTIP TTIP Path Precursor->TTIP TiCl4 TiCl4 Path Precursor->TiCl4 Hydrolysis Controlled Hydrolysis TTIP->Hydrolysis Precipitation Precipitation Formation TiCl4->Precipitation Sol Stable Sol Formation Hydrolysis->Sol Peptization Acid Peptization (pH 1.5-2.0, 60-80°C) Precipitation->Peptization Peptization->Sol Aging Aging (12-24 hours) Sol->Aging Gel Wet Gel Formation Aging->Gel Drying Drying Process Gel->Drying Final Final Product Drying->Final

Critical Parameters and Optimization

The properties of the final this compound and derived TiO₂ are highly sensitive to synthesis conditions. The table below summarizes key parameters and their influences.

Table 1: Optimization of critical synthesis parameters for sol-gel derived this compound/TiO₂.

Parameter Influence & Optimization Guidelines Recommended Value/ Range
Water-to-Precursor Molar Ratio (r) Controls hydrolysis rate. Low r leads to incomplete hydrolysis; high r causes rapid precipitation of amorphous products, affecting phase transformation and particle size [4]. 1 - 100 (adjust based on desired phase and morphology) [4]
pH of the Medium Acidic conditions (pH < 3) promote formation of linear chains and transparent gels. Basic conditions favor colloidal particulate gels [1] [2]. Acid catalysis: pH 1.5 - 4 [2]
Catalyst Type Acid catalysts (HCl, acetic acid) slow condensation, producing transparent gels with high surface area. Acetic acid also acts as a chelating agent, enhancing stability and enabling nanorod formation [2] [3]. HCl or CH₃COOH for anatase phase [2] [3]

| Temperature | Higher temperatures accelerate reactions and promote particle growth and crystallization. Low temperatures are used to control highly exothermic hydrolysis (e.g., TiCl₄) [2]. | Hydrolysis: 0-25°C [2] Peptization: 60-80°C [2] | | Precursor Concentration | Affects sol viscosity, gelation time, and final particle size. Lower concentrations help avoid agglomeration and reduce particle size distribution [3]. | Varies; e.g., 0.1 - 0.5 M TTIP [3] | | Aging Time | Longer aging strengthens the gel network (syneresis), reduces porosity, and increases mechanical stability [1]. | 12 - 48 hours [1] |

Advanced optimization can employ Statistical Design of Experiments (DOE), such as Response Surface Methodology, to systematically model and optimize multiple interacting parameters (e.g., precursor concentration, catalyst amount, aging time) for tailored material properties [3] [5].

Characterization Techniques

A multi-technique approach is essential for comprehensive characterization of sol-gel derived this compound/TiO₂:

  • Structural & Crystalline Phase: X-ray Diffraction (XRD) identifies amorphous structure of this compound and crystalline phases (anatase, rutile) after calcination. Crystallite size is calculated using the Scherrer equation [6] [3].
  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) reveal particle size, shape (nanoparticles, nanorods), and aggregation state [6] [3].
  • Optical Properties: UV-Vis Spectroscopy determines the band gap energy via Tauc plot method, which is crucial for photocatalytic applications [3].
  • Surface Area and Porosity: Brunauer-Emmett-Teller (BET) analysis measures specific surface area, pore volume, and pore size distribution, which are critical for catalytic activity and adsorption capacity [6] [5].
  • Thermal Stability: Thermogravimetric Analysis (TGA) monitors weight loss due to solvent evaporation, dehydroxylation, and phase transformation upon heating [3].

Troubleshooting and Common Issues

  • Precipitation instead of Sol Formation: Caused by overly rapid hydrolysis. Solution: Ensure slow, dropwise addition of water/precursor, use dilute solutions, and employ efficient stirring [2] [3].
  • Cracking during Drying: Results from high capillary pressures in small pores. Solution: Slow drying rates, use of surfactants (e.g., hydroxypropyl cellulose), or supercritical drying to create aerogels [1] [2].
  • Poor Reproducibility: Often due to inconsistent humidity, water purity, or stirring efficiency. Solution: Maintain strict control over reaction conditions and reagent quality [3].

References

Application Notes and Protocols: Titanium Hydroxide as a TiO₂ Precursor for Photocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Titanium hydroxide (Ti(OH)₄) is a vital precursor in the synthesis of titanium dioxide (TiO₂) photocatalysts. The controlled conversion of amorphous this compound to crystalline TiO₂ phases enables precise tuning of structural, optical, and surface properties critical for photocatalytic performance. TiO₂ photocatalysis has important applications in environmental remediation, water splitting for hydrogen production, self-cleaning surfaces, and antimicrobial coatings [1]. The metastable anatase phase of TiO₂, typically derived from this compound precursors, generally demonstrates superior photocatalytic activity compared to the stable rutile phase due to its higher density of surface-adsorbed hydroxyl radicals, slower charge carrier recombination, and higher surface area [1]. These application notes provide a detailed technical overview and experimental protocols for the synthesis, processing, and evaluation of TiO₂ photocatalysts derived from this compound.

This compound: Formation and Role in TiO₂ Synthesis

This compound is typically an amorphous, gelatinous precipitate formed by the hydrolysis of titanium precursors. Its transformation to crystalline TiO₂ is a complex process influenced by synthesis conditions, with the initial crystalline phase usually being anatase. This is attributed to the lower surface free energy of anatase compared to rutile, which favors its initial crystallization despite rutile being thermodynamically more stable at larger crystal sizes [1].

  • Precursor Chemistry: The hydrolysis of common titanium precursors, such as titanium tetrachloride (TiCl₄), titanium alkoxides (e.g., titanium tetraisopropoxide, TTIP), or from titanium sulfate solutions, leads to the formation of this compound or hydrated titanium oxide (TiO₂·xH₂O) [2] [3].
  • Polyhydroxo Complexes: In strongly acidic conditions, hydrolysis of TiCl₄ yields positively charged titanium polyhydroxo complexes (e.g., (TiO)₈(OH)₁₂⁴⁺). These complexes are key intercalating agents for producing structured materials like pillared clays and act as molecular precursors to this compound and, ultimately, TiO₂ nanocrystals [3].
  • Transformation Pathway: The conversion sequence is generally: Amorphous this compound → Anatase → Rutile. The kinetics of the anatase-to-rutile transformation (ART) is a critical determinant of the final phase composition and is highly sensitive to dopants, synthesis method, and thermal treatment parameters [1].

Table 1: Common Titanium Precursors and Hydrolysis Products

Precursor Typical Hydrolysis Reaction/Conditions Primary Hydrolysis Product
TiCl₄ Hydrolysis in HCl solution, dilution with water [3] Titanium polyhydroxo cations / amorphous this compound
Titanium Alkoxide (e.g., TTIP) Reaction with water in alcoholic solvent [4] Amorphous this compound
Titanium Sulfate Solution Hydrolytic treatment with water/steam; concentration control [2] This compound precipitate

Synthesis Protocols

The following protocols outline standardized methods for obtaining this compound and converting it into active TiO₂ photocatalysts.

Protocol A: Hydrothermal Synthesis of TiO₂ from TiCl₄-Derived Polyhydroxo Complexes

This protocol is adapted from methods used to create highly ordered TiO₂-pillared montmorillonite with crystalline pillars of anatase/rutile mixture [3].

1. Materials

  • Titanium tetrachloride (TiCl₄), reagent grade.
  • Hydrochloric acid (HCl), concentrated.
  • Deionized water.
  • Equipment: Ice bath, magnetic stirrer, Teflon-lined autoclave, tube furnace, centrifuge.

2. Preparation of Titanium Polyhydroxo Solution a. Cool dilute HCl in an ice bath. b. Slowly add TiCl₄ to the chilled HCl under vigorous stirring. The molar ratios and concentrations should be controlled to be near the sol formation limit [3]. c. Dilute the resulting solution with distilled water to achieve the final precursor concentration. The solution should remain transparent, indicating the presence of molecular hydroxo complexes rather than particulate sols.

3. Hydrothermal Treatment & Calcination a. The titanium polyhydroxo solution can be used directly for intercalation or subjected to hydrothermal treatment. b. For hydrothermal activation, transfer the solution to a Teflon-lined autoclave. Heat at a defined temperature (e.g., 150-200°C) for several hours. This step promotes polymerization and crystallization [3]. c. Recover the resulting precipitate by centrifugation, wash with deionized water until free of chloride ions, and dry at 60-80°C. d. Calcine the dried powder in a muffle furnace. Use a controlled heating program: ramp at 10°C/min to 250°C, hold for 180 min; then ramp at 10°C/min to the target temperature (e.g., 300-800°C), and hold for a short period (e.g., 1 min at 500°C) [4]. This yields the final TiO₂ photocatalyst.

The workflow for this synthesis protocol is as follows:

ProtocolA cluster_prep Preparation of Titanium Polyhydroxo Solution cluster_hydro Hydrothermal Processing & Recovery cluster_calc Thermal Transformation to TiO₂ start Start: TiCl₄ + HCl cool Cool in Ice Bath start->cool add_ti Slowly Add TiCl₄ cool->add_ti dilute Dilute with H₂O add_ti->dilute soln Transparent Solution Titanium Polyhydroxo Complexes dilute->soln autoclave Hydrothermal Treatment (150-200°C) soln->autoclave centrifuge Centrifuge & Wash autoclave->centrifuge dry Dry (60-80°C) centrifuge->dry powder This compound Precursor Powder dry->powder calcine Controlled Calcination Ramp to 250°C (hold 180 min) Then to Target Temp (300-800°C) powder->calcine final Final TiO₂ Photocatalyst (Anatase/Rutile Mixture) calcine->final

Protocol B: Sol-Gel Synthesis with Urea for N-Doped TiO₂

This protocol describes a sol-gel route that incorporates urea as a nitrogen source to produce visible-light-active N-doped TiO₂ (N-TiO₂) [4].

1. Materials

  • Titanium isopropoxide (TTIP), reagent grade.
  • Urea, analytical grade.
  • Absolute ethanol, analytical grade.
  • Deionized water (17.2 MΩ·cm).
  • Equipment: Magnetic stirrer, drying oven, muffle furnace, mortar, and #400 mesh sieve.

2. Synthesis Procedure a. Prepare two separate solutions in ethanol: - Solution A: 0.40 M TTIP. - Solution B: 0.80 M Urea. b. Mix equal volumes of Solution A and Solution B thoroughly for 15 minutes. c. Add one volume of 0.40 M deionized water in ethanol dropwise to the mixture under continuous stirring. d. Allow the reaction to proceed for 60 minutes with stirring. A slurry will form. e. Dry the slurry at 60°C for 18 hours to obtain a powder.

3. Calcination a. Calcine the dried powder in a air atmosphere using a programmed furnace. b. Use the following temperature profile: ramp at 10°C/min to 250°C, hold for 180 min; then ramp at 10°C/min to 500°C, hold for 1 minute. c. After cooling, grind the sample in a mortar, wash with water to remove soluble impurities, and dry again at 60°C for 18 hours. d. Sieve the final powder through a #400 mesh sieve for standardization [4].

Table 2: Key Synthesis Parameters and Resulting Properties

Synthesis Method Precursor & Conditions Phase Obtained (after calcination) Key Textural Properties
Hydrothermal (Protocol A) TiCl₄ hydrolysis; Hydrothermal activation; Calcination at 500°C [3] Mixture of Anatase & Rutile High specific surface area; Well-ordered structure
Sol-Gel Doping (Protocol B) TTIP/Urea; Calcination at 500°C [4] Primarily Anatase (N-doped) Surface area suitable for photocatalysis
Acidic Peptization TTIP hydrolysis with HNO₃; Hydrothermal at 180°C [5] Anatase (increased activity at lower temp) Nanosized particles (6-24 nm, depending on calcination)

Characterization of TiO₂ Derived from this compound

Rigorous characterization is essential to correlate synthesis parameters with photocatalytic performance.

  • X-Ray Diffraction (XRD): Used to determine phase composition (anatase, rutile, brookite), crystallite size (using Scherrer equation), and degree of crystallinity. The basal distance in structured composites can also be monitored [3] [4].
  • Nitrogen Sorption Analysis: Measures the specific surface area (BET method), pore volume, and pore size distribution. A high surface area is generally favorable for adsorption and catalysis [3] [4].
  • Spectroscopy:
    • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Determines the band gap energy and assesses visible-light absorption, particularly important for doped materials like N-TiO₂ [4].
    • FT-IR Spectroscopy: Identifies surface functional groups (e.g., hydroxyl groups, organic residues, and doping-related bonds) [5].
  • Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) reveal particle morphology, size, and distribution [5] [4].
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) study the thermal decomposition of the this compound precursor and the amorphous-to-anatase and anatase-to-rutile phase transformations [3] [1].

Photocatalytic Performance Evaluation

The photocatalytic activity of the synthesized TiO₂ materials can be evaluated using the degradation of model organic pollutants.

Protocol C: Standard Photocatalytic Degradation Test

This protocol outlines a general method for testing photocatalytic activity using a batch reactor [4].

1. Materials and Setup

  • Photocatalyst: The TiO₂ powder synthesized as in Protocol A or B.
  • Model Pollutant: e.g., methyl orange (MO), rhodamine B (RhB), salicylic acid, or formic acid.
  • Light Source: UVA lamps (e.g., 8 W black light tubes, emission ~372 nm), visible light sources, or blue LEDs, depending on the catalyst's properties [4].
  • Reactor: A batch reactor, such as a cylindrical borosilicate glass vessel placed on a magnetic stirrer, with lamps positioned symmetrically around it.

2. Experimental Procedure a. Prepare a test solution of the pollutant (e.g., 1.0 × 10⁻⁴ M salicylic acid or 2.5 × 10⁻⁴ M formic acid). b. Disperse a known load of photocatalyst (e.g., 1.0 g/L) in the solution using sonication for 1 minute. c. Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium. d. Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring. e. At regular time intervals, withdraw samples (e.g., 2.5 mL), and immediately filter through a 0.45 μm membrane filter to remove catalyst particles. f. Analyze the filtrate to determine the pollutant concentration. For salicylic acid, monitor absorption at 296 nm by UV-Vis spectroscopy. For non-chromophoric compounds like formic acid, measure Total Organic Carbon (TOC) [4].

3. Data Analysis

  • Plot the normalized concentration (C/C₀) versus irradiation time.
  • Calculate the apparent pseudo-first-order rate constant (k) from the slope of the linear regression of ln(C₀/C) vs. time.
  • For more fundamental analysis, the quantum efficiency can be determined by relating the degradation rate to the quantified rate of photon absorption, often requiring advanced modeling like Monte Carlo simulations [4].

The underlying mechanism of photocatalysis is illustrated below:

Photocatalysis cluster_excitation Photoexcitation & Charge Separation cluster_charge_sep Charge Carrier Fate cluster_surface_rx Surface Reactions & Degradation photon Photon (hv ≥ Eg) tio2 TiO₂ Particle photon->tio2 Absorption eg Band Gap (Eg) tio2->eg Excitation cb Conduction Band eg->cb hole h⁺ (hole) eg->hole Generates electron e⁻ (electron) eg->electron Generates vb Valence Band vb->eg recombination Recombination (Heat) hole->recombination Waste Path h2o H₂O (adsorbed) hole->h2o Oxidizes electron->recombination Waste Path o2 O₂ (adsorbed) electron->o2 Reduces oh •OH radical h2o->oh Produces o2m •O₂⁻ radical o2->o2m Produces pollutant Organic Pollutant oh->pollutant Attacks o2m->pollutant Attacks products CO₂ + H₂O pollutant->products

Table 3: Exemplary Photocatalytic Performance Data

Photocatalyst Material Target Pollutant Light Source Key Performance Result Reference
TiO₂-Pillared Montmorillonite Methyl Orange (MO), Rhodamine B (RhB) UV ~100% MO and 97.5% RhB removal in 100 min (1 g/L catalyst, 40 mg/L dye) [3]
N-TiO₂ (Sol-Gel with Urea) Formic Acid, Salicylic Acid UVA, White, Blue Light Quantum efficiency determined for different lights/targets; activity depends on acid type [4]
TiO₂ Nanoparticles (Hydrothermal) Orange II UV Highest activity with particles prepared at 180°C; activity decreases with calcination temperature [5]

Conclusion

This compound serves as a versatile and critical precursor for the synthesis of high-performance TiO₂ photocatalysts. The protocols detailed herein—ranging from hydrothermal synthesis yielding mixed-phase crystals to sol-gel doping with nitrogen for visible-light response—provide researchers with robust methodologies. The final photocatalytic properties of TiO₂ are profoundly influenced by the processing conditions of the this compound precursor, including hydrothermal parameters, calcination temperature profile, and the introduction of dopants. Careful control over these parameters allows for the optimization of phase composition, crystal size, surface area, and band-gap, enabling the design of tailored photocatalysts for specific applications in environmental remediation and renewable energy.

References

alkali treatment titanium implants with NaOH KOH

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes

Alkali treatment is a widely researched chemical method for transforming the bio-inert surface of titanium implants into a bioactive one. The process involves the formation of a negatively charged sodium or potassium titanate hydrogel layer, which, upon subsequent heat treatment, crystallizes. This layer is highly effective in inducing the formation of bone-like apatite in simulated body fluids (SBF), a key indicator of bioactivity [1] [2].

Objectives of Alkali Treatment:

  • Enhance Bioactivity: To create a surface that promotes the nucleation and growth of hydroxyapatite, facilitating direct bonding with living bone.
  • Improve Bone Conductivity: To accelerate the osseointegration process, leading to shorter healing times and improved implant stability.
  • Create Micro/Nano Topography: To generate a surface structure that favors cell adhesion, proliferation, and differentiation [3] [4].

Key Considerations:

  • Material State: The treatment can be applied to commercially pure titanium (cp-Ti) and various titanium alloys (e.g., Ti-6Al-4V). The initial surface finish (e.g., machined, sandblasted, acid-etched) can influence the final topography [4] [2].
  • Synergistic Effects: Alkali treatment is often used with other surface treatments, such as sandblasting and acid etching, and is almost always followed by a heat treatment to stabilize the formed layer [4] [1].

The table below summarizes the core parameters and their effects for standard alkali treatment protocols.

Table 1: Key Parameters and Effects of Alkali Treatment on Titanium Implants

Parameter Typical Range Observed Effect on Titanium Surface
Alkali Solution 1-10 M NaOH or KOH [4] [1] [2] Forms a sodium/potassium titanate hydrogel layer. Higher concentrations can accelerate layer formation.
Treatment Temperature 40°C - 80°C [3] [1] Higher temperatures increase the reaction rate and layer thickness.
Treatment Duration 1 - 48 hours [3] [1] Longer durations generally yield a thicker, more developed porous network.
Post-Treatment Heat Treatment 500°C - 800°C [1] Converts the amorphous hydrogel into a crystalline sodium/potassium titanate layer, crucial for bioactivity.
Resulting Surface Structure N/A A micro-rough surface with nano-scale porosity, resembling an extracellular matrix (ECM) [4].
Primary Biological Outcome N/A Significantly enhanced apatite-forming ability, improved osteoblast cell response, and increased bone-implant contact [4] [1].

Experimental Protocols

Protocol 1: Basic Alkali and Heat Treatment for Bioactivity

This protocol is adapted from established methods to create a bioactive surface on titanium implants [1].

1. Reagents and Equipment

  • Titanium or Ti-6Al-4V samples (e.g., discs, implants).
  • Sodium Hydroxide (NaOH) pellets, ≥98% purity, or Potassium Hydroxide (KOH) pellets.
  • Deionized (DI) water.
  • Ultrasonic bath.
  • Thermostatically controlled water bath or oven.
  • High-temperature furnace.
  • Beakers, tweezers, and pH-resistant containers.

2. Procedure

  • Step 1: Sample Preparation

    • Clean samples ultrasonically in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants and grease.
    • Air-dry at room temperature.
  • Step 2: Alkali Treatment

    • Prepare a 5 M NaOH (or KOH) solution by dissolving 20 g of NaOH pellets in 100 mL of DI water. Caution: The reaction is exothermic. Prepare the solution in an ice bath and allow it to cool to room temperature before use.
    • Immerse the pre-cleaned titanium samples completely in the alkali solution.
    • Place the container in a water bath or oven and maintain at 60°C for 24 hours [3].
  • Step 3: Post-Treatment Rinsing

    • Carefully remove the samples from the alkali solution using tweezers.
    • Gently rinse with copious amounts of DI water to remove excess alkali. Some protocols suggest a brief soak in DI water to neutralize the surface [1].
  • Step 4: Heat Treatment (Annealing)

    • Place the rinsed samples in a furnace.
    • Heat to 500°C - 600°C at a controlled heating rate (e.g., 5°C/min).
    • Hold at the target temperature for 1 hour.
    • Allow the furnace to cool slowly to room temperature.

3. Expected Results

  • The treated surface should appear uniformly matte.
  • Scanning Electron Microscopy (SEM) will reveal a network of nano-porosity and micro-roughness.
  • X-ray Diffraction (XRD) analysis should confirm the formation of a crystalline sodium titanate (for NaOH) or potassium titanate (for KOH) layer [1].
Protocol 2: Integrated Surface Modification (Sandblasting, Acid Etching, and Alkali Treatment)

This advanced protocol combines multiple techniques to create a complex, ECM-like 3D structure for superior osseointegration and corrosion resistance [4].

1. Additional Reagents and Equipment

  • Sandblasting apparatus with alumina (Al₂O₃) grit (e.g., 120 μm).
  • Acid solutions: Nitric acid (HNO₃), Hydrofluoric acid (HF), Hydrochloric acid (HCl), and Sulfuric acid (H₂SO₄).
  • Chemical fume hood.

2. Procedure

  • Step 1: Sandblasting (S)

    • Sandblast the titanium samples (Group TS) with 120 μm alumina grit to create macro-roughness.
  • Step 2: Acid Etching (A)

    • Option A (HF/HNO₃): Etch TS samples in a solution of 50% HF : 70% HNO₃ : ddH₂O = 1:9:40 at 37°C for 24 hours (Group TSAF).
    • Option B (HCl/H₂SO₄): Etch TS samples in a 1:1 solution of 5 mol/L HCl and 9 mL/L H₂SO₄ at 37°C for 24 hours (Group TSAS).
  • Step 3: Alkali Treatment (A)

    • Soak the acid-etched samples (TSAF or TSAS) in a 5 M NaOH solution at room temperature.
    • Subsequently, clean them with DI water in an ultrasonic bath for 10 minutes and dry in an oven at 60°C overnight. This yields groups TSAFA and TSASA [4].

The following workflow diagram illustrates the key decision points in this multi-step process.

cluster_acid Acid Etching (A) Start Titanium Sample (Cleaned) SB Sandblasting (S) (120 μm Al₂O₃ grit) Start->SB TS Group: TS SB->TS AE1 Option A: HF/HNO₃ 1:9:40, 37°C, 24h TS->AE1 AE2 Option B: HCl/H₂SO₄ 1:1, 37°C, 24h TS->AE2 TSAF Group: TSAF AE1->TSAF TSAS Group: TSAS AE2->TSAS Alkali Alkali Treatment (A) 5M NaOH, RT TSAF->Alkali TSAS->Alkali Final1 Group: TSAFA Alkali->Final1 Final2 Group: TSASA Alkali->Final2

3. Expected Results

  • This combined treatment generates a mixed oxide layer with a dense amorphous TiO₂ inner layer (improving corrosion resistance) and a porous, hydrophilic TiO₂ outer layer (enhancing protein adsorption and cell attachment) [4].
  • The final surface exhibits an ECM-like 3D structure with pore sizes ranging from 50 to 500 nm, which significantly promotes the attachment, proliferation, and mineralization of human bone marrow mesenchymal stem cells (hMSCs) [4].

Characterization and Evaluation Methods

To confirm the success of the alkali treatment, the following characterization techniques are essential.

Table 2: Standard Methods for Characterizing Treated Titanium Surfaces

Method Purpose Key Outcomes for Successful Treatment

| Scanning Electron Microscopy (SEM) | Analyze surface morphology and topography. | Observation of a porous, nano-structured network. | | X-Ray Diffraction (XRD) | Identify crystalline phases present on the surface. | Detection of crystalline sodium/potassium titanate peaks after heat treatment. | | X-Ray Photoelectron Spectroscopy (XPS) | Determine surface elemental composition and chemical states. | Increased concentrations of Na/K and O, confirming titanate layer formation. | | Contact Angle Goniometry | Measure surface wettability (hydrophilicity). | Significant decrease in contact angle, indicating a highly hydrophilic surface. | | Apatite-Forming Ability Test | Evaluate in vitro bioactivity. | Formation of bone-like apatite nodules on the surface after immersion in SBF for 7-14 days. | | Cell Culture Assays | Assess cytocompatibility and osteogenic potential. | Enhanced adhesion, proliferation, and differentiation of osteoblasts or MSCs. |

Troubleshooting and Technical Notes

  • Poor or Non-Uniform Etching: Ensure fresh alkali solution is used for each batch. Verify that the temperature is stable and consistent across all samples. Inadequate initial cleaning can also lead to uneven results.
  • Handling High pH Solutions: NaOH and KOH are highly caustic. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Prepare solutions in a fume hood.
  • Optimization: The optimal parameters (concentration, time, temperature) may vary depending on the specific titanium alloy and initial surface geometry. It is recommended to conduct a parameter sweep to determine the ideal conditions for your application.
  • Post-Rinsing: Inadequate rinsing can leave alkali residues, which may interfere with subsequent biological testing. Ensure thorough but gentle rinsing to preserve the delicate hydrogel layer.

Reference Summary

  • Pettersson, M., et al. (2024). The systemic and local interactions related to titanium implant corrosion and hypersensitivity reactions: a narrative review. International Journal of Implant Dentistry.
  • Huang, Y., et al. (2025). Advanced surface modification techniques for titanium implants: a review of osteogenic and antibacterial strategies. Frontiers in Bioengineering and Biotechnology.
  • Li, L., et al. (2025). Properties characterization and microstructural analysis of alkali-activated solid waste-based materials with sawdust and wastewater integration. PLOS ONE.
  • Anti-Bacterial Properties and Hemocompatibility of Alkali ... Treated (2025). Journal of Biomimetics.
  • Creating an extracellular matrix-like three-dimension structure to... (2024). Journal of Dental Sciences.
  • for Orthopedic Applications: An Overview of Titanium ... Surface (2020). iScience.
  • Rout, A.K., et al. (2017). Effect of surface treatment on the physical, chemical, and mechanical properties of palm tree leaf stalk fibers. BioResources.
  • The Side Effects of Titanium : Case Reports... - Goldsupplier Implants (2024). GoldSupplier Blog.
  • Alkali and heat treatment of titanium (2012). Academia.edu.
  • Modification Techniques for Biomedical Grade of Surface ... Titanium (2012). IntechOpen.

References

Comprehensive Application Notes and Protocols for Titanium Hydroxide-Based Photocatalytic Degradation of Pollutants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photocatalytic Degradation

Photocatalysis represents an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants through light-induced redox reactions. This technology has gained significant attention for environmental remediation due to its ability to achieve complete mineralization of contaminants into harmless products like CO₂ and H₂O without generating secondary pollution [1] [2]. Among various photocatalysts, titanium-based semiconductors—particularly titanium dioxide (TiO₂) and its composites with titanium hydroxide phases—have emerged as leading materials owing to their exceptional chemical stability, non-toxicity, and high photoefficiency [3] [4].

The foundation of modern heterogeneous photocatalysis was established in 1972 when Fujishima and Honda discovered the electrochemical photolysis of water using TiO₂ electrodes [4] [2]. This breakthrough revealed the potential of titanium-based semiconductors to harness light energy for driving oxidation-reduction reactions, paving the way for their application in pollutant degradation. Subsequent research has focused on enhancing the photocatalytic efficiency of these materials through various strategies, including doping with metals, formation of heterojunctions, and morphological control [5] [6].

Table 1: Key Advantages of Titanium-Based Photocatalysts

Property Benefit Application Relevance
Chemical Stability Resists corrosion in various pH environments Suitable for diverse wastewater streams
Non-Toxicity Environmentally benign Safe for water treatment applications
High Oxidizing Power Generates potent hydroxyl radicals Effective degradation of persistent pollutants
Cost-Effectiveness Abundant and easily synthesized Economically viable for large-scale applications
Reusability Maintains activity over multiple cycles Reduces operational costs

Fundamental Mechanisms

Photocatalytic Principles

The photocatalytic process in titanium-based semiconductors initiates when a photon with energy equal to or greater than the material's band gap is absorbed, promoting an electron from the valence band (VB) to the conduction band (CB) [4] [2]. This excitation generates an electron-hole pair (e⁻/h⁺), where the hole in the valence band acts as a powerful oxidant while the electron in the conduction band serves as a reductant [1]. The resulting charge carriers can then migrate to the catalyst surface and participate in redox reactions with adsorbed species.

The overall process can be summarized in the following steps [1] [4] [2]:

  • Photoexcitation: Semiconductor + hν → h⁺(VB) + e⁻(CB)
  • Oxidation: h⁺ + H₂O → H⁺ + •OH
  • Reduction: e⁻ + O₂ → •O₂⁻
  • Radical propagation: •O₂⁻ + HO₂• + H⁺ → H₂O₂ + O₂
  • Hydroxyl radical generation: H₂O₂ → 2 •OH

The generated hydroxyl radicals (•OH) are highly reactive and non-selective oxidants with a redox potential of E₀ = +3.06 V, enabling them to degrade a wide spectrum of organic pollutants through hydrogen abstraction or electrophilic addition mechanisms [4].

Role of this compound Components

In this compound-containing composites, the hydroxide component enhances photocatalytic efficiency through several mechanisms [3]:

  • Adsorption Enhancement: The high surface area and specific affinity of hydroxyapatite (HAp) for various contaminants increase the local concentration of pollutants near active sites
  • Charge Separation: this compound phases can facilitate electron-hole separation, reducing recombination losses
  • Radical Generation: HAp components can generate active superoxide anion radicals (O₂˙⁻) under UV irradiation
  • Acid-Base Properties: Surface hydroxyl groups participate in acid-base interactions that influence adsorption and reaction pathways

G Light Light Excitation Photon Absorption & Electron Excitation Light->Excitation ChargeSeparation Electron-Hole Pair Separation Excitation->ChargeSeparation Oxidation Oxidation Reactions at Valence Band ChargeSeparation->Oxidation Reduction Reduction Reactions at Conduction Band ChargeSeparation->Reduction RadicalFormation Reactive Oxygen Species Formation Oxidation->RadicalFormation Reduction->RadicalFormation PollutantDegradation Pollutant Degradation & Mineralization RadicalFormation->PollutantDegradation

Figure 1: Mechanism of Photocatalytic Degradation on Titanium-Based Semiconductors

Material Synthesis and Characterization

Synthesis Protocols
3.1.1 Green Synthesis of TiO₂ Nanoparticles [7]

Principle: This method utilizes phytochemicals from plant extracts as reducing and stabilizing agents for nanoparticle formation, offering an eco-friendly alternative to conventional chemical synthesis.

Materials:

  • Titanium tetrachloride (TiCl₄) as precursor
  • Fresh leaves of Ficus religiosa (Peepal) or other suitable plants
  • Sodium hydroxide (NaOH) for pH adjustment
  • Distilled water

Procedure:

  • Leaf Extract Preparation: Thoroughly wash 10 g of fresh leaves and crush in a mortar. Add 100 mL distilled water, boil for 45 minutes, cool, and filter to obtain a clear extract.
  • Precursor Solution: Slowly add 10 mL TiCl₄ to 100 mL distilled water at 5-6°C with continuous stirring.
  • Reaction: Add the TiCl₄ solution dropwise to 100 mL leaf extract with magnetic stirring at 500-600 rpm for 3 hours.
  • Sonication: Sonicate the mixture for 2 hours to ensure uniform particle formation.
  • Settling and Separation: Allow the solution to stand overnight, then centrifuge at 5000 rpm for 10 minutes.
  • Calcination: Collect the supernatant and calcinate at 200°C for 6 hours to obtain TiO₂ nanoparticles.

Key Parameters:

  • pH of reaction mixture: ~7.0
  • Temperature: Room temperature (25°C)
  • Reaction time: 3 hours stirring + 2 hours sonication
3.1.2 Hydrolysis Synthesis from TiCl₄ [8]

Principle: This inorganic approach uses controlled hydrolysis of titanium tetrachloride followed by calcination to produce crystalline TiO₂ photocatalysts.

Materials:

  • Titanium tetrachloride (TiCl₄, >99% purity)
  • Sodium hydroxide (10% solution)
  • Distilled water

Procedure:

  • Hydrolysis: Hydrolyze TiCl₄ in aqueous solution at room temperature.
  • Precipitation: Add NaOH (10%) to precipitate hydrated this compound.
  • Aging: Allow the precipitate to stand for 24 hours.
  • Filtration and Washing: Separate by filtration and wash thoroughly with distilled water until no Cl⁻ ions are detected (test with AgNO₃).
  • Drying: Dry at 100°C for 24 hours in a vacuum system.
  • Calcination: Calcine in air for 3 hours at temperatures between 400-900°C.

Key Parameters:

  • Calcination temperature critically affects crystallinity and phase composition
  • Optimal performance observed for materials calcined at 700°C
3.1.3 Synthesis of Titanium-Iron Oxide Nanocomposites [6]

Principle: Utilizing the Kirkendall effect to create hollow nanostructures through unequal diffusion rates of different metal ions during synthesis.

Materials:

  • Titanium tetrachloride (TiCl₄)
  • Iron dichloride (FeCl₂) or iron trichloride (FeCl₃)
  • Urea
  • Methyl alcohol

Procedure:

  • Solution Preparation: Prepare separate aqueous solutions of Fe²⁺ (0.1688 M FeCl₂) and Ti⁴⁺ (0.0302 M TiCl₄).
  • Mixing: Combine 500 mL of each solution with 1 mol urea under magnetic stirring.
  • Hydrolysis: Heat the mixture to 90°C for 12 hours to produce a brown precipitate.
  • Washing: Wash the precipitate repeatedly with deionized water and dry in vacuum at room temperature.
  • Solvothermal Treatment: Disperse 1.5 g of the powder in 350 mL methanol, stir for 3 hours, and treat in an autoclave at 300°C until pressure reaches 90 bar.
  • Cooling and Collection: Cool the autoclave under nitrogen atmosphere and collect the product.

Table 2: Comparison of Synthesis Methods for Titanium-Based Photocatalysts

Method Advantages Limitations Crystalline Phase Band Gap (eV) Specific Surface Area (m²/g)
Green Synthesis [7] Environmentally friendly, low energy requirement, uses renewable resources Limited control over particle size distribution, batch-to-batch variability Anatase predominant ~3.2 50-100
Hydrolysis from TiCl₄ [8] High crystallinity, cost-effective, scalable Requires high-temperature calcination, potential chloride contamination Anatase/Rutile mixture 3.0-3.2 30-80
Kirkendall Effect [6] Unique hollow structures, enhanced light harvesting, magnetic separation Complex synthesis, requires precise control Maghemite-Titanian 2.8-3.0 100-200
Material Characterization Techniques

Comprehensive characterization is essential to correlate material properties with photocatalytic performance:

  • X-ray Diffraction (XRD): Determines crystalline phase composition, crystallite size, and identifies anatase/rutile ratios [8]
  • Scanning Electron Microscopy (SEM): Reveals surface morphology, particle size, and distribution [7] [8]
  • UV-Visible Spectroscopy: Measures optical absorption properties and band gap energy [7]
  • Dynamic Light Scattering (DLS): Determines particle size distribution in suspension [7]
  • Infrared Spectroscopy (IR): Identifies surface functional groups and chemical bonds [8]

Photocatalytic Performance and Optimization

Performance Evaluation

The photocatalytic activity of this compound-based materials has been demonstrated against various pollutants:

Organic Dye Degradation [7] [1]:

  • Methylene Blue: A cationic dye used as a model pollutant to evaluate photocatalytic efficiency
  • Methyl Orange: An anionic azo dye with distinct color change upon degradation
  • Naphthol Green B: Complete disappearance observed after 45 min UV irradiation with hollow nanorods [6]

Protein and Biological Contaminants [3]:

  • Bovine Serum Albumin (BSA): Adsorbed at Ca²⁺ sites of HAp component with subsequent degradation
  • Lysozyme (LSZ): Selective removal through adsorption and decomposition
  • Bacteria: Ag-TiO₂/HAp composites show powerful antibacterial activity through combined adsorption and photocatalytic attack

Gaseous Pollutants [3]:

  • Formaldehyde: Higher decomposition rate on TiO₂/HAp films compared to pure TiO₂
  • Nitrogen Oxides (NOₓ): Oxidized to nitric acid through reactive oxygen species

Table 3: Photocatalytic Performance of Various Titanium-Based Materials

Photocatalyst Target Pollutant Light Source Degradation Efficiency Time Required Key Findings
TiO₂/HAp Composite [3] Bovine Serum Albumin UV Light High adsorption + degradation Varies Selective protein removal achieved
Hollow Nanorods (TF-3) [6] Naphthol Green B UV Light Complete degradation 45 min Superior to TiO₂ nanoparticles
Mg-doped TiO₂ [7] Methylene Blue Visible Light (Tungsten) Reasonable degradation 60-120 min Band gap reduction for visible activity
TiO₂ 700°C [8] β-naphthol UV Light (125W Hg) 2× faster than Degussa P-25 Varies Optimal calcination temperature
Ag-TiO₂/HAp [3] E. coli UV Light Powerful bactericidal effect Varies Combined adsorption and attack
Optimization Parameters
4.2.1 Effect of pH [1]

The solution pH significantly influences photocatalytic efficiency through multiple mechanisms:

  • Surface Charge Modulation: TiO₂ exhibits amphoteric character with point of zero charge (PZC) around pH 6.0-6.8
  • Dye Ionization State: Affects adsorption capacity and reaction pathways
  • Radical Generation: Hydroxyl radical formation favored under alkaline conditions

Optimal Ranges:

  • Cationic Dyes (e.g., Methylene Blue): pH > PZC (7-10) for enhanced adsorption
  • Anionic Dyes (e.g., Methyl Orange): pH < PZC (3-6) for improved performance
4.2.2 Catalyst Loading [1]

Catalyst concentration directly affects light penetration and active site availability:

  • Insufficient Loading: Limited active sites reduce degradation rate
  • Optimal Loading: Maximum pollutant degradation with complete light absorption
  • Excessive Loading: Light scattering and screening effects decrease efficiency

Typical Optimal Range: 0.5-2.0 g/L depending on reactor configuration and pollutant concentration

4.2.3 Oxidizing Agents [1]

Addition of electron acceptors enhances photocatalytic efficiency by reducing electron-hole recombination:

  • Hydrogen Peroxide (H₂O₂): Optimal concentration 300-450 mg/L; higher concentrations act as radical scavengers
  • Potassium Bromate (KBrO₃): Effective electron acceptor for certain dye systems
  • Ammonium Persulfate ((NH₄)₂S₂O₈): Enhances degradation rates through additional radical generation
4.2.4 Temperature and Light Intensity [1]
  • Temperature: Most systems operate at room temperature; elevated temperatures (up to 80°C) can enhance reaction rates
  • Light Intensity: Proportional relationship with degradation rate up to saturation point; UV sources (125W mercury lamps) commonly used

G Start Photocatalytic Experiment Setup CatalystPreparation Catalyst Preparation & Characterization Start->CatalystPreparation ParameterSelection Optimization Parameter Selection CatalystPreparation->ParameterSelection pH pH Adjustment (3-10 range) ParameterSelection->pH CatalystLoading Catalyst Loading (0.5-2.0 g/L) ParameterSelection->CatalystLoading OxidantAddition Oxidant Addition (H₂O₂, persulfates) ParameterSelection->OxidantAddition Irradiation Light Irradiation (UV/Visible) pH->Irradiation CatalystLoading->Irradiation OxidantAddition->Irradiation Sampling Periodic Sampling & Analysis Irradiation->Sampling EfficiencyCalculation Degradation Efficiency Calculation Sampling->EfficiencyCalculation

Figure 2: Experimental Workflow for Photocatalytic Degradation Studies

Experimental Protocols

Standard Photocatalytic Degradation Protocol

Materials and Equipment:

  • Photocatalyst (synthesized as described in Section 3.1)
  • Target pollutant (dye, organic compound, or biological contaminant)
  • Photoreactor system (see Section 5.2)
  • Light source (UV or visible, depending on catalyst)
  • Analytical instruments (HPLC, UV-Vis spectrophotometer)

Procedure:

  • Pollutant Solution Preparation: Dissolve the target pollutant in distilled water at desired concentration (typically 5-20 mg/L for dyes)
  • Adsorption Equilibrium: Add catalyst to pollutant solution (optimal loading: 0.5-2.0 g/L) and stir in dark for 60 minutes to establish adsorption-desorption equilibrium
  • pH Adjustment: Modify solution pH using NaOH or H₂SO₄ to optimal value for specific pollutant-catalyst system
  • Oxidant Addition: Add electron acceptors if applicable (e.g., H₂O₂ at 300-450 mg/L)
  • Irradiation: Turn on light source and begin irradiation with continuous stirring
  • Sampling: Withdraw aliquots at regular intervals and separate catalyst by centrifugation or filtration
  • Analysis: Measure pollutant concentration using appropriate analytical technique (UV-Vis absorption, HPLC)
  • Mineralization Assessment: Monitor TOC or CO₂ evolution for complete mineralization studies

Calculations:

  • Degradation Efficiency = [(C₀ - Cₜ)/C₀] × 100% Where C₀ = initial concentration, Cₜ = concentration at time t
  • Reaction Rate Constant: Determine using pseudo-first-order kinetics: ln(C₀/Cₜ) = kt
Photoreactor Design and Setup [7]

A simple, cost-effective photoreactor can be fabricated with the following specifications:

Components:

  • Glass container (1 L capacity) as reaction vessel
  • Magnetic stirrer for continuous mixing
  • Light source (100 W tungsten lamp for visible light; 125 W mercury lamp for UV)
  • Water circulation system for temperature control (if needed)
  • Sampling ports for periodic collection

Configuration:

  • Place light source in middle of reaction vessel, ensuring minimum 2 cm distance from bottom
  • Maintain uniform illumination throughout the solution
  • Use reflective surfaces to maximize light utilization
  • Employ appropriate filter systems to remove infrared radiation

Applications in Environmental Remediation

Water Treatment

This compound-based photocatalysts have demonstrated exceptional capability for treating various water pollutants:

  • Textile Wastewater: Degradation of azo dyes and auxiliary chemicals used in dyeing processes [1]
  • Industrial Effluents: Treatment of organic pollutants from pharmaceutical, pesticide, and chemical manufacturing [5]
  • Microbiological Contamination: Disinfection and pathogen destruction through oxidative damage to cell structures [3]
  • Emerging Contaminants: Degradation of pharmaceuticals, personal care products, and endocrine-disrupting compounds
Air Purification

Photocatalytic materials can be implemented in air treatment systems for:

  • Volatile Organic Compounds (VOCs): Formaldehyde, benzene, toluene degradation [3]
  • Odor Control: Oxidation of sulfur-containing compounds and other odoriferous molecules
  • Pathogen Reduction: Bacterial and viral inactivation in HVAC systems and indoor environments

Conclusion and Future Perspectives

This compound-based photocatalytic materials represent a promising technology for environmental remediation with demonstrated efficacy against diverse pollutants. The synergy between titanium dioxide and hydroxide components enhances adsorption capacity, extends light absorption, and improves charge separation efficiency. The protocols outlined in this document provide researchers with standardized methods for material synthesis, characterization, and performance evaluation.

Future development should focus on:

  • Enhancing visible light absorption through strategic doping and composite formation
  • Improving recyclability and stability for long-term application
  • Scaling up synthesis methods for industrial implementation
  • Developing immobilized catalyst systems for continuous flow operations
  • Exploring synergistic combinations with other advanced oxidation processes

References

Comprehensive Application Notes and Protocols: Titanium Hydroxide for Heavy Metal Adsorption in Water Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The escalating concern regarding heavy metal contamination in water resources has driven extensive research into effective removal technologies. Among various treatment methods, adsorption techniques have gained significant prominence due to their operational simplicity, cost-effectiveness, and high removal efficiency. Titanium hydroxide (Ti(OH)₄) and its derivative compounds have emerged as promising adsorbent materials for heavy metal removal, offering exceptional adsorption capacities, chemical stability, and environmental compatibility. These materials leverage the unique properties of titanium, including its amphoteric character, which enables effective interaction with various metal ions across different pH ranges. The application of titanium-based adsorbents represents a convergence of materials science and environmental engineering, aiming to address one of the most persistent challenges in water purification – the efficient removal of toxic heavy metals to meet stringent regulatory standards.

The significance of this compound in water treatment is further amplified by its versatility in various forms and composites, from amorphous this compound to advanced hybrid materials incorporating graphene oxide or other nanostructures. These innovations have substantially enhanced the practical applicability of titanium-based adsorbents in both batch and continuous flow systems, addressing previous limitations related to separation difficulties and pressure drop in column applications. This document provides a comprehensive technical resource for researchers and practitioners, consolidating the current scientific understanding, methodological protocols, and performance data relevant to the application of this compound in heavy metal adsorption from aqueous solutions.

Materials and Properties

Classification of this compound Adsorbents

This compound-based adsorbents encompass a range of materials with varying crystallinity, composition, and structural characteristics. The sol-gel synthesis approach, particularly using precursors like ammonium titanyl sulfate without organometallic compounds, yields amorphous this compound (ATH) with enhanced porosity and ion-exchange capabilities [1]. This method benefits from the presence of ammonium ions that prevent gel polymerization, resulting in improved porous architecture conducive to metal ion sorption. Another significant category includes titanate nanomaterials, such as sodium trititanate (NaₓH₂₋ₓTi₃O₇·H₂O), which exhibit layered structures with exceptional ion-exchange properties due to their abundant surface hydroxyl groups and interlayer spacing that accommodates metal ions [2].

The development of composite materials represents a strategic advancement in enhancing the practical utility of this compound adsorbents. By integrating this compound with carbonaceous materials like reduced graphene oxide (rGO), researchers have created hybrids that combine the high adsorption capacity of titanate nanostructures with the mechanical stability and convenient handling properties of larger support materials [2]. These composites address the perennial challenge of employing nanomaterials in practical water treatment systems, where separation and recovery pose significant obstacles. The rGOTHs (reduced graphene oxide@titanate hybrids) demonstrate macroscopic dimensions (hundreds of microns) while retaining the favorable adsorption properties of nanoscale titanates, making them suitable for both batch processes and fixed-bed column applications [2].

Structural Characteristics and Key Properties

The efficacy of this compound-based adsorbents stems from their fundamental structural attributes and surface chemistry. These materials typically exhibit:

  • High specific surface area with abundant surface hydroxyl groups that serve as active sites for metal coordination
  • Layered or porous structures that facilitate ion diffusion and incorporation into the crystal lattice
  • Ion-exchange capabilities where metal ions can replace interlayer cations (e.g., Na⁺ or H⁺) in the titanate structure
  • pH-dependent surface charge owing to the amphoteric nature of this compound, allowing optimization of adsorption conditions for specific metals

The synthesis parameters significantly influence the final properties of the adsorbents. For instance, the volume of titanium precursor (e.g., tetrabutyl titanate) used in preparing rGOTHs affects the hybrid's composition and subsequently its adsorption performance, with optimal lead removal achieved at intermediate precursor ratios [2]. Similarly, boron-doping of sodium titanate hydrates has been shown to enhance adsorption capacity, reaching up to 385 mg/g for Pb²⁺, by modifying the surface chemistry and creating additional active sites for metal binding [3].

Table 1: Comparison of Titanium-Based Adsorbent Performance for Heavy Metal Removal

Adsorbent Type Target Metals Maximum Adsorption Capacity (mg/g) Optimal pH References
Amorphous this compound (ATH) Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺, Ni²⁺ Varies by metal (see selectivity order) ~4-6 [1]
Reduced Graphene Oxide@Titanate Hybrids (rGOTHs) Pb²⁺ 530.5 5.0 [2]
Cd²⁺ 201.0 5.0 [2]
Cu²⁺ 130.5 5.0 [2]
Boron-Doped Sodium Titanate Hydrates Pb²⁺ 385.0 4.4 [3]
KT Composite (Kaolinite-Titanium Hydroxide) U(VI) 160.0 5.0 [4]
Mesoporous Silica-Supported this compound U(VI) 219.0 (1086 mg/g on TH basis) - [5]

Experimental Protocols

Synthesis Protocols
3.1.1 Synthesis of Reduced Graphene Oxide@Titanate Hybrids (rGOTHs)

The fabrication of rGOTHs involves a two-step procedure that ensures proper integration of titanium species with the graphene oxide matrix:

  • Graphene Oxide Preparation: Prepare GO solution using a modified Hummer's method. Thoroughly wash the resulting GO with water and ethanol, then redisperse in a solution containing 400 mL ethanol and 5 mL H₂O with 250 mg GO and 0.3 g hydroxypropyl cellulose.

  • This compound Coating: Dissolve 15 mL of tetrabutyl titanate (TBOT) in 50 mL ethanol and add dropwise to the GO suspension under continuous stirring. Heat the suspension to 80°C and maintain for 100 minutes to facilitate hydrolysis of TBOT to Ti(OH)ₓ and coating on GO nanosheets.

  • Separation and Washing: Collect precipitates by centrifugal separation, washing with 320 mL ethanol and 320 mL water three times each.

  • Hydrothermal Treatment: Disperse the collected precipitates in 30 mL of 1M NaOH solution, stir for 30 minutes, and transfer to a 50-mL autoclave (containing approximately 0.8 g dry mass of precipitates). Seal the autoclave and heat at 160°C for 6 hours.

  • Final Processing: After cooling to room temperature, rinse the products with 320 mL water and 320 mL ethanol three times each. Obtain the final rGOTHs product by lyophilization of the dispersed solution [2].

3.1.2 Synthesis of Amorphous this compound (ATH)

For the sol-gel synthesis of spherogranulated amorphous this compound:

  • Precursor Solution: Prepare a solution of ammonium titanyl sulfate ((NH₄)₂TiO(SO₄)₂·H₂O) in deionized water.

  • Controlled Hydrolysis: Add ammonium hydroxide dropwise under continuous stirring to achieve limited hydrolysis, forming a stable sol.

  • Aging and Drying: Age the resulting gel for 24 hours, then wash repeatedly with deionized water to remove sulfate ions. Dry the product at 60°C until constant weight.

  • Size Fractionation: Sieve the dried material to obtain the desired particle size fraction (typically 0.5-1.0 mm) for column studies [1].

Batch Adsorption Studies

Batch adsorption experiments are essential for determining the fundamental parameters governing adsorption performance, including kinetics, isotherms, and capacity.

  • Experimental Setup: Conduct experiments in 50 mL transparent polyethylene tubes or conical flasks using a constant temperature incubator shaker at 130 rpm and 25°C unless otherwise specified.

  • Parameter Optimization:

    • pH Studies: Vary pH from 1-6 while keeping other parameters constant (e.g., 1000 mg/L initial metal concentration, 1 h equilibrium time, 100 mg adsorbent per 20 mL solution).
    • Initial Concentration: Evaluate metal concentration range from 100-1000 mg/L at optimal pH.
    • Contact Time: Assess time intervals from 5-60 minutes to establish kinetic profiles.
    • Adsorbent Dosage: Vary solid/liquid ratio while maintaining other optimal parameters.
  • Sample Analysis: After each experiment, separate the adsorbent by filtration or centrifugation. Analyze the supernatant for residual metal concentration using appropriate analytical techniques such as ICP-OES or UV-Vis spectrophotometry with specific complexing agents (e.g., Arsenazo III for uranium) [4] [2].

  • Data Analysis:

    • Calculate adsorption efficiency: ( A% = \frac{C_i - C_f}{C_i} \times 100 )
    • Determine adsorption capacity: ( q_e = \frac{(C_i - C_f) \times V}{m} ) Where ( C_i ) and ( C_f ) are initial and final concentrations (mg/L), V is solution volume (L), and m is adsorbent mass (g) [4].

Table 2: Kinetic and Isotherm Model Parameters for this compound Adsorbents

Adsorbent Metal Best-Fit Kinetic Model Best-Fit Isotherm Model Maximum Capacity (mg/g) Equilibrium Time (min)
rGOTHs Pb²⁺ Pseudo-second-order Langmuir 530.5 20-30
rGOTHs Cd²⁺ Pseudo-second-order Langmuir 201.0 20-30
rGOTHs Cu²⁺ Pseudo-second-order Langmuir 130.5 20-30
Amorphous this compound Pb²⁺ - Langmuir 385.0 -
KT Composite U(VI) Pseudo-second-order Langmuir 160.0 20
Titanium-Pillared Bentonite Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺ Pseudo-second-order - - 30
Fixed-Bed Column Studies

For continuous flow applications, fixed-bed column studies provide critical design parameters for practical implementation:

  • Column Preparation: Pack a glass or acrylic column (typical diameter: 1-2 cm) with a known mass of adsorbent (e.g., 2 g rGOTHs) between supporting layers of glass wool or quartz sand to ensure uniform flow distribution.

  • Operation Parameters:

    • Maintain bed height and column dimensions consistent across experiments
    • Apply synthetic wastewater containing target metals at practical concentrations (e.g., 30 mg/L Pb²⁺ for battery manufactory wastewater)
    • Adjust pH to optimal value (typically 5.0) before application
    • Control flow rate to achieve desired empty bed contact time (EBCT)
  • Effluent Monitoring: Collect effluent samples at regular intervals (or based on bed volumes processed) and analyze for metal concentrations until breakthrough occurs, defined as exceeding the discharge limit (e.g., 1 mg/L for Pb²⁺) [2].

  • Performance Metrics: Calculate the effective treatment volume (bed volumes until breakthrough) and the dynamic adsorption capacity based on the breakthrough curve analysis.

G Fixed-Bed Column Adsorption Workflow cluster_setup Column Setup cluster_operation Continuous Operation cluster_monitoring Performance Monitoring PackColumn Pack column with adsorbent (2g rGOTHs between support layers) PrepareFeed Prepare synthetic wastewater (Adjust to pH 5.0) PackColumn->PrepareFeed SetFlow Set flow rate for desired EBCT PrepareFeed->SetFlow Pump Pump solution through column at constant flow rate SetFlow->Pump Collect Collect effluent samples at regular intervals Pump->Collect Analyze Analyze metal concentration using ICP-OES/other methods Collect->Analyze CheckBreakthrough Concentration > Discharge limit (1 mg/L)? Analyze->CheckBreakthrough CheckBreakthrough->Collect No Calculate Calculate treatment volume and dynamic capacity CheckBreakthrough->Calculate Yes Regenerate Regenerate column for reuse studies Calculate->Regenerate

Adsorption Mechanisms

The removal of heavy metals by this compound-based adsorbents involves multiple complementary mechanisms that operate simultaneously or sequentially, depending on the specific adsorbent structure and solution conditions. Understanding these mechanisms is crucial for optimizing adsorbent design and application conditions.

Primary Removal Mechanisms
  • Ion Exchange: This represents a significant mechanism, particularly for titanate nanostructures where metal ions (e.g., Pb²⁺) exchange with interlayer cations such as Na⁺ or H⁺. The ionic exchange phenomenon occurs even at moderately acidic conditions (pH 4.4), demonstrating the robust nature of this mechanism [3]. The layered structure of titanates provides favorable sites for ion exchange, with the interlayer spacing accommodating various hydrated metal ions.

  • Surface Complexation: this compound surfaces contain abundant hydroxyl groups that form coordination bonds with metal ions. This inner-sphere complexation involves direct bonding between metal ions and surface oxygen atoms, creating stable surface complexes. Spectroscopy analyses, including XPS and FTIR, have confirmed the formation of such complexes between heavy metals and oxygen-containing functional groups on this compound surfaces [5] [2].

  • Electrostatic Interaction: The amphoteric nature of this compound results in pH-dependent surface charge. At pH values below the point of zero charge (PZC), the surface acquires a positive charge, favoring adsorption of anionic species. Conversely, above the PZC, the negatively charged surface attracts cationic metal species through electrostatic attraction. This mechanism explains the strong pH dependence observed in adsorption studies, with optimal removal typically occurring at pH 5-6 for most heavy metal cations [2].

Additional mechanisms may include physical adsorption within the porous structure of the adsorbents and co-precipitation phenomena under certain conditions. The relative contribution of each mechanism depends on the specific adsorbent properties, solution chemistry, and target metals.

G Heavy Metal Adsorption Mechanisms on this compound IonExchange Ion Exchange Metal ions replace Na⁺/H⁺ in interlayer sites Removal Heavy Metal Removal from Aqueous Solution IonExchange->Removal SurfaceComplexation Surface Complexation Inner-sphere coordination with surface -OH groups SurfaceComplexation->Removal Electrostatic Electrostatic Interaction Attraction to negatively charged surface (pH > PZC) Electrostatic->Removal Structure Layered Structure (High surface area, interlayer spacing) Structure->IonExchange Hydroxyl Surface Hydroxyl Groups (Abundant active sites) Hydroxyl->SurfaceComplexation pH Solution pH (Determines surface charge) pH->Electrostatic

Regeneration and Reusability

The economic viability and practical implementation of adsorption technologies heavily depend on the regenerability and lifetime of adsorbent materials. This compound-based adsorbents demonstrate favorable regeneration characteristics through various approaches:

  • Alkaline Hydrothermal Regeneration: rGOTHs can be effectively regenerated using alkaline hydrothermal processes, maintaining high removal efficiency (>90% of original capacity) after six consecutive adsorption-desorption cycles [2]. This method leverages the stability of titanate structures under hydrothermal conditions while reversing the adsorption process.

  • Chemical Elution: EDTA solution (pH ~8) has been successfully employed for recovery of titanium-based adsorbents, particularly for lead removal, achieving efficient desorption through strong complexation with the adsorbed metals [3]. Other chemical agents include dilute acid solutions (e.g., HNO₃) that protonate surface sites and displace adsorbed metal cations.

  • Thermal Treatment: For certain applications, thermal regeneration at moderate temperatures (200-400°C) can decompose adsorbed species and restore adsorption capacity, though this approach may gradually alter the material structure over multiple cycles.

The selection of regeneration method depends on the specific adsorbent composition, the target metals, and the adsorption mechanisms involved. The exceptional resistance of KT composite (kaolinite-titanium hydroxide) to extreme acidity enables its application in highly acidic conditions without significant degradation, enhancing its reusability potential for treating industrial effluents with variable pH [4].

Table 3: Regeneration Methods and Performance for this compound Adsorbents

Adsorbent Regeneration Method Conditions Performance After Regeneration Cycles Tested
rGOTHs Alkaline Hydrothermal NaOH solution, hydrothermal treatment High removal efficiency maintained 6 cycles
Boron-Doped Sodium Titanate EDTA Elution EDTA solution, pH ~8 Efficient recovery demonstrated -
KT Composite Acid Resistance Extreme acidity conditions High applicability and reusability -
Titanium-Pillared Bentonite - - Increasing randomness at interface -

Applications and Performance

Comparison with Other Adsorption Materials

When evaluated against conventional adsorption materials, this compound-based adsorbents demonstrate competitive advantages in specific applications:

  • Compared to Activated Carbon: this compound adsorbents often exhibit higher selectivity for certain heavy metals, avoid the issue of organic leaching, and can be produced at lower cost, though they may have lower surface area than premium activated carbons.

  • Compared to Ion Exchange Resins: While resins offer well-defined exchange capacities, titanium-based materials typically provide broader pH stability, higher resistance to fouling, and lower operational costs, making them suitable for treating complex industrial wastewaters.

  • Compared to Other Metal Hydroxides: this compound generally shows superior chemical stability compared to iron or aluminum hydroxides, particularly in acidic conditions, and does not suffer from re-dissolution issues at moderate pH values.

Scope for Different Water Treatments

The application of this compound adsorbents spans various water treatment scenarios:

  • Industrial Wastewater Treatment: Effective for metal removal from battery manufacturing, electroplating, mining, and tannery wastewaters, where complex metal mixtures and variable pH conditions are encountered. For tannery industry wastewater, amorphous this compound achieved >99% removal of chromium species (both Cr(III) and Cr(VI)), reducing concentrations below maximum allowable limits [1].

  • Drinking Water Treatment: The ability of boron-doped sodium titanate hydrates to reduce lead concentrations from 50 ppb to below detection limits in tap water demonstrates potential for drinking water applications, meeting stringent regulatory standards [3].

  • Nuclear Effluent Treatment: this compound composites have shown exceptional efficiency in uranium removal from aqueous solutions, with capacities reaching 160-219 mg/g, highlighting their potential in treating radioactive contamination [5] [4].

The fixed-bed column performance of rGOTHs is particularly noteworthy, with effective treatment volumes reaching 2760 bed volumes (15.45 L) for synthetic battery manufactory wastewater and 2280 bed volumes (12.76 L) for multiple heavy metal polluted estuary effluent before breakthrough occurred [2]. This demonstrates the practical potential for scaling up this compound-based adsorption technologies for real-world applications.

Conclusion

This compound and its derivative compounds represent a versatile class of adsorbents with demonstrated efficacy in removing various heavy metals from aqueous solutions. Their prominent adsorption capacities, tunable surface chemistry, and physical robustness make them particularly suitable for challenging water treatment applications. The development of composite forms, such as reduced graphene oxide@titanate hybrids, has further enhanced their practical utility by addressing separation and handling limitations associated with nanoscale materials.

The protocols and methodologies outlined in this document provide researchers with comprehensive guidance for synthesizing, characterizing, and evaluating this compound-based adsorbents. The consistent finding of pseudo-second-order kinetics and Langmuir isotherm behavior across multiple studies suggests that the adsorption process is predominantly governed by chemisorption mechanisms on relatively homogeneous surfaces. The exceptional performance in fixed-bed column studies, coupled with successful regeneration over multiple cycles, strengthens the case for practical implementation of these materials in continuous flow water treatment systems.

Future research directions should focus on optimizing synthesis pathways for reduced production costs, evaluating performance with real industrial wastewaters containing complex mixtures of contaminants, and conducting comprehensive life-cycle assessments to establish environmental footprints. Additionally, further exploration of surface modification strategies to enhance selectivity for specific metals of concern would expand the application potential of these promising adsorbent materials.

References

Comprehensive Application Notes and Protocols: Amorphous Calcium Phosphate Coatings on Titanium Hydroxide for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amorphous Calcium Phosphate Coatings on Titanium

Amorphous calcium phosphate (ACP) coatings represent a advanced surface modification technique that enhances the biointegration and functionality of titanium-based medical implants. These coatings leverage the unique properties of the amorphous phase of calcium phosphate, which demonstrates higher solubility and reactivity compared to its crystalline counterparts such as hydroxyapatite. The deposition of ACP onto titanium hydroxide surfaces creates a bioactive interface that promotes direct bonding with living bone tissue, accelerates osseointegration, and can serve as a platform for therapeutic agent delivery.

The clinical significance of ACP coatings stems from their ability to address several limitations of unmodified titanium implants, including slow integration with bone tissue and limited bioactivity. By creating a surface chemistry and topography that mimic the mineral phase of natural bone, ACP coatings facilitate cellular recognition and tissue attachment while controlling the release of calcium and phosphate ions that stimulate osteogenic differentiation. Recent advances have expanded their utility to include antibacterial functionality through incorporation of therapeutic ions like silver and zinc, and drug delivery capabilities for bisphosphonates and other osteoactive compounds.

Fundamental Principles and Advantages of ACP Coatings

Key Characteristics of Amorphous Calcium Phosphate

Amorphous calcium phosphate distinguishes itself from crystalline calcium phosphates through its non-crystalline atomic structure, which confers several biologically advantageous properties. ACP exhibits enhanced solubility compared to hydroxyapatite, allowing for more rapid release of calcium and phosphate ions when implanted in biological environments. This increased solubility creates a local microenvironment rich in osteogenic ions that stimulate bone-forming cells and accelerate mineralization processes. The surface of ACP is characterized by high porosity and specific surface area exceeding 400 m²/g, which provides substantial capacity for protein adsorption and drug loading [1].

The transition behavior of ACP is a critical aspect of its functionality. Under physiological conditions, ACP serves as a precursor phase that gradually transforms into more stable crystalline apatite phases similar to bone mineral. This transformation can be modulated by controlling parameters such as pH, temperature, and the presence of stabilizing ions like magnesium and carbonate. The metastable nature of ACP makes it particularly responsive to biological environments, allowing it to participate actively in bone remodeling processes through dissolution-reprecipitation mechanisms that integrate the coating with newly formed bone tissue.

Mechanism of Deposition on this compound

The deposition of ACP onto this compound surfaces relies on carefully controlled surface activation and heterogeneous nucleation processes. This compound groups formed through alkaline or anodic pretreatment serve as nucleation sites for calcium phosphate formation by providing negatively charged surfaces that attract calcium ions. The initial interaction involves electrostatic attraction between cationic calcium species and deprotonated hydroxide groups on the titanium surface, followed by complexation with phosphate ions to form amorphous clusters [2] [3].

The surface activation of titanium typically involves alkaline treatment using potassium hydroxide or sodium hydroxide, which creates a nanoporous this compound layer with abundant surface hydroxyl groups. These activated surfaces demonstrate significantly enhanced bioactivity and nucleation potential compared to untreated titanium. When exposed to supersaturated calcium phosphate solutions, the activated this compound surface initiates ACP formation through a biomimetic mineralization process that occurs under physiological conditions of temperature and pH. This results in the development of a firmly adherent ACP coating that maintains the beneficial amorphous structure while providing a bioactive interface for bone integration [4].

Overview of ACP Coating Methods

Table 1: Comparison of Primary ACP Coating Methods for Titanium Substrates

Method Key Features Coating Time Coating Thickness Special Advantages
Chemical Deposition (Biomimetic) Alkali-pretreated Ti, physiological conditions 1-7 days 200-800 nm Simple setup, no specialized equipment, homogeneous coatings
Electrochemical Deposition Applied potential/current, electrolyte solutions Minutes to hours 1-20 μm Rapid deposition, controlled thickness, complex geometries
Biomimetic in Modified DMEM Inorganic salt solution, physiological temperature 24 hours ~200 nm (1 day), ~800 nm (7 days) Highly reproducible, plasma-like composition
Key Advantages and Applications

Each ACP coating method offers distinct advantages that make it suitable for specific applications. The chemical deposition approach provides exceptional uniformity and control over coating composition without requiring specialized equipment, making it ideal for research settings and implants with complex geometries. The electrochemical method enables rapid deposition and precise thickness control, advantageous for industrial applications requiring high throughput. The biomimetic DMEM method produces coatings with high biological relevance due to their formation in solutions mimicking blood plasma composition [5].

Recent applications of ACP coatings have expanded beyond traditional orthopedic and dental implants to include antibacterial surfaces through incorporation of silver or zinc ions, drug-eluting implants for localized therapeutic delivery, and personalized implants fabricated using additive manufacturing technologies. The compatibility of ACP coatings with porous titanium scaffolds produced by direct metal laser sintering has enabled the development of implants with optimized mechanical properties and enhanced bone ingrowth potential [6]. These advanced applications leverage the unique properties of ACP to address clinical challenges in bone regeneration and implant integration.

Detailed Experimental Protocols

Protocol 1: Chemical Deposition of ACP via Alkali Pretreatment

Principle: This method employs alkaline pretreatment to create a reactive this compound surface that induces ACP nucleation from supersaturated calcium phosphate solutions under physiological conditions [4].

Materials and Reagents:

  • Commercially pure titanium foil (99.5% purity) or medical grade titanium substrates
  • Potassium hydroxide (KOH, 5M solution) or Sodium hydroxide (NaOH, 3M solution)
  • Calcium phosphate solution: 1.5× simulated body fluid (SBF) with ion concentrations: Ca²⁺ 3.75 mM, HPO₄²⁻ 1.8 mM, Mg²⁺ 1.5 mM, HCO₃⁻ 4.2 mM, pH 7.4
  • Ultrapure water (18.2 MΩ·cm resistivity)
  • Ethanol and acetone for cleaning

Equipment:

  • Ultrasonic cleaning bath
  • Analytical balance (0.1 mg precision)
  • Incubator or water bath maintained at 37±0.5°C
  • pH meter with combination electrode
  • Vacuum desiccator

Procedure:

  • Substrate Preparation: Cut titanium samples to desired dimensions (typically 10×10×0.25 mm). Clean ultrasonically in sequential baths of acetone, ethanol, and ultrapure water for 15 minutes each. Dry in air stream.
  • Surface Activation: Immerse cleaned titanium samples in 5M KOH or 3M NaOH solution. Maintain at 70°C for 24 hours in a sealed container to prevent carbonate contamination.
  • Intermediate Rinsing: Remove samples from alkaline solution and gently rinse with ultrapure water to remove excess alkali without damaging the formed hydrogel layer.
  • Thermal Treatment: Anneal alkali-treated samples at 600°C for 1-2 hours in air atmosphere using a programmable furnace. Use heating and cooling rates of 5°C/min.
  • Coating Deposition: Immerse pretreated titanium samples in calcium phosphate solution (1.5× SBF). Maintain at 37°C for 1-7 days without agitation.
  • Solution Refreshing: Replace two-thirds of the coating solution every 24 hours to maintain consistent supersaturation.
  • Post-treatment: Carefully remove coated samples from solution, rinse gently with ultrapure water to remove loosely adhered particles, and dry in vacuum desiccator for 24 hours.

Quality Control Notes:

  • Maintain strict temperature control at 37±0.5°C during deposition to ensure reproducible ACP formation.
  • Prepare calcium phosphate solutions fresh daily using high-purity reagents to prevent crystalline impurities.
  • Monitor solution pH throughout deposition period; maintain at 7.40±0.05 using CO₂ incubation or TRIS buffer.
Protocol 2: Biomimetic Deposition Using Modified DMEM Solution

Principle: This approach utilizes inorganic salt solutions mimicking the composition of cell culture media (DMEM) to deposit ACP coatings through biomimetic mineralization at physiological temperature [5].

Materials and Reagents:

  • Inorganic DMEM formulation: NaCl (6.4 g/L), KCl (0.4 g/L), CaCl₂ (0.2 g/L), MgCl₂·6H₂O (0.2 g/L), NaHCO₃ (3.7 g/L), NaH₂PO₄ (0.109 g/L), D-glucose (4.5 g/L)
  • Alkali-pretreated titanium substrates (from Protocol 1, steps 1-4)
  • Sterile tissue culture plastics or glass containers
  • 0.22 μm membrane filters for sterilization

Procedure:

  • Solution Preparation: Dissolve all inorganic DMEM components in ultrapure water. Adjust pH to 7.4 using 1M HCl. Filter sterilize using 0.22 μm membrane filter.
  • Coating Setup: Aseptically transfer pretreated titanium substrates to sterile culture vessels. Add sufficient DMEM solution to completely immerse substrates (typically 10 mL per 100 mm² surface area).
  • Incubation: Maintain samples at 37°C in a humidified environment (5% CO₂ preferred but not essential) for 24 hours to 7 days.
  • Monitoring: Observe coating formation visually; a uniform white coating should appear within 24 hours.
  • Harvesting: Remove coated samples under aseptic conditions, rinse gently with sterile ultrapure water, and dry in a laminar flow hood.

Applications: This method is particularly suitable for creating coatings on research implants intended for cell culture studies or as substrates for bone metastasis models, as the coating process maintains sterility [4].

Protocol 3: Electrochemical Deposition with Subsequent Conversion to ACP

Principle: This method utilizes electrochemical techniques to deposit brushite (CaHPO₄·2H₂O) nano-clusters into porous TiO₂ coatings, followed by chemical conversion to ACP through alkaline treatment [3].

Materials and Reagents:

  • Electrolyte solution: 0.1M Ca(NO₃)₂ + 0.06M NH₄H₂PO₄, pH 4.5 adjusted with HNO₃
  • Titanium substrates with anodically grown TiO₂ nanotube layers
  • Alkaline conversion solution: 1M NaOH, pH 13
  • Electrochemical cell with platinum counter electrode and Ag/AgCl reference electrode
  • Potentiostat/Galvanostat system

Procedure:

  • Surface Preparation: Create TiO₂ nanotube layers on titanium substrates by anodic oxidation in NH₄F/glycerol/water electrolyte (0.86 wt% NH₄F) at 10-25 V for 1-2 hours [2].
  • Electrochemical Deposition: Immerse prepared substrates in electrochemical cell containing calcium phosphate electrolyte. Apply cathodic potential of -2.0 to -3.0 V vs. Ag/AgCl for 10-30 minutes at 50°C.
  • Intermediate Rinsing: Remove samples from electrochemical cell and rinse thoroughly with ultrapure water to remove soluble salts.
  • Conversion to ACP: Treat electrodeposited samples with 1M NaOH solution at 37°C for 24-48 hours to convert brushite to ACP.
  • Final Processing: Rinse converted samples with ultrapure water and dry at room temperature in desiccator.

Technical Notes:

  • Higher deposition temperatures (50-80°C) promote more complete coating coverage.
  • Applied potential should be optimized for specific substrate geometry; complex shapes may require pulsed potentials.
  • Coating thickness can be controlled by varying deposition time and applied potential.

Coating Characterization Methods and Data Interpretation

Table 2: Standard Characterization Techniques for ACP Coatings on Titanium

Characterization Method Key Parameters Assessed Expected Results for ACP Crystalline Reference
X-ray Diffraction (XRD) Crystallinity, phase composition Single broad halo at ~30° 2θ Sharp peaks matching HAP (JCPDS 9-432)
Scanning Electron Microscopy (SEM) Surface morphology, thickness, uniformity Featureless or nanospherical morphology Plate-like or needle-like crystals
Fourier Transform Infrared Spectroscopy (FTIR) Chemical bonding, molecular structure Broad phosphate bands at 500-600 cm⁻¹ and 900-1100 cm⁻¹ Sharp phosphate bands with hydroxyl band at 3570 cm⁻¹
X-ray Photoelectron Spectroscopy (XPS) Surface composition, Ca/P ratio Ca/P ratio 1.2-1.5 Ca/P ratio ~1.67 for HAP
Brunauer-Emmett-Teller (BET) Specific surface area, porosity 400+ m²/g surface area Typically <100 m²/g for crystalline HAP
Interpretation of Characterization Data

Proper interpretation of characterization data is essential for verifying the successful formation of ACP coatings and optimizing process parameters. XRD analysis of ACP coatings should display a characteristic broad halo centered at approximately 30° 2θ, indicating the absence of long-range atomic order. The presence of sharp diffraction peaks suggests crystalline contamination, typically hydroxyapatite or octacalcium phosphate, which may result from improper solution conditions or excessive deposition temperatures. For quantitative assessment, the crystallinity index can be calculated by comparing the area of crystalline peaks to the total scattering area [1] [7].

SEM evaluation should reveal a uniform, homogeneous surface morphology without evidence of crystalline features. High-quality ACP coatings typically appear as continuous layers with nanoscale spherical particles or featureless glass-like surfaces. FTIR analysis provides information about the local chemical environment, with ACP showing broad absorption bands in the phosphate regions (500-600 cm⁻¹ and 900-1100 cm⁻¹) without the sharp features characteristic of crystalline phases. The absence of a well-defined hydroxyl stretching band at 3570 cm⁻¹ further confirms the amorphous nature of the coating. Surface area measurements using BET analysis typically yield values exceeding 400 m²/g for high-quality ACP coatings, reflecting their nanoporous structure and high reactivity [1].

Drug Delivery Applications and Functionalization

Incorporation and Release of Therapeutic Agents

The high surface area and inherent porosity of ACP coatings make them excellent platforms for localized drug delivery. The incorporation of therapeutic agents can be achieved through several approaches, including co-precipitation during coating formation, post-deposition adsorption, and surface conjugation. Bisphosphonate drugs such as alendronate have been successfully incorporated into ACP coatings, demonstrating sustained release profiles with approximately 25% of the loaded drug released over 22 days in vitro [1]. This controlled release behavior makes ACP coatings particularly valuable for managing bone conditions requiring prolonged therapeutic exposure.

The release kinetics of drugs from ACP coatings are influenced by multiple factors including coating porosity, drug-particulate interactions, and the dissolution behavior of the ACP matrix. The relatively high solubility of ACP compared to crystalline hydroxyapatite creates a more dynamic delivery system that can respond to local physiological conditions. Additionally, the incorporation of drugs can influence the structure stability of ACP, potentially altering its crystallization behavior and drug release profile. Optimization of drug loading requires balancing therapeutic efficacy with maintenance of the amorphous structure to prevent premature crystallization that could compromise release kinetics [1].

Antibacterial Functionalization with Metallic Ions

ACP coatings can be functionalized with antibacterial ions such as silver and zinc to reduce the risk of implant-associated infections. Silver incorporation can be achieved through sputter deposition onto pre-formed ACP coatings, with subsequent annealing to integrate silver nanoparticles throughout the coating structure. The amount of silver deposited should be carefully controlled, with studies indicating that concentrations below 10 mg/L show no toxic effects on human cells while maintaining effective antibacterial activity [2]. Alternative approaches include the co-deposition of silver or zinc ions during ACP formation, resulting in homogeneous distribution of antibacterial elements throughout the coating.

The antibacterial efficacy of silver- and zinc-functionalized ACP coatings has been demonstrated against clinically relevant pathogens including MRSA and Escherichia coli. These functionalized coatings maintain cytocompatibility with human fibroblasts while significantly reducing bacterial colonization. The mechanism of antibacterial action involves the continuous release of antimicrobial ions from the ACP matrix, which disrupt bacterial membrane integrity and interfere with essential metabolic processes. This approach provides a promising strategy for preventing postoperative infections without relying on systemic antibiotics, thereby reducing the risk of antibiotic resistance development [6].

Experimental Workflow and Technical Diagrams

ACP Coating Development Workflow

The following diagram illustrates the complete workflow for developing ACP coatings on titanium substrates, from surface preparation through characterization:

Diagram 1: Comprehensive workflow for developing ACP coatings on titanium substrates, showing multiple pretreatment and deposition pathways.

Mechanism of ACP Bioactivity and Drug Delivery

The following diagram illustrates the biological response to ACP coatings and their drug delivery mechanism:

G cluster_dissolution Coating Dissolution cluster_cellular Cellular Responses cluster_processes Bone Healing Processes ACP ACP Coating on Titanium Ca Ca²⁺ Ions ACP->Ca P PO₄³⁻ Ions ACP->P Drug Therapeutic Agents ACP->Drug OS Osteoblast Stimulation (ERK1/2, PI3K/Akt pathways) Ca->OS OC Osteoclast Regulation (RANK-L:OPG Balance) P->OC Int Implant Integration (Osseointegration) Drug->Int Anti Antibacterial Action (Ag⁺/Zn²⁺ Ions) Drug->Anti Diff Osteogenic Differentiation (BMPs, COL1, ALP, OCN) OS->Diff OC->Diff Bone Bone Mineralization and Regeneration Diff->Bone Bone->Int

Diagram 2: Bioactivity mechanism of ACP coatings showing ion release, cellular responses, and therapeutic outcomes.

Troubleshooting and Optimization Guidelines

Table 3: Troubleshooting Common Issues in ACP Coating Procedures

Problem Potential Causes Solutions Preventive Measures
Crystalline formation High temperature, incorrect Ca/P ratio, impurities Adjust solution composition, lower temperature Use high-purity reagents, strict temperature control
Poor adhesion Inadequate surface activation, contamination Optimize pretreatment, enhance cleaning Implement rigorous cleaning protocol, characterize surface pre-coating
Non-uniform coating Uneven surface activation, bubble formation Agitate during deposition, optimize substrate orientation Ensure uniform exposure to solutions, use fresh solutions
Excessive dissolution High porosity, low coating density Increase deposition time, adjust solution pH Optimize solution refreshment schedule, control deposition temperature
Low drug loading Incorrect drug incorporation method, coating morphology Use co-precipitation method, increase coating porosity Optimize drug addition timing, characterize coating surface area
Optimization Strategies for Enhanced Performance

To optimize ACP coatings for specific applications, several strategies can be employed based on the intended function of the coated implant. For enhanced bone integration, focus on creating coatings with moderate solubility that provide sustained release of calcium and phosphate ions over 2-4 weeks. This can be achieved by controlling the Ca/P ratio between 1.2-1.5 and incorporating stabilizing ions such as magnesium or carbonate. For drug delivery applications, maximize coating surface area and porosity through controlled deposition conditions and consider the use of ACP nanospheres which demonstrate exceptionally high surface areas exceeding 900 m²/g [5].

The mechanical properties of ACP coatings can be optimized through post-deposition treatments such as controlled drying and mild thermal treatments that enhance cohesion without inducing crystallization. Nanoindentation testing should yield values of approximately 1-5 GPa for hardness and 20-80 GPa for reduced Young's modulus, depending on coating density and composition [2]. For implants requiring both antibacterial properties and bone integration, dual-functional coatings incorporating both silver ions for antimicrobial activity and therapeutic drugs for enhanced bone formation can be developed using sequential deposition or co-precipitation approaches.

Conclusion and Future Perspectives

ACP coatings on titanium substrates represent a versatile platform for enhancing the biological performance of orthopedic and dental implants. The protocols outlined in this document provide reliable methods for creating high-quality ACP coatings with controlled properties for specific applications. The continued development of ACP coating technology is advancing toward multifunctional systems that combine enhanced osseointegration with antibacterial properties, drug delivery capabilities, and personalized design features.

Future research directions include the development of smart responsive coatings that release therapeutic agents in response to specific physiological signals, composite coatings that combine ACP with polymers or other biomaterials to optimize mechanical and biological properties, and 3D-printed scaffolds with customized ACP coatings for patient-specific bone defect repair. As understanding of the biological mechanisms underlying bone regeneration advances, ACP coatings will continue to evolve as an essential technology for improving clinical outcomes in musculoskeletal medicine.

References

Application Notes: Titanium Dioxide Nanoparticles in Biosensing

Author: Smolecule Technical Support Team. Date: February 2026

Titanium Dioxide Nanoparticles (TiO₂-NPs) are versatile nanomaterials with growing importance in biomedical diagnostics due to their high surface area, stability, and unique photocatalytic properties [1]. This document outlines their role in biosensing and provides a foundational synthesis protocol.

Mechanism of Action in Biosensing

TiO₂-NPs serve as an excellent platform for biosensors due to their ability to facilitate rapid electron transfer in electrochemical detection systems. Their large surface area allows for efficient immobilization of biomolecules (e.g., antibodies, DNA), while their photocatalytic activity can be harnessed for optical signal generation [1].

Protocol: Green Synthesis of TiO₂-NPs from Plant Extract

This bottom-up approach provides an eco-friendly, cost-effective, and biocompatible route for synthesizing TiO₂-NPs, which is advantageous for subsequent biomedical applications [1].

Workflow Overview:

G start Start Synthesis step1 1. Plant Extract Preparation start->step1 step2 2. Precursor Solution Preparation step1->step2 step3 3. Reaction & Incubation step2->step3 step4 4. Pellet Collection step3->step4 step5 5. Purification step4->step5 step6 6. Drying & Calcination step5->step6 end TiO₂-NPs Characterization step6->end

Materials:

  • Plant Material: Leaves (e.g., from alfalfa, lemongrass), thoroughly washed.
  • Precursor: Titanium hydroxide (Ti(OH)₄) or Titanium oxysulfate (TiOSO₄).
  • Equipment: Centrifuge, magnetic stirrer, furnace/oven, vacuum dryer, filter paper.
  • Reagents: Deionized water, ethanol [1].

Procedure:

  • Plant Extract Preparation:

    • Boil 10 g of finely cut leaves in 100 mL deionized water for 10 minutes.
    • Cool and filter the solution to obtain a clear extract. Use immediately or store at 4°C for short periods.
  • Precursor Solution Preparation:

    • Dissolve 5 g of this compound (Ti(OH)₄) in 100 mL of deionized water under constant stirring to create a 5% w/v solution [2].
  • Reaction and Incubation:

    • Mix the plant extract with the precursor solution in a 1:1 volume ratio (e.g., 50 mL extract + 50 mL precursor) in a sealed container [1].
    • Incubate the mixture at 70°C for 2 hours on a magnetic stirrer. Observe the formation of a white precipitate, indicating nanoparticle synthesis.
  • Pellet Collection:

    • Centrifuge the solution at 12,000 rpm for 20 minutes to separate the nanoparticles.
    • Carefully decant the supernatant.
  • Purification:

    • Wash the pellet multiple times with a mixture of deionized water and ethanol to remove organic residues.
    • Repeat the centrifugation and decanting steps after each wash.
  • Drying and Calcination:

    • Dry the purified pellet in a vacuum oven at 60°C for 6 hours.
    • For crystallization, calcine the dried powder at 450°C for 3 hours in a furnace to convert amorphous titanium compounds to crystalline TiO₂-NPs (typically anatase phase) [3].
Critical Parameters for Synthesis

The following parameters are crucial for reproducing high-quality TiO₂-NPs with desired properties for diagnostic applications [1].

Parameter Optimal Condition Impact on Nanoparticle Properties
Plant Extract Type Leaf extracts (e.g., lemongrass) Determines size, shape, and stability via reducing agents [1].
Precursor Concentration 5-10% w/v Ti(OH)₄ Higher concentration may increase yield but risks aggregation [2].
Reaction Temperature 60-80°C Influences reaction kinetics and particle size [1].
Reaction pH 7-9 (Slightly Basic) Affects reduction rate and particle morphology [1].
Incubation Time 2-3 hours Longer time can lead to larger particle size due to Ostwald ripening [1].
Calcination Temperature 400-500°C Converts amorphous material to crystalline anatase phase [3].
Application Protocol: Functionalization of TiO₂-NPs for Biosensing

To use the synthesized TiO₂-NPs in a biosensor, they must be functionalized with a biorecognition element. This protocol outlines the process of immobilizing an antibody on the nanoparticle surface for an electrochemical immunosensor.

Workflow for Biosensor Development:

G stepA TiO₂-NPs Synthesis stepB Surface Activation stepA->stepB stepC Antibody Immobilization stepB->stepC stepD Blocking stepC->stepD stepE Target Antigen Binding stepD->stepE stepF Electrochemical Signal Detection stepE->stepF

Materials:

  • Synthesized TiO₂-NPs, (3-Aminopropyl)triethoxysilane (APTES), Phosphate Buffered Saline (PBS), Glutaraldehyde, Specific Antibody, Bovine Serum Albumin (BSA), Electrode (e.g., Glassy Carbon).

Procedure:

  • Surface Activation:

    • Prepare a 2% v/v solution of APTES in ethanol.
    • Disperse 10 mg of synthesized TiO₂-NPs in the APTES solution and stir for 4 hours at room temperature.
    • Centrifuge and wash the particles with ethanol to remove unbound APTES. This introduces amine (-NH₂) groups onto the TiO₂ surface.
  • Antibody Immobilization:

    • Re-disperse the amine-functionalized TiO₂-NPs in a 2.5% v/v glutaraldehyde solution in PBS. Stir for 2 hours.
    • Centrifuge and wash with PBS to remove excess glutaraldehyde.
    • Incubate the activated TiO₂-NPs with the specific antibody solution (e.g., 10 µg/mL in PBS) for 12 hours at 4°C. Glutaraldehyde crosslinks amine groups on the NPs with amine groups on the antibody.
  • Blocking:

    • To minimize non-specific binding, incubate the antibody-conjugated TiO₂-NPs with a 1% w/v BSA solution in PBS for 1 hour.
    • Wash thoroughly with PBS to remove unbound BSA.
  • Target Binding and Detection:

    • Drop-cast the functionalized TiO₂-NPs suspension onto a clean Glassy Carbon Electrode and allow it to dry.
    • Expose the modified electrode to a sample containing the target antigen.
    • The binding event can be detected electrochemically (e.g., via changes in impedance or current) due to the high electron-transfer capability of TiO₂-NPs [1].

Key Considerations for Diagnostic Applications

When developing diagnostics with TiO₂-NPs, keep these factors in mind:

  • Biocompatibility: Green-synthesized TiO₂-NPs generally show good biocompatibility, but rigorous cytotoxicity profiling is essential for any in vivo application [1].
  • Crystalline Phase: The anatase phase of TiO₂ often exhibits superior photocatalytic activity compared to rutile or brookite, which can be beneficial for signal generation in certain biosensors [1].
  • Limitation in Bioimaging: While TiO₂-NPs have been explored for bioimaging (e.g., as contrast agents in photoacoustic imaging), their use is less common than in biosensing. Their strong photocatalytic activity can also pose challenges, such as potential oxidative damage to cells under UV light [1].

Future Perspectives and Conclusion

The primary application of titanium-based nanomaterials in diagnostics currently lies in the use of TiO₂ nanoparticles for biosensing. This compound primarily serves as a precursor to these functional TiO₂ materials [2] [3].

Future research should focus on:

  • Developing more targeted surface functionalization strategies.
  • Improving the quantum yield and optical properties of TiO₂ for imaging applications.
  • Conducting comprehensive in vivo safety and efficacy studies to translate these materials into clinical diagnostic tools [1].

References

Application Notes and Protocols: Titanium Hydroxide Sol-Gel Synthesis for Advanced Material Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sol-gel synthesis represents a versatile wet chemical approach for producing titanium dioxide (TiO₂) nanomaterials with tailored properties for photocatalytic, electronic, and biomedical applications. This method involves the transformation of a colloidal suspension (sol) into an integrated network (gel) through hydrolysis and condensation reactions of titanium precursors. The sol-gel route offers significant advantages including high purity, excellent homogeneity, stoichiometry control, and the flexibility to introduce various dopants at molecular levels [1] [2]. These application notes provide detailed protocols and parameter optimization strategies for titanium hydroxide sol-gel synthesis, specifically tailored for research and development in advanced material science.

Fundamental Principles and Reaction Mechanisms

The sol-gel process for this compound formation follows a sequence of controlled chemical reactions that determine the structural and functional properties of the final material.

Chemical Reaction Pathways

The synthesis primarily involves titanium alkoxide precursors (Ti(OR)₄, where R represents an alkyl group) undergoing sequential transformations:

  • Hydrolysis: Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH [2]

  • Condensation:

    • Alcoxolation: ≡Ti–OH + RO–Ti≡ → ≡Ti–O–Ti≡ + ROH [1]
    • Oxolation: ≡Ti–OH + HO–Ti≡ → ≡Ti–O–Ti≡ + H₂O [1]

These reactions lead to the formation of a three-dimensional titanium oxide network with interstitial solvent molecules, creating the gel structure [2].

Process Flow Overview

The following diagram illustrates the complete sol-gel synthesis workflow from precursor preparation to final product formation:

G cluster_preparation Precursor Preparation cluster_reaction Reaction Phase cluster_gel Gel Processing cluster_post Post-Processing Start Start Synthesis P1 Titanium Precursor Selection (Ti alkoxides or TiCl4) Start->P1 P2 Solvent Addition (Alcohol-based) P1->P2 P3 Catalyst Introduction (Acid or Base) P2->P3 R1 Hydrolysis Reaction Forms Ti(OH)4 P3->R1 R2 Condensation/Polymerization Forms Ti-O-Ti network R1->R2 R3 Sol Formation Colloidal suspension R2->R3 G1 Gelation 3D network formation R3->G1 G2 Aging (Strengthens network) G1->G2 G3 Drying (Removes solvent) G2->G3 PP1 Calcination (Crystallization) G3->PP1 PP2 Final Product (Powder, Film, or Monolith) PP1->PP2

Diagram 1: Complete workflow for this compound sol-gel synthesis, showing sequential stages from precursor preparation to final product formation.

Critical Synthesis Parameters and Optimization

The physicochemical properties of sol-gel derived TiO₂ are profoundly influenced by specific synthesis parameters. The following table summarizes key optimization parameters and their effects on material characteristics:

Table 1: Optimization Parameters for this compound Sol-Gel Synthesis
Parameter Optimal Range Effect on Material Properties Application Consideration

| Water:Alkoxide Ratio (r) | r = 1-350 [1] | Low r: Slow hydrolysis, Ti-O-Ti chains, rutile formation High r: Rapid hydrolysis, anatase formation, increased surface area | Higher ratios (∼350) favor photocatalytic applications due to enhanced surface area [1] | | Catalyst Type | Acid (HCl, acetic) or base [3] | Acid: Promotes anatase phase, controls hydrolysis rate Base: Rapid hydroxylation, potential agglomeration | Acetic acid yields pure anatase; HCl produces mixed phases (anatase, rutile, brookite) [3] | | Calcination Temperature | 400-900°C [4] | Lower temp (≤500°C): Anatase phase, higher surface area Higher temp (≥600°C): Rutile formation, reduced surface area | Most significant parameter affecting crystal phase and photoactivity [4] | | Calcination Time | 1-5 hours [4] | Longer times: Increased crystallinity, potential phase transformation, particle growth | Optimal at 3 hours for N-doped TiO₂ with visible light activity [4] | | pH Control | Acidic (pH 3-5) or basic (pH 9-11) [1] | Acidic: Stable sols, controlled growth, smaller particles Basic: Rapid condensation, agglomeration, lower surface area | pH 9 results in low surface area due to particle agglomeration [1] | | Aging Time | Hours to days [5] | Extended aging: Stronger gel network, reduced porosity, improved mechanical stability | Critical for monolithic structures; affects pore size distribution |

Table 2: Precursor and Solvent Selection Guidelines
Precursor Type Examples Reactivity Handling Considerations Final Material Characteristics
Alkoxides TTIP, TNBT, TTE [2] High (sensitive to moisture) Requires anhydrous conditions; alcohol solvents High purity, controlled stoichiometry, crystalline phases
Chloride Salts TiCl₄ [6] Very high (exothermic hydrolysis) Requires ice bath; corrosive Direct anatase formation; rhombic particles (20×5 nm) [6]
Aqueous-compatible Titanium polyethylene glycolates [7] Moderate (controlled in PEG) Water-soluble; biocompatible Hydrogel formation; suitable for biomedical applications

Response Surface Methodology (RSM) with Box-Behnken experimental design has been successfully applied to optimize multiple parameters simultaneously. Studies have identified optimum conditions including N/Ti molar ratio of 6, calcination temperature of 400°C, and calcination time of 3 hours for visible-light active N-doped TiO₂ [4].

Detailed Experimental Protocols

Standard Sol-Gel Synthesis of TiO₂ Nanoparticles

Materials: Titanium isopropoxide (TTIP, 97%), ethanol (absolute), deionized water, hydrochloric acid (HCl, 37%), acetic acid (glacial).

Equipment: Magnetic stirrer with heating, three-neck round-bottom flask, reflux condenser, dropping funnel, thermometer, pH meter, drying oven, muffle furnace.

Procedure:

  • Precursor Solution Preparation:

    • Add 50 mL ethanol to a three-neck flask under continuous stirring at 400 rpm.
    • Slowly add 10 mL TTIP dropwise to maintain a molar ratio of 1:10 for TTIP:ethanol.
    • Stir for 15 minutes to ensure complete mixing [1].
  • Catalyzed Hydrolysis:

    • Prepare hydrolysis solution with 5 mL deionized water, 40 mL ethanol, and 1 mL HCl (for acidic conditions) or NH₄OH (for basic conditions).
    • Add hydrolysis solution dropwise (1 drop/sec) using a dropping funnel to the TTIP solution under vigorous stirring.
    • Maintain reaction temperature at 25°C using a water bath [1] [2].
  • Gelation and Aging:

    • Continue stirring for 2 hours after complete addition until a transparent sol forms.
    • Transfer the sol to a sealed container and age for 24 hours at room temperature to form gel.
    • For enhanced strength, age gel for up to 72 hours [5].
  • Drying and Calcination:

    • Dry the wet gel at 100°C for 12 hours to remove solvent.
    • Grind the xerogel into fine powder using an agate mortar.
    • Calcine in a muffle furnace at 400-500°C for 3 hours with a heating rate of 5°C/min [4].
Microwave-Assisted Sol-Gel Synthesis

Materials: Titanium isopropoxide, 2-propanol, hydrochloric acid or acetic acid, deionized water.

Equipment: Microwave synthesis system with Teflon vessels, temperature and pressure controls.

Procedure:

  • Solution Preparation:

    • Mix 2 mL TTIP with 30 mL 2-propanol in a Teflon vessel.
    • Add 2 mL acid catalyst (HCl for mixed phases or acetic acid for pure anatase) [3].
  • Microwave Processing:

    • Program microwave system at 400W power, 80°C temperature.
    • Irradiate for 15-60 minutes depending on desired crystallinity.
    • For pure anatase phase, use acetic acid catalyst with 15 minutes reaction time [3].
  • Post-processing:

    • Allow sol to stand at room temperature for 24 hours.
    • Add 8 mL water to form gel, followed by drying at 100°C for 24 hours.
    • Calcinate at 400°C for 3 hours to obtain crystalline TiO₂.
High-Solid Content Sol Preparation for Thin Films

Materials: TiCl₄, sodium hydroxide, hydrochloric acid, hydroxypropyl cellulose (HPC, viscosity 150-400 cps).

Equipment: Ice bath, filtration setup, dip-coating apparatus, UV light source.

Procedure:

  • This compound Precipitation:

    • Slowly add TiCl₄ to distilled water in an ice bath with continuous stirring.
    • Adjust pH to 8-12 using aqueous NaOH solution to form this compound gel.
    • Age the gel, then filter and wash thoroughly [6].
  • Peptization:

    • Repulp the filtered cake in water.
    • Slowly add HCl with stirring (atomic ratio Ti:H = 1:1) as polycondensation catalyst.
    • After polycondensation and crystallization, a transparent suspended TiO₂ sol forms [6].
  • Thin Film Formation:

    • Add HPC surfactant (150-400 cps viscosity) to achieve 10% solid content.
    • Dip-coate glass substrates in TiO₂ sol (withdrawal speed 2-4 cm/min).
    • Repeat coating less than three times for monolayer coverage.
    • Dry and cure at 300°C for 1 hour to obtain transparent, super-hydrophilic film after UV illumination [6].

Advanced Modification Strategies

Doping for Enhanced Photoactivity

Metal ion doping (Cu²⁺, Zn²⁺, Fe³⁺) and non-metal doping (N, S) can significantly improve the visible-light photoactivity of TiO₂. For Cu doping (10 mol%), the sol-gel process combined with hydrothermal treatment at varying H₂O:alkoxide ratios (8-64) enhances hydrogen production through water photosplitting [1]. Nitrogen doping with N/Ti molar ratio of 6 creates visible-light active materials through bandgap engineering [4].

Morphology Control

The sol-gel method can produce various TiO₂ nanostructures through template-assisted approaches:

  • Nanotubes/Nanowires: Using porous alumina or polycarbonate membranes as templates [5]
  • Aerogels: Supercritical drying of the gel to maintain porous structure [5]
  • Mesoporous Structures: Using surfactants or block copolymers as structure-directing agents [5]

Characterization and Quality Control

Essential characterization techniques for sol-gel derived TiO₂ include:

  • Structural Analysis: XRD for crystal phase identification and crystallite size calculation
  • Textural Properties: BET surface area analysis, pore size distribution
  • Morphological Study: SEM/TEM for particle size, shape, and distribution
  • Optical Properties: UV-Vis spectroscopy for bandgap determination
  • Surface Chemistry: FT-IR and XPS for functional group identification and elemental composition

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation instead of gel formation Too high water content; incorrect pH Optimize water:alkoxide ratio; adjust catalyst concentration
Cracking during drying Rapid solvent evaporation; large pore size Control drying rate; use drying control chemical additives
Poor crystallinity Insufficient calcination temperature/time Optimize thermal treatment; consider hydrothermal assistance
Phase heterogeneity Inhomogeneous mixing; local concentration gradients Ensure vigorous stirring; control addition rates
Large particle size Rapid hydrolysis; insufficient peptization Use complexing agents (acetylacetone); control hydrolysis rate

Conclusion

The sol-gel method provides a versatile platform for synthesizing titanium dioxide materials with controlled properties for specific applications. By carefully optimizing synthesis parameters including precursor selection, water:alkoxide ratio, catalyst type, and thermal treatment conditions, researchers can tailor the structural, textural, and optical properties of TiO₂ for enhanced performance in photocatalytic, electronic, and biomedical applications. The protocols outlined in this document provide reproducible methodologies for obtaining high-quality titanium dioxide materials with consistent characteristics.


References

controlling titanium hydroxide particle size and agglomeration

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Particle Size and Agglomeration

Issue Possible Causes Solutions & Mitigation Strategies
Excessive Particle Agglomeration High surface energy of particles [1]; Unsuitable pH of precipitation medium [2]; Presence of strong electrolytes [3] Use ultrasonic dispersion [1]; Control pH during synthesis and stabilization [2]; Utilize dispersing agents (e.g., BSA) [2]
Inconsistent Particle Size Varying precipitation conditions (temperature, concentration) [4]; Inconsistent heating during annealing [4] Standardize precipitation temperature and precursor concentration [4]; Ensure uniform and controlled thermal treatment [4]
Large/Unwanted Particle Size Uncontrolled grain growth during thermal treatment [5] Use molten or solid salt synthesis (SSS/MSS) to control crystallite size and morphology [5]
Presence of Large Aggregates Destabilization of suspension [3] Monitor dispersion state with techniques like laser diffraction; use charge stabilizers to prevent flocculation [3]

Frequently Asked Questions (FAQs)

Q1: Why do my titanium hydroxide/TiO₂ particles agglomerate, and how can I prevent it? Agglomeration is primarily driven by the high surface energy of the primary nanoparticles, which causes them to stick together to reduce their surface area [1]. You can prevent this by:

  • Optimizing the Dispersion Medium: Adjust the pH and ionic strength. For instance, one study created stable suspensions of different agglomerate sizes by dispersing particles at different pH levels (e.g., pH 2 or 7.5) and then stabilizing them with a protein like Bovine Serum Albumin (BSA) [2].
  • Using Mechanical Energy: Employ ultrasonic dispersion. Applying ultrasound can break apart agglomerated structures, significantly reducing the measured average particle size (e.g., from 600 nm to 300 nm as shown in one analysis) [1].
  • Chemical Additives: Use surfactants or dispersing agents that create a protective barrier around particles, preventing them from coming together.

Q2: What synthesis factors give me the most control over final particle size? The synthesis route and precipitation conditions are critical.

  • Precipitation Conditions: Factors like temperature (ice bath vs. hot conditions) and the OH⁻/precursor molar ratio during the precipitation of this compound play a vital role in determining the crystallinity, morphology, and band gap energy of the resulting TiO₂ nanoparticles after annealing [4].
  • Salt-Assisted Synthesis: Using a Molten or Solid Salt Synthesis (MSS/SSS) method allows for precise control over the crystallite size and morphology of the resulting oxide powders. By varying the salt composition, treatment temperature, and time, you can produce particles ranging from equiaxed nanoparticles (~40-50 nm) to acicular (needle-like) particles [5].

Q3: How can I accurately measure the particle size and agglomeration state in my suspensions? The choice of technique is crucial, as some methods can alter the sample.

  • Laser Diffraction (e.g., Mastersizer 3000): This technique is excellent for detecting the presence of large aggregates in a suspension and monitoring the state of dispersion over time [3].
  • Static Multiple Light Scattering (S-MLS): This method allows you to measure the mean particle size in concentrated, native suspensions without any dilution, which can otherwise break down weak agglomerates and give a false reading [6].
  • Dynamic Light Scattering (DLS) & Particle Tracking Analysis (PTA): These are common for measuring hydrodynamic diameter but typically require sample dilution, which can affect the results [2] [6]. They are often used alongside electron microscopy (SEM/TEM) to get a complete picture of primary particle size and agglomerate structure [2] [1].

Experimental Workflow for Controlled Synthesis and Analysis

The diagram below outlines a general workflow for synthesizing and analyzing this compound/TiO₂ particles, integrating the methods discussed.

Start Start: Define Target Particle Properties Synthesis Precipitation Synthesis Start->Synthesis Dispersion Dispersion & Stabilization Synthesis->Dispersion Precursors Precursor Selection (TTIP, TiOSO₄, etc.) Synthesis->Precursors Conditions Control Conditions: • Temperature • OH⁻/Precursor Ratio • Concentration Synthesis->Conditions ThermalTreatment Thermal Treatment Dispersion->ThermalTreatment Ultrasonic Apply Ultrasonic Energy Dispersion->Ultrasonic Chemical Add Dispersant (e.g., BSA) Adjust pH Dispersion->Chemical Analysis Particle Characterization ThermalTreatment->Analysis Analysis->Start Refine Parameters SizeMeasure Size Measurement (DLS, Laser Diffraction) Analysis->SizeMeasure Morphology Morphology Analysis (SEM, TEM) Analysis->Morphology

The key to success lies in systematically controlling synthesis parameters like temperature and precursor concentration [4], actively managing agglomeration with techniques like ultrasonic dispersion and chemical stabilizers [2] [1], and using appropriate characterization tools to accurately measure your results [6] [3].

References

optimizing titanium hydroxide calcination temperature for anatase phase

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Anatase Phase Formation

Here are common issues you might encounter and evidence-based solutions from recent studies.

Problem Possible Cause Recommended Solution Key Parameters & Expected Outcome
Unwanted Rutile Phase Formation Calcination temperature too high [1]. Lower the calcination temperature. Use a K+ dopant (e.g., KNO₃) to stabilize anatase [2]. Temp: ~400°C for pure anatase [1]. Dopant: 3 mol% K⁺. Outcome: Anatase stable up to 650°C+ [2].
Low Crystallinity / Poor Photoactivity Insufficient thermal energy for crystallization [3]. Use microwave-assisted crystallization for rapid, low-temperature processing [3]. Temp: As low as 60-100°C. Time: Short durations. Outcome: High crystallinity, high surface area, enhanced activity [3].
Excessive Particle Growth & Agglomeration High temperature causing sintering [2]. Introduce alkaline ion dopants (e.g., K⁺) to suppress grain growth [2]. Dopant: 1-3 mol% K⁺. Outcome: ↓ particle size, ↑ specific surface area (e.g., 188.8 m²/g for 3% K⁺ at 450°C) [2].
Inconsistent Results Between Batches Uncontrolled hydrolysis/condensation during precursor synthesis [1]. Standardize the hydrolysis and condensation process for the titanium precursor [1]. Control: pH, water-to-precursor ratio, stirring rate. Outcome: Reproducible amorphous titanium hydroxide precursor [1].

Frequently Asked Questions (FAQs)

1. What is the typical temperature range for the anatase-to-rutile transformation (ART), and how can I influence it?

The ART conventionally begins around 450-600°C and is often complete by 700-800°C [4] [1]. However, this range is highly dependent on your synthesis method and the presence of dopants. Recent research shows you can significantly increase the ART temperature. Doping with K⁺ ions can stabilize the anatase phase up to 750°C [2]. Furthermore, a 2024 study revealed that specific surface engineering can create a "surface locking" effect, allowing single-crystalline anatase to remain stable at ultra-high temperatures up to 1250°C [5].

2. Besides temperature, what other factors critically affect the anatase phase formation?

Several other factors are crucial:

  • Dopants and Impurities: The ionic size and concentration of dopants are critical. For example, K⁺ (1.51 Å) is too large to replace Ti⁴⁺ (0.64 Å) in the crystal lattice. Instead, it disperses on the TiO₂ surface, forming Ti-O-K bonds that inhibit rutile nucleation [2].
  • Precursor and Synthesis Method: The choice of precursor (e.g., TiCl₄, titanium isopropoxide) and synthesis technique (e.g., sol-gel, hydrothermal, anodic dissolution) directly impacts the initial particle size, surface area, and defect concentration, which in turn affects phase stability [6].
  • Surface Facets: The exposure of specific crystal facets, such as the thermodynamically stable (101) surface, plays a key role in phase stability. Surface reconstructions at high temperatures can lower the system's energy and kinetically hinder the transition to rutile [5] [7].

3. Are there innovative, low-energy methods to produce crystalline anatase?

Yes. Microwave-assisted in situ synthesis is a promising green method. This approach can achieve crystalline anatase at temperatures below 100°C with very short processing times. This low-temperature process helps prevent particle agglomeration and growth, resulting in nanoparticles with high surface area and enhanced photocatalytic activity [3].

Experimental Workflow & Logic

The diagram below outlines the core decision-making process for optimizing your calcination protocol, integrating the solutions mentioned above.

G Start Start: this compound Precursor Q1 Primary Goal? Start->Q1 Goal Goal: High-Quality Anatase Phase A1 Maximize Anatase Purity Q1->A1 A2 Maximize Crystallinity/ Surface Area Q1->A2 Q2 Use Advanced Methods? M1 Standard Calcination (Temp: ~400-450°C) Q2->M1 No M2 Microwave-Assisted Crystallization (Temp: < 100°C) Q2->M2 Yes Q3 Accept Dopants? A3 Yes Q3->A3 A4 No Q3->A4 A1->Q3 A2->Q2 M3 Doping with K⁺ ions (Stabilizes to >750°C) A3->M3 M4 Control Precursor & Calcination Tightly (Temp: ~400°C) A4->M4 M1->Goal M2->Goal M3->Goal M4->Goal

References

preventing titanium hydroxide peptization during washing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Peptization and How to Prevent It

Peptization is the process where a precipitate re-disperses into colloidal particles upon washing. For titanium hydroxide, this typically happens when the wash water's pH approaches the material's isoelectric point (around pH 5-6 for Ti(OH)₄) [1].

The core principle for prevention is to use a washing liquid that prevents the formation of a surface charge that would cause particles to repel each other and re-enter suspension.

Common Issues & Solutions
Problem Scenario Likely Cause & Explanation Recommended Solution
Precipitate disappears during water washing. pH of wash water is near the isoelectric point, causing particle repulsion and peptization [1]. Use dilute nitric acid (HNO₃) at pH ~2-3 for all washing steps [2] [3] [1].
Formation of a stable, cloudy suspension (sol) instead of a settled precipitate. Peptization has occurred, creating a colloidal dispersion of charged TiO₂ particles. Re-precipitate the gel by adjusting the pH away from the isoelectric point (e.g., with NH₄OH). Then, restart washing with acidic water.
Gel does not settle well after washing. Inadequate coagulation of the precipitate. Ensure the solution is sufficiently acidic during the hydrolysis and aging steps before filtration [2].

Recommended Experimental Washing Protocol

Based on the synthesis methods in the literature, here is a detailed protocol to minimize peptization risk [2] [3] [1]:

  • Hydrolysis & Initial Gel Formation: After the initial hydrolysis of titanium alkoxide (e.g., titanium isopropoxide) in a large volume of water, a turbid suspension or gel will form [2].
  • Filtration or Decanting: Allow the precipitate to settle and carefully decant the supernatant, or use filtration.
  • Acidic Washing: Wash the precipitate multiple times with a dilute nitric acid (HNO₃) solution at pH 2-3.
    • Preparation: Add concentrated HNO₃ to distilled water while stirring to achieve the desired pH. Always add acid to water, not the reverse.
    • Procedure: Add the acidic wash solution to the precipitate, agitate gently, and allow it to settle before decanting or filtering. Repeat this 3-4 times to remove impurities and ensure a low pH environment [3].
  • Solvent Displacement (Optional but Recommended): Perform a final wash with a volatile, water-miscible organic solvent like ethanol or isopropanol.
    • This step helps remove residual water and reduces the surface tension between particles, which minimizes agglomeration and the formation of hard aggregates during subsequent drying [2].
  • Drying: Dry the purified and washed gel in an oven at a moderate temperature (e.g., 60-80°C) to obtain the nanocrystalline powder.

Post-Washing Processing & Data

Successful washing and peptization control lead to a powder with well-defined properties. The table below summarizes the characteristics of TiO₂ nanopowder synthesized under controlled acidic conditions (pH 2) after calcination at different temperatures [3]:

Calcination Temperature Crystalline Phase Crystallite Size (XRD) Particle Morphology
< 100 °C Anatase Very fine (~7-8 nm) Spherical
400 °C Anatase ~28 nm Spherical
600 °C Anatase + Rutile (transformation begins) ~38 nm --

Troubleshooting Workflow

This flowchart can help you diagnose and resolve issues related to peptization during the washing process. The DOT code for this diagram is provided below for your use.

Ti_Wash_Troubleshoot start Start Washing & Peptization Control step1 Wash Precipitate with Dilute HNO₃ (pH 2-3) start->step1 decision1 Does precipitate remain intact? step1->decision1 problem2 Gel Does Not Settle Well? step1->problem2 Before Filtration/Decanting step2 Proceed with Additional Washes decision1->step2 Yes problem1 Precipitate Disappearing/Peptizing? decision1->problem1 No solution1 Adjust Wash Solvent pH Ensure pH is at 2-3 with HNO₃ problem1->solution1 solution1->step1 solution2 Ensure sufficient acidity in hydrolysis step problem2->solution2 solution2->step1

References

Technical Support Center: Enhancing TiO₂ Photocatalytic Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

This technical support center provides researchers and scientists with practical guides and FAQs to troubleshoot and enhance the performance of TiO₂ photocatalysts in applications such as environmental remediation and drug development.

Fundamental Concepts

1. What is photocatalysis and how does it work in TiO₂? Photocatalysis is a process where a substance (catalyst) uses light energy to accelerate a chemical reaction without being consumed. In TiO₂, a semiconductor, the mechanism begins when a photon with energy equal to or greater than its band gap (3.2 eV for anatase) is absorbed. This promotes an electron (e⁻) from the Valence Band (VB) to the Conduction Band (CB), creating a hole (h⁺) in the VB. This electron-hole pair can then migrate to the catalyst surface and initiate redox reactions to degrade pollutants. [1]

The key steps are [1]:

  • Photon Absorption
  • Electron-hole pair generation
  • Charge carrier diffusion and migration
  • (Undesired) Recombination of electron-hole pairs
  • Stabilization of charges at the surface
  • Surface redox reactions (e.g., formation of hydroxyl radicals •OH that oxidize organic pollutants)

2. What is the primary challenge in using pure TiO₂? The main limitations are [1] [2]:

  • High Band Gap: It only absorbs ultraviolet light (~380 nm), utilizing a small portion of the solar spectrum.
  • Rapid Recombination: The photogenerated electron-hole pairs can recombine quickly, releasing energy as heat instead of driving chemical reactions.
  • Low Adsorption Capacity: For some contaminants, especially hydrophobic ones, the adsorption onto the TiO₂ surface is low, limiting the degradation rate.
  • Difficulty in Recovery: Nano-sized TiO₂ particles can be challenging to separate from aqueous solutions after use.

Material Optimization Strategies

The following table summarizes key strategies to overcome the limitations of pure TiO₂, along with their mechanisms and intended outcomes.

Strategy Example Material/Approach Mechanism of Action Key Outcome/Improvement
Composite Materials [2] TiO₂/Hydroxyapatite (HAp) HAp acts as a high-surface-area adsorbent, concentrating pollutants near TiO₂; potential synergistic charge separation. Enhanced adsorption & degradation of organics; easier recovery from water. [2]
Band Gap Engineering [1] Nitrogen-doped TiO₂ (N-TiO₂) [2] Doping introduces intermediate energy levels, narrowing the apparent band gap. Extends light absorption into the visible range. [2]
Alternative Photocatalysts [1] LiNbO₃ Strong remnant polarization suppresses electron-hole recombination. Higher yield of degradation products (e.g., formaldehyde) under UV/visible light. [1]
Morphological Control Nano-structured TiO₂ (e.g., mosaic structures) [2] Increasing surface area provides more active sites for reactions. Improved photocatalytic activity due to higher pollutant-catalyst interaction. [2]

Experimental Protocols

Protocol 1: Synthesis of TiO₂/Hydroxyapatite Composite

This method leverages the high adsorption capacity of HAp to pre-concentrate pollutants, thereby enhancing the overall efficiency of the photocatalytic system. [2]

Materials:

  • Precursors: Calcium nitrate (Ca(NO₃)₂), Titanium sulfate (Ti(SO₄)₂), Phosphoric acid (H₃PO₄), Ammonium hydroxide (NH₄OH).
  • Equipment: Standard glassware, stirrer, pH meter, furnace.

Procedure:

  • Coprecipitation: Prepare separate solutions of Ca(NO₃)₂ and Ti(SO₄)₂, and H₃PO₄. Gradually add the phosphate solution to the calcium-titanium solution under vigorous stirring.
  • pH Control: Use NH₄OH to adjust and maintain the solution pH at ~9-10 during the addition to facilitate HAp formation.
  • Aging & Washing: Age the resulting suspension for 24 hours. Wash the precipitate thoroughly with deionized water to remove residual ions.
  • Drying & Calcination: Dry the precipitate at 80-100°C and subsequently calcine it at 500-600°C in a muffle furnace for 2-3 hours to crystallize the TiO₂/HAp composite.
Protocol 2: Assessing Photocatalytic Efficiency

A standard method to quantify the activity of a photocatalyst by degrading a model pollutant.

Materials:

  • Photocatalyst (e.g., synthesized TiO₂/HAp powder).
  • Model Pollutant: Methylene blue dye or gaseous acetone.
  • Setup: Photoreactor with a defined UV or visible light source (e.g., Xenon lamp with appropriate filters), magnetic stirrer, spectrophotometer or GC-MS.

Procedure:

  • Adsorption-Desorption Equilibrium: In a quartz photoreactor, add a specific concentration of the pollutant solution (e.g., 10 mg/L Methylene Blue) to a known amount of photocatalyst (e.g., 1 g/L). Stir the mixture in the dark for 30-60 minutes to establish adsorption equilibrium.
  • Irradiation: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature.
  • Sampling: At regular time intervals, withdraw small samples of the reaction mixture.
  • Analysis: Centrifuge the samples to remove catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer to measure the decrease in pollutant concentration at its characteristic absorption wavelength (e.g., 664 nm for Methylene Blue). For gaseous pollutants like acetone, use GC-MS.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low degradation efficiency under visible light Band gap too wide; only UV-active. Dope TiO₂ with non-metals (e.g., Nitrogen) or use a sensitizer to shift absorption to visible wavelengths. [1] [2]
Rapid electron-hole recombination Lack of charge separation. Combine TiO₂ with a material that facilitates electron-hole separation, such as HAp or a semiconductor with a different band structure to form a heterojunction. [1] [2]
Slow reaction rate even under UV Poor adsorption of pollutant on catalyst surface. Incorporate a high-surface-area adsorbent like HAp into the composite to concentrate pollutants near active sites. [2]
Catalyst deactivation over time Poisoning of active sites by reaction intermediates or surface contamination. Implement a periodic regeneration protocol, such as washing with solvent or calcining at moderate temperatures to burn off deposits. Note that aging can cause an ~8% initial drop in activity before stabilization. [1]

Performance Data & Workflow

The experimental workflow for developing and testing an enhanced photocatalyst, from material synthesis to performance evaluation, can be visualized as follows:

G start Define Optimization Goal m1 Select Strategy start->m1 m2 Synthesize Material m1->m2 e.g., Composite, Doping m3 Characterize Material m2->m3 e.g., XRD, SEM m4 Test Performance m3->m4 e.g., Pollutant Degradation decision Meets Targets? m4->decision decision->m1 No end Protocol Validated decision->end Yes

The quantitative effectiveness of different material strategies can be compared based on key performance indicators, as shown in the table below.

Table: Comparative Analysis of Photocatalyst Performance

Photocatalyst Target Pollutant Experimental Conditions Reported Efficiency/Outcome Key Advantage
Pure TiO₂ General VOCs/Organics UV Light (~380 nm) Baseline Reference material [1]
TiO₂/HAp Composite [2] Gaseous Acetone Visible Light Remarkable activity, synergistic effect Combines high adsorption with photocatalytic oxidation [2]
LiNbO₃ [1] N/A (Formaldehyde production) UV & Visible Light Higher yield than TiO₂ Strong remnant polarization reduces charge recombination [1]
Ag-TiO₂/HAp Membrane [2] Bacteria (E. coli) UV Light Powerful photocatalytic disinfection HAp adsorbs bacteria, Ag-TiO₂ provides photocatalytic attack [2]

References

reducing titanium hydroxide band gap for visible light activation

Author: Smolecule Technical Support Team. Date: February 2026

Modification Strategies and Performance Data

The table below summarizes the primary strategies for reducing the band gap of TiO₂, along with typical performance metrics as reported in recent literature.

Modification Strategy Example Material Band Gap Achieved Key Performance Metrics Mechanism for Enhanced Activity
Doping with Metals Cerium-doped TiO₂ (Ce/TiO₂) [1] Narrowed (not specified) Photocurrent density: 10.9 μA·cm⁻² (2.5x pure TiO₂); Visible light response up to 500 nm [1] Ce³⁺/Ce⁴⁺ ions form electron-trapping centers, improving charge separation [1].
Doping with Non-Metals N, F, P codoped & reduced TiO₂ [2] Reduced ~90% of the hydroxyl radical yield of UV-activated P25 under 350 nm; Activity observed at 419 nm & 450 nm [2] Doping creates impurity levels above the valence band, enabling visible light absorption [2] [3].
Composite Heterostructures Cu-TiO₂/Graphene Oxide (Cu-TiO₂/GO) [4] Reduced Ethanol production from CO₂: 233 μmol/gcat·h [4] Graphene acts as an electron acceptor, slowing recombination; metal nanoparticles enhance light absorption [4].
Creating Defects (Magnéli Phases) Ti₄O₇ [5] Visible and NIR absorption [5] Electrical conductivity: ~1000 S·cm⁻¹; High stability in harsh environments [5] Oxygen vacancies form shear planes, creating new states within the band gap and delocalizing electrons [5].
Surface Nanostructuring Carbon-peppered TiO₂ nanostructures [6] Not specified >99% E. coli inactivation under visible light (1500-lumen lamp, 4 hrs); surface area 100x nanoparticle coatings [6] High surface area provides more reaction sites; carbon sensitizers absorb visible light photons [6].

Frequently Asked Questions (FAQs)

Q1: Why is pure titanium dioxide not effective under visible light for applications like water treatment? Pure TiO₂ has a wide band gap of approximately 3.2 eV [7] [8]. This means it can only be activated by ultraviolet (UV) light, which constitutes only about 4-5% of the solar spectrum [7]. The majority of sunlight (about 50%) is visible light, which pure TiO₂ cannot utilize. Furthermore, pure TiO₂ suffers from rapid recombination of photogenerated electron-hole pairs, which reduces its overall efficiency [3] [4].

Q2: What is the fundamental mechanism by which doping reduces the band gap? Doping introduces new energy levels within the original band gap of TiO₂.

  • Metal Doping (e.g., Ce, Fe): Metal ions create discrete energy levels within the band gap, acting as "stepping stones" for electrons to be excited by lower-energy (visible) photons [1]. They can also serve as electron traps, reducing charge carrier recombination [8].
  • Non-Metal Doping (e.g., N, C): Non-metal atoms incorporate into the TiO₂ lattice, typically creating new energy states above the original valence band. This effectively narrows the band gap, allowing visible light to excite electrons [2] [3].

Q3: How do heterostructures or composites like TiO₂/GO improve photocatalytic performance? They work primarily by facilitating the separation of photogenerated charge carriers. In a TiO₂/graphene oxide (GO) composite, graphene acts as an excellent electron acceptor. When TiO₂ is excited, photoelectrons rapidly transfer to the graphene sheet, physically separating them from the holes left in TiO₂. This drastically reduces the chance of recombination, leaving more charge carriers available for catalytic reactions [4]. The process is illustrated in the diagram below.

G cluster_1 Charge Generation & Separation Light Light TiO2 TiO₂ Nanoparticle (Photoactive) Light->TiO2 Visible Light GO Graphene Oxide (GO) (Electron Acceptor) TiO2->GO e⁻ Transfer Organics Organic Pollutant Degradation TiO2->Organics h⁺ oxidizes organics ROS Reactive Oxygen Species (ROS) GO->ROS e⁻ reduces O₂

Diagram: Electron transfer mechanism in a TiO₂/Graphene Oxide composite.

Q4: What are Magnéli phases, and how do they differ from doped TiO₂? Magnéli phases are a family of substoichiometric titanium oxides (TinO₂n₋₁, 4 ≤ n ≤ 9), with Ti₄O₇ being a prominent example [5]. Unlike doping, which introduces foreign atoms, Magnéli phases are created by introducing a high density of oxygen vacancies that arrange into crystallographic shear planes [5]. This defect-rich structure results in properties absent in pure or doped TiO₂, such as exceptional electrical conductivity (comparable to graphite) and strong absorption across visible and near-infrared light [5].

Experimental Protocols

1. Protocol: One-Step Hydrothermal Synthesis of Metal-Doped TiO₂/Graphene Oxide Composites [4] This method is used for synthesizing composites like Ag–TiO₂/GO, Pd–TiO₂/GO, and Cu–TiO₂/GO.

  • Materials: Metal precursor (e.g., silver nitrate), titanium butoxide, graphene oxide (GO), water, ethanol.
  • Equipment: Autoclave hydrothermal reactor, oven.
  • Procedure:
    • Prepare a homogeneous water-ethanol mixture.
    • Dissolve the metal precursor, titanium butoxide, and a dispersion of GO in the mixture.
    • Transfer the solution to an autoclave reactor and seal it.
    • Heat the reactor in an oven at a temperature below 150°C to prevent thermal damage to the GO [4].
    • Maintain the temperature for several hours to allow for crystal growth and composite formation.
    • After the reaction, allow the reactor to cool naturally. Collect the solid product by centrifugation or filtration, and wash and dry it thoroughly.

2. Protocol: Sol-Gel Method for Cerium Doping of Anatase TiO₂ [1] This is a common wet-chemical technique for creating doped TiO₂ nanomaterials.

  • Materials: Cerium precursor, titanium precursor (e.g., titanium tetraisopropoxide), solvent (e.g., ethanol), acid or base catalyst.
  • Equipment: Beakers, magnetic stirrer, drying oven, muffle furnace.
  • Procedure:
    • Dissolve the cerium precursor in a suitable solvent.
    • Under vigorous stirring, add the titanium precursor dropwise to the solution to initiate hydrolysis.
    • Add a catalyst to control the condensation rate, leading to the formation of a gel.
    • Age the gel for several hours to complete the reaction.
    • Dry the gel in an oven to remove the solvent, resulting in a xerogel.
    • Calcinate the xerogel in a muffle furnace at temperatures between 400-600°C to crystallize the powder into the anatase phase.

Troubleshooting Common Experimental Challenges

Problem: Insufficient Visible Light Activity

  • Potential Cause: The doping level may be too low or too high. An optimal concentration exists; exceeding it can create recombination centers [7] [3].
  • Solution: Perform a systematic study where you vary the concentration of the doping agent while keeping other synthesis parameters constant. Use UV-Vis spectroscopy to track changes in the absorption edge for each sample [9].

Problem: Rapid Recombination of Electron-Hole Pairs

  • Potential Cause: Lack of an effective electron transfer pathway.
  • Solution: Consider forming a heterojunction with another semiconductor or a conductor like graphene [7] [4]. The interface between the two materials promotes charge separation, as shown in the Z-scheme diagram below.

Problem: Poor Photocatalytic Efficiency Despite Good Light Absorption

  • Potential Cause: Low surface area, which limits the adsorption of reactants.
  • Solution: Optimize synthesis conditions to create nanostructured morphologies (e.g., nanotubes, high-surface-area coatings) that provide more active sites [6] [8].

Advanced Mechanism: The Z-Scheme Heterostructure

For complex systems requiring highly efficient charge separation, an "all solid-state Z-scheme" can be engineered. This system mimics natural photosynthesis and preserves the strongest redox potentials available.

G cluster_semi1 Semiconductor II (e.g., for O₂ production) cluster_semi2 Semiconductor I (e.g., for H₂ production) Light1 Light Light2 Light VB1 VB CB1 CB VB1->CB1 e⁻ excitation O2Production O2Production VB1->O2Production h⁺ for oxidation Metal Metal Nanoparticle (Electron Mediator) CB1->Metal e⁻ VB2 VB CB2 CB VB2->CB2 e⁻ excitation H2Production H2Production CB2->H2Production e⁻ for reduction Metal->VB2 e⁻

Diagram: Z-scheme heterostructure using a metal nanoparticle as an electron mediator. [7]

References

overcoming titanium hydroxide poor electrical conductivity

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Understanding and Strategies

Your challenge stems from the intrinsic insulating nature of titanium hydroxide and titanium dioxide. Pure titanium metal itself is a poor electrical conductor, with a conductivity of only about 3.1% that of copper [1] [2]. This is due to its tight atomic structure and lack of free electrons [1].

The table below summarizes the core strategies to overcome this limitation.

Strategy Mechanism Key Considerations
Surface Functionalization [3] [4] Use Ti-OH as a reactive site to covalently graft conductive layers (e.g., silanes, polymers). Enhances surface properties for biocompatibility; may require a final conductive coating. Ideal for bio-interfaces.
Conductive Composite Coatings [5] [6] Mix/dope TiO₂ with conductive materials (e.g., carbon nanotubes, graphene oxide, metals). Creates a percolation network for electron transport. Effective for wastewater photocatalysis.
Doping for Mixed Conductivity [7] Introduce donor atoms (e.g., Niobium) into TiO₂ to increase proton/electron charge carriers. A advanced materials science approach for bulk conductivity. Promising for hydrogen energy devices.
High-Temperature Reduction [8] Heat TiO₂ in a reducing atmosphere to create oxygen-deficient, conductive "black" titanium oxide. A historical, high-energy process. Results in a chemically resistant conductive ceramic.

Detailed Experimental Protocols

Protocol 1: Creating a Conductive Composite Coating via EPD

This method is based on the electrophoretic deposition (EPD) of Hydroxyapatite/TiO₂ composites, which can be adapted by incorporating conductive fillers [5].

Workflow Diagram

Prepare_Suspension 1. Prepare Suspension Set_Up_EPD 2. Set Up EPD Cell Prepare_Suspension->Set_Up_EPD Deposit_Coating 3. Deposit Coating Set_Up_EPD->Deposit_Coating Dry_Sinter 4. Dry & Sinter Deposit_Coating->Dry_Sinter

Materials & Equipment:

  • Substrate: 316 Stainless Steel or pre-passivated Titanium.
  • Precursors: Hydroxyapatite (HA) powder, TiO₂ nanoparticles (P25, ~80% anatase), conductive filler (e.g., Graphene Oxide, CNTs).
  • Solvent: Ethanol or a suitable mixed solvent.
  • Equipment: DC power supply, two-electrode electrochemical cell, ultrasonic bath.

Procedure:

  • Suspension Preparation: Create a stable colloidal suspension by dispersing HA, TiO₂, and your conductive filler (e.g., 10-20 wt.% of the solid content) in ethanol. Use ultrasonication for 30-60 minutes to ensure homogeneity and prevent agglomeration [5].
  • EPD Setup: Place the substrate (cathode) and a counter electrode (anode, e.g., platinum) parallel to each other in the cell, with a gap of about 1 cm. Fill the cell with the prepared suspension.
  • Coating Deposition: Apply a constant voltage of 40 V for a deposition time of 90 seconds. This parameter set has been shown to produce adherent, continuous, and crack-free coatings [5].
  • Post-Processing: Carefully remove the coated substrate and allow it to air-dry. Subsequently, sinter the coating at a defined temperature (e.g., 400-600°C) in a controlled atmosphere to enhance crystallinity and adhesion.
Protocol 2: Surface Functionalization for Conductive Bio-Interfaces

This protocol outlines activating the titanium surface and creating an anchor layer for further modification, which can then be linked to conductive materials [4].

Workflow Diagram

Surface_Activation 1. Surface Activation Anchor_Layer 2. Form Anchor Layer Surface_Activation->Anchor_Layer Bind_Coating 3. Bind Functional Coating Anchor_Layer->Bind_Coating

Materials & Equipment:

  • Substrate: Commercially pure titanium.
  • Chemicals: Alkaline piranha solution (a mix of NH₄OH, H₂O₂, and H₂O), 3-aminopropyltriethoxysilane (APTES) or Poly(dopamine) (PDA), ethanolamine, (3-aminopropyl)triethoxysilane (APTS).
  • Equipment: Oxygen plasma cleaner, desiccator, chemical fume hood.

Procedure:

  • Surface Activation:
    • Clean and polish the titanium substrate to remove inorganic contaminants.
    • Treat the surface with alkaline piranha solution (NH₄OH:H₂O₂:H₂O) to remove contaminants and increase the surface concentration of hydroxyl (-OH) groups. This step is critical for subsequent covalent bonding [4].
    • Follow with a 5-minute oxygen plasma treatment to further activate the surface.
    • Transfer the sample quickly to a desiccator to minimize hydrocarbon contamination.
  • Anchor Layer Formation:
    • Covalently immobilize an anchor layer. You can choose from:
      • Self-assembled bisphosphonate (e.g., neridronate) monolayers [4].
      • A polymer film of 3-aminopropyltriethoxysilane (APTES) [4].
      • A biomimetic poly(dopamine) (PDA) film [4].
    • These layers provide functional groups (e.g., amines) for further covalent bonding.
  • Binding of Functional Coating:
    • Use the amino groups on the anchor layer to covalently bind molecules that can form a conductive network. For instance, you can create amide bonds with carboxylated conductive polymers or other functionalized conductive materials [3] [4].

Troubleshooting Common Experimental Issues

Problem: Coating is non-uniform or cracked.

  • Cause: Unstable suspension or excessive deposition rate.
  • Solution: Optimize suspension stability by testing different solvents and dispersion times. Systematically vary the applied voltage and deposition time to find the optimal parameters for your specific setup [5].

Problem: Coating has poor adhesion to the substrate.

  • Cause: Inadequate surface cleaning or incorrect sintering temperature.
  • Solution: Ensure rigorous surface activation. For composite coatings, research indicates that a higher TiO₂ content (e.g., 20 wt.%) can increase bond strength from 3 MPa to 5.5 MPa [5]. Optimize the post-deposition sintering temperature and atmosphere.

Problem: Achieved conductivity is still too low for the application.

  • Cause: Insufficient percolation pathway or low doping efficiency.
  • Solution:
    • For composites: Increase the concentration of the conductive filler (e.g., CNTs, graphene oxide) to establish a robust conductive network [6].
    • Consider advanced doping strategies: Explore niobium-doped TiO₂, which has shown high proton and electron conductivity at moderate temperatures (200-500°C) by stabilizing protons within the crystal lattice [7].

Problem: Surface functionalization is inconsistent.

  • Cause: Hydrocarbon contamination or incomplete activation.
  • Solution: Meticulously follow the activation procedure. Use X-ray Photoelectron Spectroscopy (XPS) to verify surface cleanliness and the success of the anchor layer immobilization [4].

References

titanium hydroxide surface functionalization for specific applications

Author: Smolecule Technical Support Team. Date: February 2026

Key Functionalization Methods & Protocols

Here are detailed methodologies for common titanium hydroxide surface modification techniques, compiled from recent research.

Table 1: Experimental Protocols for Key Functionalization Methods

Method Name Core Principle Detailed Experimental Steps Key Control Parameters Resulting Surface Properties/Application

| Hydrothermal Treatment [1] [2] | Uses high-pressure and high-temperature aqueous solutions to grow a surface layer. | 1. Prepare a CaO solution or use distilled water [2]. 2. Immerse titanium substrate in the solution. 3. Treat in an autoclave at high pressure (e.g., 6.3 MPa) and temperature (e.g., 280°C) [2]. | Solution concentration, temperature, pressure, and treatment time [2]. | Forms a layer of calcium titanate, titanium oxide, and hydroxide. Enhances bioactivity, leading to apatite formation in simulated body fluid (SBF) [2]. | | Layer-by-Layer (LbL) Assembly [3] | Builds thin films via alternating adsorption of oppositely charged polyelectrolytes. | 1. Clean titanium substrate (e.g., with acetone, ethanol, water) [3]. 2. Adsorb a precursor layer (e.g., PEI) [3]. 3. Sequentially dip into polyanion (e.g., Sodium Hyaluronate) and polycation (e.g., Chitosan/siRNA nanoparticles) solutions, with washing steps between dips [3]. 4. Repeat to build multiple bilayers. | pH of solutions, concentration of polymers, incubation time, number of bilayers [3]. | Allows for sustained gene silencing (e.g., with siRNA) or drug delivery. Promotes osteogenic differentiation in bone implant applications [3]. | | Peptide Functionalization with PLL-g-PEG [4] | Uses a non-fouling copolymer to present bioactive peptides on the surface. | 1. Synthesize PLL-g-PEG functionalized with peptides (e.g., RGD, KRSR) [4]. 2. Plasma clean the titanium substrate (e.g., SLA surface) to make it hydrophilic [4]. 3. Incubate the substrate with the PLL-g-PEG/peptide solution to allow self-assembly [4]. | Peptide type, density, and combination; surface roughness of the substrate [4]. | Promotes specific cell responses (e.g., osteoblast attachment). The combination of peptides and microstructure can optimize peri-implant healing [4]. | | Plasma Spray [1] [5] | A thermal spraying technique that uses a plasma arc to melt and accelerate coating material onto a surface. | 1. Prepare coating material in powder form (e.g., Hydroxyapatite, HA) [5]. 2. Generate a plasma jet. 3. Introduce the powder into the plasma, where it is melted and propelled onto the titanium substrate. | Plasma gas composition and temperature, spray distance, powder feed rate. Controlling temperature is critical to reduce microcracks [5]. | Produces coatings like Hydroxyapatite (HA) to improve osteoconductivity. Doping with elements like Sr or Mg can enhance bone regeneration [5]. |

Performance Data & Troubleshooting

The following table summarizes quantitative findings and common issues related to coated titanium surfaces, primarily from a systematic review on nanohydroxyapatite (nHA) coatings [1].

Table 2: Coating Performance and Common Experimental Challenges

Aspect Quantitative Findings/Observations Potential Root Cause Troubleshooting Tips
Osseointegration nHA coatings consistently enhanced the osseointegration process compared to uncoated titanium [1]. The coating provides bioactivity that promotes osteoblast (bone-forming cell) activity [1]. Ideal for applications requiring high implant stability, such as in poor quality bone [1].

| Coating Modifiers | - Chitosan with nHA promoted osteoblast adhesion and differentiation [1].

  • Silver particles with nHA reduced bacterial activity and inflammatory response [1].
  • Collagen with nHA positively influenced cell spreading [1]. | Each modifier interacts with the biological environment differently (e.g., chitosan with cells, silver with bacteria) [1]. | Select a modifier based on the primary goal: antibacterial properties (Ag), enhanced cell adhesion (Chitosan, Collagen) [1]. | | Coating Adhesion & Cracking | Plasma-sprayed HA coatings can exhibit microcracks and delamination in simulated body fluid [5]. | High thermal gradients and residual stresses during the spraying process [5]. | Precisely control plasma gas temperature and atmosphere (e.g., Ar/N2 mix). Consider composite or double-layer coatings to improve adhesion and reduce stress [5]. | | Cell Response to Peptides | - RGD peptide increased osteoblast cell numbers but decreased differentiation markers [4].
  • KRSR peptide alone decreased some differentiation markers [4]. | Peptide presentation may favor cell attachment and proliferation over differentiation pathways [4]. | The combination, density, and spatial presentation of peptides are critical. Use a non-fouling background (like PLL-g-PEG) to study specific peptide effects without protein interference [4]. |

Experimental Workflow Visualization

The diagram below outlines a generalized decision-making and experimental workflow for developing a functionalized titanium surface, based on the methodologies discussed.

Start Define Application Goal BioInt Enhanced Biointegration Start->BioInt Antibacterial Antibacterial Properties Start->Antibacterial DrugGene Drug/Gene Delivery Start->DrugGene Method1 Hydrothermal Treatment or Plasma Spray (nHA) BioInt->Method1 Method2 Plasma Spray (nHA/Ag) or Peptide Functionalization Antibacterial->Method2 Method3 Layer-by-Layer (LbL) Assembly DrugGene->Method3 Outcome1 Apatite Formation & Bone Growth Method1->Outcome1 Outcome2 Reduced Bacterial Adhesion/Activity Method2->Outcome2 Outcome3 Sustained Release of siRNA or Drugs Method3->Outcome3

Addressing Common Functionalization Challenges

Here are specific solutions to frequently encountered problems:

  • Problem: Inconsistent or Patchy Coating with LbL Assembly.

    • Solution: Ensure the titanium substrate is thoroughly cleaned and activated before beginning the assembly process. Meticulously control the pH and ionic strength of the polyelectrolyte solutions, as these factors heavily influence adsorption and film growth. Monitor the surface wettability after the deposition of each layer to track successful assembly [3].
  • Problem: Coating Delamination or Poor Adhesion.

    • Solution: For methods like plasma spray, optimize the key parameters identified in Table 1 to reduce internal stress. For chemical methods, ensure the native titanium oxide layer is stable and properly conditioned. Consider using a surface pre-treatment (e.g., acid etching, plasma cleaning) to improve the adhesion of subsequent functional layers [5] [4].
  • Problem: Biological Response Does Not Match Expectations.

    • Solution: Re-examine the choice and density of the bioactive molecule. For instance, while RGD promotes cell attachment, it may not enhance differentiation on its own. Using a combination of peptides (e.g., RGD with KRSR) or incorporating the functionalization onto a microstructured surface (like SLA) can help achieve a more desired biological outcome [4].

References

machine learning optimization of titanium hydroxide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Synthesis Protocols & Data

The search results detail several synthesis methods. The table below summarizes the key parameters and findings from these studies for easy comparison.

Synthesis Method Precursor / Materials Key Process Parameters Key Findings / Outcomes

| Hydrothermal Synthesis [1] | Amorphous titanium hydroxide (Ti(OH)₄) | • Temperature: 150 °C • Time: 16 hours • Washing: Water, then acid, then water again • Calcination: 400 °C for 2 hours | Optimal procedure yields anatase nanotubes with good crystallinity. The phase transformation path is: Amorphous Ti(OH)₄ → thin-flake Na₂Ti₃O₇ → H₂Ti₄O₉ nanotubes → anatase nanotubes. | | Supercritical CO₂ Synthesis [2] [3] | Titanium tetra-isopropoxide (TTIP), CO₂, demineralized water | • Pressure: 8-14 MPa • Temperature: 40-60 °C • TTIP solubility in SC-CO₂: ~2% (w/w) at 10 MPa & 40°C | Produces amorphous, nanospherical Ti(OH)₄ particles with a sharp particle size distribution and high specific surface area. Lower temperatures and higher pressures favor smaller particle sizes. | | Mechanical Activation [4] | this compound, Zinc compound additives (e.g., ZnSO₄·7H₂O) | • Method: High-energy ball-milling (mechanical activation) • Subsequent calcination | Additives accelerate the phase transformation of amorphous this compound upon calcination via: Anatase → Brookite → Rutile. The efficiency of the additive follows: ZnSO₄·7H₂O > Zn(NO₃)₂·6H₂O > ZnO. |

Frequently Asked Questions & Troubleshooting

Based on the synthesis protocols, here are some anticipated issues and solutions.

Q1: My hydrothermal synthesis yields poor crystalline nanotubes. What could be wrong?

  • Insufficient Calcination: Ensure the calcination step post-hydrothermal reaction is performed. The product washed with water and acid needs to be calcined at 400 °C for 2 hours to transform into crystalline anatase nanotubes [1].
  • Incorrect Washing Sequence: The sequence is critical. The product should be washed first with water, then with acid, and then with water again to properly convert sodium titanate into titanate nanotubes before calcination [1].

Q2: How can I control the particle size when synthesizing nanoparticles in supercritical CO₂?

  • Adjust Process Parameters: To obtain smaller particle sizes, try operating at lower temperatures and higher pressures within the tested range (40-60°C, 8-14 MPa) [2].
  • Verify Solubility: The solubility of your precursor (TTIP) in supercritical CO₂ is fundamental to the process. At 10 MPa and 40°C, TTIP solubility is approximately 2% (w/w). Operating outside optimal solubility conditions can lead to poor particle size control [2].

Q3: The phase transformation of my this compound during calcination is inefficient. How can I improve it?

  • Use Mechanical Activation with Additives: Subject the amorphous this compound to high-energy ball-milling in the presence of modifier additives like ZnSO₄·7H₂O. This introduces mechanical energy and chemical modifiers that facilitate the restructuring of the crystal lattice upon subsequent calcination, accelerating the transformation to rutile [4].

Proposed Workflow for ML-Optimized Synthesis

Since direct information on ML optimization was not available in the search results, the following Graphviz diagram outlines a logical framework for developing and troubleshooting an ML-driven synthesis project. This integrates the experimental knowledge from above with a standard ML workflow.

start Define Optimization Goal data Design of Experiments (DOE) • Precursor Type • Temperature • Pressure • Time start->data exp Perform Synthesis (Refer to Protocols Table) data->exp char Characterize Product • Crystallinity • Particle Size • Surface Area exp->char ml Machine Learning Model char->ml Training Data opt Model Prediction & Optimization ml->opt val Experimental Validation opt->val Proposed Parameters decision Goal Achieved? val->decision decision->data No end Report Optimal Synthesis Parameters decision->end Yes

References

handling and safety protocols for titanium hydroxide nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Safety Data

The table below summarizes the identified information for titanium hydroxide, which is a common precursor for synthesizing titanium dioxide nanoparticles [1] [2].

Property Details
Common Name This compound [3]
Synonym Tetrahydroxytitanium [4]
CAS Number 12651-23-9 [3] or 20338-08-3 [4]
Molecular Formula H₄O₄Ti [3] [4]
Appearance Information not available in search results
Hazard Classification Not classified (for Tetrahydroxytitanium) [4]

Handling and Storage Protocols

Based on the general safety data sheet for tetrahydroxytitanium, the following guidelines are recommended [4]:

  • Personal Protection: Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant, impervious clothing. If exposure limits are exceeded or irritation occurs, use a full-face respirator.
  • Safe Handling: Handle in a well-ventilated place to avoid dust and aerosol formation. Use non-sparking tools and take measures to prevent fire from electrostatic discharge.
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store separately from foodstuff containers or incompatible materials.

First Aid and Spill Response

The following first aid measures are advised in case of accidental exposure [4]:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, administer artificial respiration and seek immediate medical attention.
  • Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and plenty of water. Consult a doctor.
  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
  • Spill Response: Avoid dust formation. Contain the spill and collect the material for disposal. Prevent the chemical from entering drains or the environment.

Experimental Workflow: Biosynthesis

One study detailed a biosynthesis method for titanium dioxide nanoparticles using Bacillus mycoides and titanyl hydroxide (TiO(OH)₂) as a precursor. The workflow for this specific synthesis is outlined below [1].

G Start Start: Prepare B. mycoides culture A Add Titanium Precursor (Titanyl Hydroxide) Start->A B Incubate at 37°C (Biosynthesis Reaction) A->B C Lower Temperature to 20-25°C to Stop Reaction B->C D Observe White Precipitate (TiO₂ Nanoparticles Formed) C->D E Purify and Wash Nanoparticles D->E End End: Resuspend in Ultrapure Water E->End

Important Limitations and Next Steps

Please be aware of the following critical limitations in the available data:

  • Limited Specificity: The safety data is for tetrahydroxytitanium and is not specific to the nanoparticle form. The unique hazards of nanomaterials, such as enhanced reactivity and potential for inhalation, may not be fully captured [5].
  • Lack of Detailed Toxicology: The safety data sheet states that data for acute toxicity, skin irritation, and other toxicological endpoints are not available [4].
  • No Troubleshooting Guides: The search results did not contain the specific experimental issues or detailed FAQs required for a comprehensive troubleshooting guide.
  • Consult Specialized Databases: For detailed toxicological information, search dedicated chemical safety databases like PubChem or the NIOSH Pocket Guide to Chemical Hazards.
  • Review Literature on Nano-Safety: Look for scientific reviews on the safe handling of engineered nanomaterials, which often provide risk assessments and control strategies that can be applied to this compound nanoparticles.
  • Apply General Nano-Principles: Until compound-specific data is found, adhere to standard protocols for working with nanomaterials, including using engineering controls (fume hoods) and avoiding inhalation and skin contact.

References

comparison of NaOH vs KOH treatment on titanium surfaces

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Comparison: NaOH vs. KOH on Titanium

The following tables summarize key quantitative findings from the study, which treated commercially pure titanium under identical conditions in 5M NaOH and 5M KOH solutions across different temperatures [1].

Table 1: Surface Area Increase of Treated Titanium Powder

Treatment Temperature 5 M NaOH Treatment (Fold Increase) 5 M KOH Treatment (Fold Increase)
37°C >50x Information not specified
60°C >200x ~220x
90°C ~100x ~150x

Table 2: Surface Wettability (Contact Angle) of Treated Titanium Coupons

Treatment Temperature 5 M NaOH Treatment 5 M KOH Treatment
37°C Hydrophilic Hydrophilic
60°C Hydrophilic Hydrophilic
90°C Hydrophilic Hydrophilic

Table 3: Alkaline Phosphatase (ALP) Secretion by Osteoblast-like Cells

Treatment Temperature 5 M NaOH Treatment (Relative ALP) 5 M KOH Treatment (Relative ALP)
37°C ~1.25 (Higher) ~1.0 (Baseline)
60°C ~1.15 (Higher) ~1.0 (Baseline)
90°C ~1.05 (Slightly Higher) ~1.0 (Baseline)

Detailed Experimental Protocols

For researchers aiming to replicate these experiments, here is a detailed breakdown of the key methodologies used in the study [1].

  • 1. Sample Preparation

    • Materials: Commercially pure titanium (cpTi) coupons (10 mm × 10 mm × 1 mm) or pure titanium powder (-100 mesh, 99.7%).
    • Cleaning: Ti coupons were washed in boiling deionized water for 15 minutes, rinsed with water, and dried at room temperature.
  • 2. Alkaline Treatment

    • Solution Preparation: 5 M NaOH and 5 M KOH solutions were prepared using analytical grade chemicals. For KOH, this equates to 14.02 g KOH in 50 mL water [1].
    • Process: Ti samples were placed in high-density polyethylene (HDPE) bottles, and 50 mL of the alkali solution was added.
    • Reaction Conditions: Samples were heated in an oven at 37°, 60°, or 90°C for 24 hours.
    • Post-treatment: After treatment, samples were washed with ample deionized water and dried at room temperature. Note that unlike some other protocols, the samples in this study were not heat-treated after alkali etching [1].
  • 3. Amorphous Calcium Phosphate (ACP) Coating

    • Solution: A solution labeled BM-7, designed to mimic the inorganic portion of DMEM cell culture medium with a Ca/P molar ratio of 2.50, was used [1].
    • Process: Select alkali-treated Ti coupons were immersed in this solution at 37°C to deposit an ACP coating instead of crystalline hydroxyapatite.
  • 4. Characterization & Cell Culture Tests

    • Surface Morphology: Analyzed using Scanning Electron Microscopy (SEM), which identified the formation of hydrous alkali titanate nanofibers and nanotubes [2] [1].
    • Surface Area: Measured using the BET method on treated titanium powders.
    • Wettability: Assessed by contact angle goniometry on flat coupons.
    • Phase Identification: Performed using Grazing Incidence X-ray Diffraction (GIXRD).
    • Biological Response: In vitro cell culture tests were conducted with osteoblast-like cells to assess alkaline phosphatase (ALP) secretion activity.

Experimental Workflow Visualization

The diagram below outlines the procedural sequence for the titanium treatment and analysis.

TitaniumTreatmentWorkflow node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_grey node_grey start Titanium Sample (cpTi coupon/powder) clean Cleaning Boiling DI water, 15 min start->clean treat Alkali Treatment 5M NaOH or 5M KOH 24 Hours at 37°-90°C clean->treat wash Post-Treatment Wash with DI water Dry at RT treat->wash coat Optional ACP Coating BM-7 Solution at 37°C wash->coat char Characterization wash->char No coat->char Yes bio Biological Evaluation In vitro Cell Culture char->bio sem SEM/EDXS (Morphology) char->sem bet BET (Surface Area) char->bet xrd GIXRD (Phase ID) char->xrd contact Contact Angle (Wettability) char->contact

Key Comparative Insights & Mechanisms

  • Surface Morphology and Area: Both treatments create nanoscale features (nanofibers/nanotubes), but KOH generally produces a more substantial increase in surface area, particularly at 60°C and 90°C [1]. This suggests KOH might be more aggressive in etching the titanium surface.
  • Wettability: Both NaOH and KOH treatments successfully create hydrophilic surfaces, which is a critical property for enhancing protein adsorption and improving cell attachment in biomedical implants [1].
  • Biological Response: The data indicates that NaOH-treated surfaces may promote a higher level of osteogenic activity in vitro, as measured by ALP secretion [1]. The nanofibrous titanate layer is known to facilitate the nucleation of a bone-like apatite layer in physiological environments, which is crucial for direct bone bonding (osseointegration) [1].

Conclusion and Further Research

This guide shows that the choice between NaOH and KOH is not straightforward. KOH treatment may be preferable for maximizing surface area, a key factor for mechanical interlocking with bone. Conversely, NaOH treatment might be better if the goal is to directly stimulate osteogenic cell differentiation. The optimal choice depends on the specific application requirements.

References

titanium hydroxide vs other adsorbents for pollutant removal

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Adsorbents

The table below summarizes the performance of various advanced adsorbents for removing different types of water pollutants. A key metric, the Partition Coefficient (PC), is used to compare materials independently of initial concentration, with a higher PC indicating a better-performing adsorbent [1].

Adsorbent Material Target Pollutant(s) Key Performance Data Removal Mechanism Notable Advantages
TiO₂-LDH Composite [2] Methyl Orange (dye), 2,4-D (herbicide) Adsorption capacity increased by 16.0 and 76.7 times, respectively, vs. LDH alone; 92% regeneration efficiency. Adsorption & Photocatalytic Regeneration Synergistic effect; Light-driven regeneration reuses the material.
Citrate-Modified Graphene Oxide (GO-C) [3] Methylene Blue (dye), Crystal Violet (dye), Cu²⁺, Co²⁺ High adsorption capacities: 222.2 mg/g (MB), 270.3 mg/g (CV), 163.4 mg/g (Cu²⁺), 145.4 mg/g (Co²⁺). Electrostatic attraction, complexation Superior capacity for diverse pollutants; regenerable.
MIL-88(Fe) MOF [1] [4] Various Potentially Toxic Elements (PTEs), dyes, pharmaceuticals High performance based on Partition Coefficient (PC); effective in composite forms. Coordination, electrostatic attraction, π-π stacking Low toxicity, cost-effective, tunable porosity, reusable.
GO/ZnAlNi-LDH Composite [5] Ciprofloxacin (antibiotic) ~80% removal at 1 mg/L; equilibrium capacity of 106.97 mg/g. Complexation, hydrogen bonding, electrostatic interaction Effective even at trace antibiotic concentrations; reusable for 5 cycles.
Na-A Zeolite (NaAZ) [6] COD, TSS, TKN, PO₄³⁻ Removal efficiencies: 90.7% (COD), 90.4% (TSS), 73.8% (TKN), 68.9% (PO₄³⁻). Ion-exchange, adsorption Excellent removal of multiple wastewater parameters; antibacterial properties.

Detailed Experimental Protocols

For researchers to replicate and verify these results, here is a detailed methodology for two of the most promising composite materials mentioned above.

Synthesis of TiO₂-LDH Composite for Adsorption-Photocatalysis [2]

This protocol describes creating a material that combines the high adsorption of LDH with the regenerative power of TiO₂ photocatalysis.

  • Primary Materials: Titanium dioxide (TiO₂) particles, delaminated Layered Double Hydroxide (LDH) colloidal suspension.
  • Synthesis Workflow:
    • Combination: Incorporate TiO₂ into the colloidal suspension of delaminated LDH.
    • Electrostatic Assembly: The positively charged LDH layers and negatively charged TiO₂ particles combine through electrostatic attraction, forming the composite.
    • Collection: The solid TiO₂-LDH composite is collected for use.
  • Adsorption Testing:
    • Model Pollutants: Methyl orange and 2,4-dichlorophenoxyacetic acid (2,4-D).
    • Procedure: The composite is added to pollutant solutions. After reaching equilibrium, the concentration is measured to calculate adsorption capacity.
  • Regeneration Testing:
    • Procedure: After adsorption, the spent material is exposed to light (simulating solar or lamp light).
    • Mechanism: The TiO₂ photocatalytically oxidizes the adsorbed contaminants, freeing the adsorption sites and regenerating the material. Efficiency is measured by the adsorption capacity in subsequent cycles.

This process can be visualized as a reusable cycle, as shown below.

A 1. Fresh TiO₂-LDH Composite B 2. Adsorption Phase Pollutants adsorbed onto sites A->B Reuse C 3. Exhausted Composite Sites occupied B->C Reuse D 4. Photocatalytic Regeneration Light degrades pollutants C->D Reuse D->A Reuse

Synthesis of Citrate-Modified Graphene Oxide (GO-C) [3]

This protocol details a one-step modification to enhance Graphene Oxide's adsorption properties.

  • Primary Materials: Graphene Oxide (GO), tri-sodium citrate, tetraethylorthosilicate (TEOS) as a cross-linker, distilled water, ethanol.
  • Synthesis Workflow:
    • Dissolution: 10 g of tri-sodium citrate is dissolved in 800 mL of distilled water.
    • Dispersion: 150 mg of GO is added to the citrate solution and stirred to form a homogeneous suspension.
    • Cross-linking: A solution of 5 mL TEOS in 50 mL ethanol is added dropwise to the GO-citrate suspension.
    • Reaction: The mixture is heated to 60°C and stirred for 24 hours.
    • Isolation: The solid GO-C composite is filtered, washed repeatedly with distilled water and ethanol, and dried for storage.
  • Adsorption Testing:
    • Procedure: Conducted via batch technique. Parameters like contact time, pH, and initial pollutant concentration are varied.
    • Analysis: Adsorption capacity is calculated, and data is fitted to models (e.g., Langmuir isotherm) to understand the adsorption mechanism.

Key Insights for Material Selection

When choosing an adsorbent for a specific application, consider these factors derived from the research:

  • Beyond Pure Adsorption: The trend is moving towards multi-functional materials. The TiO₂-LDH composite is a prime example, where a two-step process—adsorption followed by photocatalytic destruction of pollutants—offers a sustainable solution by enabling material reuse [2].
  • The Power of Composites: Simply mixing materials is not enough. High performance, as seen with TiO₂-LDH and GO-LDH, comes from synergistic interactions (e.g., electrostatic self-assembly) that create new structures with superior properties compared to their parent components [2] [5].
  • Evaluate Performance Fairly: When comparing literature data, the Partition Coefficient (PC) is a more reliable metric than the maximum adsorption capacity alone, as it normalizes for varying initial experimental conditions [1].

How to Deepen Your Research

To further your investigation, you can:

  • Explore Modification Techniques: Many adsorbents, including MOFs and biomass-derived carbons, achieve high performance through targeted chemical modifications to enhance stability or introduce specific functional groups [1] [7].
  • Investigate Scale-Up Synthesis: For any material to be practical, its synthesis must be scalable. Look for research on green synthesis methods, such as the use of water-based systems or mechanochemical synthesis, as mentioned in studies on MIL-88(Fe) [4].

References

evaluating biocompatibility of titanium hydroxide coatings

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Titanium Implant Coating Performance

The table below summarizes key performance data for advanced coating strategies, based on recent in vitro studies.

Coating Type Key Osteogenic Data Key Antibacterial Data Notable Characteristics

| Zinc-Doped Coatings [1] | ↑ 25% osteoblast proliferation; ↑ 40% cell adhesion | 24% inhibition of S. aureus | Multifunctional: promotes osteogenesis and provides moderate antibacterial activity [1]. | | Magnesium-Doped Coatings [1] | ↑ 38% ALP activity; 4.5-fold increase in cell proliferation | Data not specified in sources | Strong focus on enhancing early-stage osteoblast differentiation [1]. | | Copper-Doped Coatings [1] | Data not specified in sources | 99.45% efficacy against S. aureus; 98.65% efficacy against E. coli | Primarily focused on providing potent, broad-spectrum antibacterial activity [1]. | | Hydroxyapatite (HA) from Biowaste [2] | Enhanced osseointegration & surface strength | Data not specified in sources | Eco-friendly process (Pack cementation); uses bovine bones/eggshells; improved wear resistance [2]. | | Zirconium Nitride (ZrN) [3] | HGF adhesion/proliferation comparable to uncoated Ti | Higher percentage of dead bacteria in biofilms (vs. Ti, TiN) | Excellent aesthetic (gold color); high surface smoothness (Ra ≤0.088 μm) inhibits plaque [3]. | | Titanium Nitride (TiN) [3] | HGF adhesion/proliferation comparable to uncoated Ti | Inactivates bacterial biofilms, less than ZrN | Provides a hard, wear-resistant surface [3]. |

Experimental Protocols for Key Tests

To ensure the reproducibility of the data presented, here are the standard experimental methodologies commonly employed in the field.

  • Cell Proliferation (MTT Assay) [3]: Cells are cultured on material samples and incubated with an MTT solution. Viable mitochondria in living cells reduce MTT to a purple formazan product. The dissolved product's optical density is measured at 570 nm, which is directly proportional to the number of living cells.
  • Osteogenic Differentiation (Alkaline Phosphatase - ALP Activity) [4] [1]: ALP activity is a key early marker for osteoblast differentiation. After a set culture period, cells are lysed, and the lysate is incubated with a specific substrate. The enzymatic conversion rate of this substrate is measured spectrophotometrically and normalized to total protein content.
  • Antibacterial Efficacy (Biofilm Assay) [3]: Test surfaces are inoculated with bacterial suspensions and incubated to allow biofilm formation. The percentage of dead bacteria within the biofilm is then quantified using live/dead bacterial viability staining, often combined with confocal microscopy or fluorometry.
  • Surface Characterization (Scanning Electron Microscopy - SEM) [2] [3]: Samples are sputter-coated with a conductive layer and imaged using an electron beam. This provides high-resolution micrographs of the surface topography and allows for observation of cell morphology and adhesion.

Signaling Pathway in Osteogenesis

The PI3K/Akt signaling pathway is a crucial mechanism by which modified implant surfaces promote bone formation. The diagram below illustrates this cellular process.

G A Hydrophilic Ti Surface (e.g., via NTAP Treatment) B Activation of PI3K/Akt Pathway A->B C Phosphorylation of Downstream Targets B->C D Cellular Outcomes C->D E Osteogenesis D->E Leads to F1 ↑ Cell Proliferation D->F1 F2 ↑ Differentiation (↑ ALP Activity) D->F2 F3 ↑ Mineralization D->F3 F4 ↑ Osteogenic Gene Expression (Runx2, OCN, OPN) D->F4

Experimental evidence confirms this pathway's role. Using the PI3K inhibitor LY294002 on osteoblasts cultured on hydrophilic surfaces resulted in mitigated ALP activity and matrix mineralization, and notably attenuated expression of osteogenesis-related genes like Runx2 and Osteocalcin [4].

Key Coating Technologies and Selection Insights

  • Multi-Functional Ion Doping: A leading trend is co-doping surfaces with multiple elements (e.g., Zn+Sr, Cu+Ag) to create synergistic effects, simultaneously enhancing osteogenesis, angiogenesis, and antibacterial activity [1].
  • Surface Energy and Wettability: A key mechanism behind enhanced bioactivity is increased surface hydrophilicity. Techniques like Non-Thermal Atmospheric Plasma (NTAP) create super-hydrophilic surfaces that significantly improve protein adsorption and early cell responses, accelerating osseointegration [4] [5].
  • Coating Manufacturing Processes: Different methods impact clinical application and cost.
    • Physical Vapor Deposition (PVD): Used for nitrides (ZrN, TiN), producing very smooth, dense coatings [3].
    • Pack Cementation: An eco-friendly method for hydroxyapatite, using biowaste and lower sintering temperatures [2].
    • Electrophoretic Deposition: Used for hydroxyapatite, allows for low-temperature densification and strong bonding layers [6].
    • Microarc Oxidation: Creates a highly porous, adherent oxide layer on the titanium substrate, which can be incorporated with bioactive elements [7].

The "best" coating depends on the clinical challenge: ZrN is excellent for aesthetic zones with high bacterial challenge [3], Mg or Zn-doped coatings are optimal where rapid osseointegration is critical [1], and Cu-doped coatings are suited for high-risk infection cases [1].

References

comparative photocatalytic activity of TiO2 from different titanium hydroxide precursors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of TiO₂ Photocatalytic Activity from Different Precursors

The following table synthesizes data from various studies on TiO₂ nanostructures synthesized from different precursors and tested under varying conditions.

Precursor Category Specific Precursor Synthesis Method Test Pollutant Key Photocatalytic Performance Findings Reference
Alkoxides Titanium(IV) isopropoxide (TTIP) Hydrothermal 4-Chlorophenol (4-CP) Nanoparticles (TNP-P1): 48% degradation; Nanotubes (TNT-P1): 77% degradation in 180 min. [1]
Alkoxides Titanium(IV) butoxide Sol-Gel Methyl Orange (MO) ~99% degradation in 180 min (most effective in its study). [2]
Alkoxides Titanium(IV) ethoxide Sol-Gel Methyl Orange (MO) Lower efficiency compared to Ti-Bu-SG. [2]
Alkoxides Titanium(IV) isopropoxide Microwave Sol-Gel Methyl Orange (MO) Lower efficiency compared to Ti-Bu-SG. [2]
Alkoxides Tetra-n-butyl titanate (TNBT) Hydrothermal Hydrogen Production Used as a base material. Performance was significantly enhanced by constructing 2D/0D/2D heterojunctions with Pd and Ti3C2. [3]
Other (Non-Alkoxide) Titanium(IV) bis(ammonium lactato)dihydroxide (TALH) Hydrothermal 4-Chlorophenol (4-CP) Nanoparticles (TNP-P2): 51% degradation; Nanotubes (TNT-P2): 82% degradation in 180 min (superior to TTIP-derived structures). [1]
Halide Titanium tetrachloride (TiCl₄) Hydrolysis & Calcination β-naphthol Powder calcined at 700°C showed a degradation rate 2 times faster than commercial TiO₂ P-25. [4]

Experimental Workflow for Precursor Comparison

The process of comparing photocatalytic activity typically involves material synthesis, characterization, and performance testing. The diagram below outlines a general experimental workflow based on the methodologies from the search results.

cluster_synth Synthesis & Processing cluster_char Material Characterization cluster_test Performance Testing Start Start: Precursor Selection S1 Hydrolysis Start->S1 S2 Hydrothermal/Solvothermal Treatment S1->S2 S3 Drying S2->S3 S4 Calcination S3->S4 C1 X-ray Diffraction (XRD) (Crystal Phase, Size) S4->C1 Powder Sample C4 UV-Vis DRS (Band Gap) T1 Photocatalytic Reactor Setup S4->T1 Powder Sample C2 SEM/TEM (Morphology, Size) C1->C2 C3 BET Surface Area Analysis C2->C3 C3->C4 T2 Pollutant & Condition Selection T1->T2 T3 Irradiation under UV/Visible Light T2->T3 T4 Analysis of Degradation (e.g., HPLC, Spectrometry) T3->T4 Results Results: Performance Comparison T4->Results

Key Factors Influencing Photocatalytic Performance

The search results indicate that the precursor is just one factor affecting the final material's properties and performance. When comparing precursors, it's crucial to consider how they influence these key characteristics:

  • Morphology and Structure: The precursor can dictate whether the final product is a nanoparticle, nanotube, or nanorod. Studies consistently show that one-dimensional structures like nanotubes (TNTs) exhibit superior performance compared to nanoparticles (TNPs), attributed to better charge separation and higher surface area [1].
  • Surface Area: Precursors that lead to porous or tubular structures provide a higher surface area, which offers more active sites for the reaction. The higher performance of TALH-derived nanotubes over nanoparticles underscores this point [1].
  • Crystallinity and Phase: The temperature and method of calcination influence the crystal phase (anatase, rutile, or a mix). Anatase is generally considered the most photocatalytically active phase [4] [5].
  • Charge Separation: Ultimately, performance hinges on how efficiently the material separates photogenerated electrons and holes. Modifications with dopants or co-catalysts (e.g., Pd, Ti3C2 MXene) can drastically improve this by creating synergistic interfaces [3] [6].

How to Proceed Further

To deepen your research, you could:

  • Explore Specific Composites: The performance of pure TiO₂ can be significantly enhanced by forming composites or heterojunctions, such as the TiO₂/Pd/Ti3C2 system [3] or Sn-F co-doped TiO₂ [6].
  • Investigate Other Precursors: Look for studies comparing the performance of TiO₂ from precursors like titanium oxysulfate (TiOSO₄) or other halides like titanium fluoride (TiF₄).
  • Focus on Your Application: As performance is reaction-specific, prioritize studies that test photocatalysts on the same pollutant or application you are interested in.

References

performance of doped vs undoped titanium hydroxide photocatalysts

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: Doped vs. Undoped TiO₂

Photocatalyst Bandgap (eV) Key Performance Findings Test Conditions (Pollutant) Citation
Undoped TiO₂ ~3.2-3.4 Reference baseline; limited to UV light activation [1] [2]. N/A
Nitrogen-doped (N-TiO₂) 3.07 90-95% degradation of acetaminophen; ~3x higher rate constant than undoped TiO₂ [2]. Solar light, Acetaminophen [2]
Sulfur-doped (S-TiO₂) Not specified ~91% degradation of methylene blue; undoped TiO₂ performance not stated for direct comparison [3]. Visible light, Methylene Blue [3]
Silver-doped (Ag-TiO₂) Not specified 78% to 92% degradation of methylene blue, depending on Ag concentration (1-5%) [4]. Not specified, Methylene Blue [4]
Silver-doped (Ag-TiO₂) Not specified Up to 99% degradation of Rhodamine B dye with 5% Ag doping [4]. Not specified, Rhodamine B [4]

Detailed Experimental Protocols

The enhanced performance of doped TiO₂ stems from specific synthesis and activation methods.

Synthesis of Doped TiO₂ Photocatalysts
  • Nitrogen-Doping (Sol-Gel/Solvothermal Method) [2]:
    • Precursors: Titanium(IV) isopropoxide (TTIP) and ammonium nitrate.
    • Process: TTIP is mixed with absolute ethanol and acetic acid. After stirring, deionized water is added. The mixture undergoes a solvothermal process in an autoclave at 170°C for 12 hours. The resulting precipitate is washed, centrifuged, and calcined at 450°C for 2 hours.
  • Sulfur-Doping (Hydrothermal Method) [3]:
    • Precursors: Titanium(IV) isopropoxide (TTIP) and thiourea.
    • Process: TTIP is mixed with isopropyl alcohol, followed by the slow addition of distilled water. The solution is aged, then heated in a Teflon-lined autoclave at 120°C for 8 hours. The product is centrifuged, washed, dried, and finally calcined at 450°C for 3 hours.
  • Silver-Doping (Green Synthesis with Catechin) [4]:
    • Precursors: Titanium dioxide salt and silver nitrate (AgNO₃).
    • Process: A solution of catechin and TiO₂ salt is stirred for 24 hours. For doping, varying concentrations of AgNO₃ (1-5%) are added to the mixture. The nanoparticles are separated via centrifugation, washed, and dried at 60°C.
Photocatalytic Performance Evaluation

A typical experiment to assess degradation efficiency involves the following steps [3] [4]:

  • Reaction Setup: A solution of a target pollutant (e.g., methylene blue at 5 ppm) is prepared. A specific amount of the photocatalyst is dispersed into this solution.
  • Adsorption-Desorption Equilibrium: The mixture is stirred in the dark for a period (e.g., 30 minutes) to establish equilibrium between the pollutant and the catalyst surface before light exposure.
  • Light Irradiation: The mixture is exposed to a light source (UV, visible, or solar). At regular intervals, samples are withdrawn.
  • Analysis: The withdrawn samples are centrifuged to remove the catalyst. The concentration of the remaining pollutant in the clear solution is analyzed using UV-Visible spectroscopy by measuring the absorbance at the pollutant's characteristic wavelength (e.g., 664 nm for methylene blue).
  • Efficiency Calculation: The degradation percentage is calculated based on the reduction in pollutant concentration.

Mechanisms of Enhanced Performance

Doping fundamentally improves the properties of TiO₂, which you can visualize in the following diagram.

G Undoped Undoped TiO₂ Problem1 Wide Bandgap (3.2 eV) Only UV Light Active Undoped->Problem1 Problem2 Rapid e⁻/h⁺ Recombination Undoped->Problem2 Doped Doped TiO₂ Solution1 Narrowed Bandgap Visible Light Absorption Problem1->Solution1 Doping Introduces Solution2 Electron Trapping (e.g., Ag NPs) Reduced e⁻/h⁺ Recombination Problem2->Solution2 Doping Introduces Result Higher ROS Generation Enhanced Degradation Efficiency Solution1->Result Solution2->Result

The core mechanisms illustrated above are:

  • Bandgap Narrowing: Doping with non-metals like nitrogen or sulfur creates new energy levels within the TiO₂ bandgap, reducing the energy required for electron excitation and allowing visible light absorption [3] [2].
  • Electron Trapping: Metal dopants like silver act as electron sinks. The Schottky barrier formed at the Ag-TiO₂ interface traps photogenerated electrons, preventing them from recombining with holes and thereby increasing the availability of charge carriers for redox reactions [1] [4].

Research Application Guide

  • For Visible Light Applications: Doped TiO₂, particularly with non-metals like Nitrogen or Sulfur, is unequivocally superior. The bandgap narrowing is crucial for utilizing solar energy efficiently [3] [2].
  • For Maximum Efficiency under UV/Visible Light: Metal dopants, especially Silver, are highly effective. The electron-trapping mechanism significantly boosts photocatalytic activity even under broader light spectra [1] [4].
  • When Purity and Thermal Stability are Priorities: Special synthesis methods for undoped TiO₂ can yield high thermal stability (e.g., solvent-exchange method), which might be beneficial for high-temperature applications, though potentially at the cost of visible light activity [5] [6].

References

comparison of titanium hydroxide nanotubes vs nanofibers properties

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Structural Properties

The primary difference between nanotubes and nanofibers lies in their synthesis techniques, which directly influence their final structure and morphology.

Feature TiO₂ Nanotubes TiO₂ Nanofibers
Primary Synthesis Method Hydrothermal synthesis [1], Electrochemical anodization [2] Electrospinning [3] [4] [5]
Typical Precursors Amorphous titanium hydroxide (Ti(OH)₄), Titanium metal foil [1] [2] Titanium(IV) bis(ammonium lactato)dihydroxide (TiBALDH), Titanium alkoxides [3] [5]

| Key Synthesis Parameters | • Temperature: ~150°C • Time: ~16 hours • Post-washing: Water and acid • Calcination: ~400°C for 2 hours [1] | • Applied Voltage: ~25 kV • Precursor Concentration: 10-50% mass TiBALDH • Calcination: Up to 600-700°C [3] [4] | | Typical Structure | Hollow tubes [1] | Solid, continuous fibers [3] | | Common Crystalline Phase | Anatase (after calcination) [1] | Anatase or Rutile (dependent on calcination temperature) [4] [6] | | Diameter Range | ~100-200 nm [6] | ~20-140 nm to ~360-540 nm (highly dependent on parameters) [3] [4] |

The following diagrams illustrate the general workflows for synthesizing these nanostructures.

hydro_thermal start Start: Amorphous Ti(OH)₄ Precursor step1 Hydrothermal Reaction (150°C for 16 hours) start->step1 step2 Formation of Layered Sodium Titanate (Na₂Ti₃O₇) step1->step2 step3 Washing Process (Water → Acid → Water) step2->step3 step4 Formation of Hydrogen Titanate (H₂Ti₄O₉) Nanotubes step3->step4 step5 Calcination (400°C for 2 hours) step4->step5 end Final Product: Crystalline Anatase TiO₂ Nanotubes step5->end

Synthesis Workflow for TiO₂ Nanotubes via Hydrothermal Method

electrospinning start Prepare Polymer/Precursor Solution (PVP + TiBALDH in solvent) step1 Load into Syringe start->step1 step2 Apply High Voltage (~25 kV) step1->step2 step3 Eject Fibers onto Collector step2->step3 step4 Form As-Spun Composite Nanofibers step3->step4 step5 Calcination (~600°C to remove polymer) step4->step5 end Final Product: Crystalline TiO₂ Nanofibers step5->end

Synthesis Workflow for TiO₂ Nanofibers via Electrospinning

Property and Performance Comparison

The distinct morphologies of nanotubes and nanofibers lead to differences in their physical and functional properties, which are crucial for application performance.

Property & Performance TiO₂ Nanotubes TiO₂ Nanofibers
Specific Surface Area High surface area after hydrogenation (core-shell structure) [6]. Can be optimized via precursor concentration and calcination [3].
Bandgap ~3.17 eV (pristine); Can be reduced (e.g., to ~3.14 eV) via hydrogenation for improved visible light absorption [6]. ~3.24 - 3.29 eV (rutile phase); Can be modified via doping (e.g., Ag) [4].

| Key Strengths | • High surface-to-volume ratio from hollow structure. • Surface defects (e.g., Ti³⁺, oxygen vacancies) via hydrogenation enhance visible light activity [6]. | • High porosity and flexibility from fibrous network. • Facile incorporation of dopants (e.g., Ag) during electrospinning to improve performance [5]. | | Photocatalytic Performance | Hydrogenated core-shell NFs showed significantly higher dye degradation rates for MO, R6G, and BG than pristine NFs and commercial NPs [6]. | Uncalcinated NFs showed 98% MO degradation under UV; Ag-doped NFs (1.0 wt%) showed 71% MB degradation [4] [5]. |

Application Insights and Experimental Considerations

  • Choosing for Photocatalysis: For dye degradation in water treatment, both nanostructures are highly effective. The choice may depend on the specific pollutant and light source. Hydrogenated nanotubes and doped nanofibers show enhanced performance under visible light.
  • Biomedical Applications: TiO₂ nanotubes, particularly when functionalized (e.g., with potassium titanate), show excellent promise in bone implants by enhancing osseointegration and nerve formation [7].
  • Experimental Design: Key parameters significantly influence the outcome. For nanotubes, carefully control hydrothermal temperature/time and acid washing steps [1]. For nanofibers, optimize precursor concentration/polymer ratio and calcination temperature to control fiber diameter, crystallinity, and phase [3] [4].

References

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Physical Description

Liquid; OtherSolid

UNII

W9EOP89V8G

Related CAS

20338-08-3 (titanium(OH)4)

Other CAS

20338-08-3

Wikipedia

Titanic acid

Use Classification

Cosmetics -> Opacifying

Dates

Last modified: 02-18-2024

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